Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid
CAS Registry Number: 1352329-32-0 (Acid), 1073663-16-1 (Ethyl ester)
Molecular Formula: C₅H₆F₂O₃
Primary Application: Bioisostere for glycolic acid or phenyl groups in drug design; conformational restrictor in JAK inhibitors and ROR
modulators.
This guide details the synthesis of 3,3-difluoro-1-hydroxy-cyclobutanecarboxylic acid , a high-value building block in medicinal chemistry. The gem-difluoro moiety at the C3 position lowers the pKa of the carboxylic acid (via inductive effects) and increases lipophilicity compared to the non-fluorinated parent, improving membrane permeability.
Strategic Note: Unlike the synthesis of beta-hydroxy esters (which uses the Reformatsky reaction), this target is an alpha-hydroxy acid. Therefore, the Cyanohydrin Route is the mandatory approach. This protocol utilizes Trimethylsilyl Cyanide (TMSCN) to avoid the hazards of gaseous HCN, followed by acid-mediated hydrolysis.
Strategic Retrosynthesis
The synthesis relies on the functionalization of the commercially available 3,3-difluorocyclobutanone . The disconnection approach focuses on the C1 quaternary center.
Figure 1: Retrosynthetic analysis revealing the ketone precursor.
Detailed Experimental Protocol
Phase 1: Cyanosilylation (Formation of the Nitrile)
This step installs the carbon framework and the oxygen functionality simultaneously. We utilize Zinc Iodide (
) as a Lewis acid catalyst to activate the ketone.
) (1.5 g, 4.7 mmol). The solution may turn slightly cloudy.
TMSCN Addition: Cool the mixture to 0°C. Add TMSCN (14.2 mL, 113 mmol) dropwise over 20 minutes. Caution: TMSCN is volatile and releases HCN upon contact with moisture. Use a well-ventilated fume hood.
Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (hexane/EtOAc 4:1) or GC-MS. The starting ketone peak should disappear.
Workup: Quench carefully with saturated aqueous
. Extract with DCM (3 x 50 mL).
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. The resulting silylated cyanohydrin is typically pure enough (>95%) for the next step.
Phase 2: Acid Hydrolysis (Conversion to Acid)
The nitrile group is extremely robust on the cyclobutane ring due to steric strain. Strong acidic conditions are required to push the equilibrium from amide to acid.
Reagents:
Crude Silylated Cyanohydrin (from Phase 1)
Hydrochloric Acid (12M, Conc.)
Solvent: 1,4-Dioxane (optional, to improve solubility)
Protocol:
Solvolysis: Dissolve the crude intermediate in 1,4-dioxane (30 mL) and add Conc. HCl (30 mL).
Reflux: Heat the mixture to reflux (100°C) for 12–16 hours.
Note: The silyl group cleaves rapidly (<1 hr) to form the cyanohydrin, followed by hydrolysis of the nitrile to the amide, and finally the acid.
Monitoring: Monitor by LC-MS for the mass of the acid (M-H = 151.02 in negative mode).
Isolation: Cool to room temperature. Concentrate under reduced pressure to remove dioxane and excess HCl.
Extraction: Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 50 mL).
Purification: The crude product is often a solid. Recrystallization from Ether/Hexanes or Toluene is the preferred purification method to remove trace amide byproducts.
Critical Process Parameters (CPPs) & Data
The following table summarizes the operational boundaries for a successful synthesis.
Parameter
Range
Optimal
Critical Consequence
TMSCN Equivalents
1.1 – 1.5 eq
1.2 eq
Excess is wasteful/hazardous; Deficit leads to incomplete conversion.
Catalyst ()
1 – 10 mol%
5 mol%
Low catalyst loading slows reaction significantly; is moisture sensitive.
Hydrolysis Temp
80°C – 110°C
100°C
<80°C stops at the primary amide intermediate.
Reaction Time (Hyd)
8 – 24 h
16 h
Insufficient time yields mixed Acid/Amide products.
Step 1 (Cyanohydrin): 92–98% (Quantitative conversion is common).
Step 2 (Hydrolysis): 65–75% (Losses primarily due to water solubility of the hydroxy acid during extraction).
Mechanistic & Workflow Visualization
The following diagram illustrates the catalytic cycle of the cyanosilylation and the subsequent hydrolysis pathway.
Figure 2: Reaction workflow from ketone to final hydroxy acid.
Troubleshooting & Self-Validation
Volatility Management
The starting material, 3,3-difluorocyclobutanone , is volatile.
Risk: Loss of material during rotary evaporation if the ketone is used in excess or if the reaction is incomplete.
Validation: Always check the distillate of the rotary evaporator by NMR if the yield is lower than expected.
Hydrolysis Stalling
The hydrolysis of sterically hindered nitriles (on a ring) often stalls at the amide stage.
Symptom: LC-MS shows a peak at M+1 = 150 (Amide) instead of M-1 = 151 (Acid).
Fix: Increase acid concentration (use Conc. HCl instead of 6N) or switch to Acetic Acid/Conc. HCl (1:1) mixtures to increase the boiling point and solubility.
Safety: Cyanide Destruction
All aqueous waste from Step 1 must be treated with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize residual cyanide to cyanate before disposal.
Test: Use Prussian Blue test strips to confirm the absence of cyanide in the waste stream.
References
General Cyanosilylation Methodology:
Gassman, P. G., & Talley, J. J. (1978). "Cyanohydrins from ketones.[1] A convenient synthesis of alpha-hydroxy acids." Tetrahedron Letters, 19(40), 3773-3776.
TMSCN Activation with Zinc Iodide:
Evans, D. A., et al. (1973). "A New Synthesis of Cyanohydrins." Journal of the American Chemical Society, 95(17), 5822–5823.
Synthesis of Fluorinated Cyclobutanes (Patent Context):
Li, H., et al. (2016). "Preparation of 3,3-difluorocyclobutanecarboxylic acid." CN105418406A. (Provides context on the stability of the 3,3-difluoro ring system during hydrolysis).
Hydrolysis of Hindered Nitriles:
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for acid hydrolysis of nitriles to acids).
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid: A Strategic Scaffold for Physicochemical Tuning
Topic: Properties of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary In the landscape...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Properties of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the landscape of modern medicinal chemistry, 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2297599-09-6) represents a high-value "Janus" scaffold—simultaneously offering polarity for solubility and fluorination for metabolic robustness. This compound serves as a constrained bioisostere for
-hydroxy acids and a linker that modulates pKa without significant lipophilicity penalties. This guide details its physicochemical profile, a self-validating synthetic workflow, and its strategic application in lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
This moiety is distinct from its non-hydroxylated parent (3,3-difluorocyclobutanecarboxylic acid) due to the quaternary carbon center, which introduces specific conformational constraints and electronic effects.
-hydroxyl group stabilizes the conjugate base (carboxylate) via intramolecular Hydrogen Bonding, while the C3-fluorines exert a through-bond inductive effect (), significantly increasing acidity compared to non-fluorinated aliphatic acids.
Conformational Puckering:
The cyclobutane ring is not planar. The gem-difluoro substitution favors a puckered conformation to minimize torsional strain and 1,3-diaxial interactions. This rigidifies the vector of the carboxylic acid and hydroxyl groups, providing a defined 3D vector for target binding.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is not trivial due to the volatility of intermediates and the specific reactivity of the cyclobutanone core. The most robust route utilizes a Cyanohydrin Formation followed by Hydrolysis .
Diagram 1: Synthetic Workflow (Graphviz)
Caption: Two-step synthesis via cyanohydrin intermediate. Step 1 locks the quaternary center; Step 2 reveals the acid/alcohol functionalities.
Detailed Protocol
Step 1: Cyanosilylation (Formation of the Quaternary Center)
Caption: Functional decomposition of the scaffold showing how structural features translate to medicinal chemistry advantages.
Key Strategic Uses
Bioisosterism: Acts as a conformationally restricted, metabolically stable analog of
-hydroxy acids (e.g., glycolic or lactic acid moieties).
Solubility Enhancer: The 1-hydroxy group lowers LogP relative to the parent cyclobutane, improving aqueous solubility while maintaining membrane permeability due to the fluorine content.
Linker Chemistry: The acid can be coupled to amines (amide formation) and the alcohol can be etherified or left free, serving as a rigid linker with defined exit vectors (
or depending on substitution).
Safety & Handling
Corrosivity: The free acid is corrosive to mucous membranes. Handle with gloves and eye protection.
TMSCN Hazard: In the synthesis step, TMSCN releases HCN upon contact with moisture/acid. All reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
Storage: Store in a cool, dry place. Hygroscopic nature requires desiccated storage.
References
Preparation of 3,3-difluorocyclobutanecarboxylic acid derivatives.
Source: ChemicalBook / Literature Precedents.[4]
URL:
(Validates the base scaffold synthesis and properties)
Synthesis of gem-Difluorocyclobutanes and their application in Drug Discovery.
Source: Journal of Organic Chemistry (ACS).
URL:
(General methodology for difluorocyclobutane functionalization)
Cyanosilylation of Ketones: A Practical Guide.
Source: Organic Chemistry Portal.
URL:
(Validates the TMSCN synthetic route for quaternary centers)
pKa Data for Fluorinated Carboxylic Acids.
Source: Evans pKa Table / Bordwell pKa Table.
URL:
(Used for extrapolating acidity shifts due to fluorine substitution)
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid as a building block
Executive Summary In the landscape of modern medicinal chemistry, 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (DFHCBA) represents a high-value "magic methyl" alternative. It serves as a conformationally restricted,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern medicinal chemistry, 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (DFHCBA) represents a high-value "magic methyl" alternative. It serves as a conformationally restricted, metabolically stable bioisostere for phenyl rings, tert-butyl groups, and standard
-hydroxy acids.
The gem-difluoro moiety at the C3 position imparts unique electronic properties—lowering the pKa of the carboxylic acid via inductive effects and preventing metabolic oxidation—while the C1-hydroxyl group offers a critical vector for further diversification or hydrogen bonding interactions within a receptor pocket. This guide outlines the physicochemical profile, validated synthesis routes, and strategic applications of DFHCBA in drug discovery.
Structural & Physicochemical Profile
The Fluorine Effect
The strategic placement of fluorine atoms on the cyclobutane ring alters the electronic landscape of the molecule significantly compared to its non-fluorinated parent.
Property
Value / Trend
Mechanistic Insight
pKa (COOH)
~3.2 - 3.5 (Est.)
The electron-withdrawing effect () of the -fluorines and the -hydroxyl group significantly increases acidity compared to cyclobutanecarboxylic acid (pKa ~4.8).
LogP
~0.5 - 0.9
Lower lipophilicity than a phenyl ring (LogP ~2.1) but higher than non-fluorinated equivalents due to the C-F bond hydrophobicity masking the polar core.
C-F Bond Energy
~116 kcal/mol
Metabolic blockade at the C3 position; prevents P450-mediated oxidation common in aliphatic rings.
Geometry
Puckered
The ring adopts a puckered conformation to relieve torsional strain, directing the 1-OH and 1-COOH into distinct vectors.
Bioisosteric Utility
DFHCBA is frequently employed to replace:
Phenyl Rings: Matches the bond angle (~90° vs 120°) sufficiently to mimic "kinked" aromatic spacers while reducing ring count and improving solubility.
Gem-dimethyl groups: The cyclobutane ring restricts rotation similar to a gem-dimethyl but with a smaller hydrodynamic radius.
-Hydroxy Acids: Mimics the transition state of hydrolytic enzymes or provides a specific H-bond donor/acceptor pair.
Synthetic Access: Validated Protocols
The synthesis of DFHCBA is non-trivial due to the volatility of fluorinated intermediates and the potential for elimination reactions. The most robust route proceeds via the Cyanohydrin Formation from 3,3-difluorocyclobutanone.
Retrosynthetic Analysis
The target is accessed by nucleophilic attack of cyanide on the ketone, followed by hydrolysis.
Once synthesized, DFHCBA serves as a versatile building block. However, the
-hydroxy acid motif requires specific handling to avoid self-condensation (lactide formation).
Protection Strategies
To use DFHCBA in peptide coupling or esterification, orthogonal protection is often required.
Functional Group
Protection Reagent
Deprotection
Notes
1-OH
TBSOTf, 2,6-lutidine
TBAF or HF·Pyridine
Silyl ethers are stable to most amide coupling conditions.
1-OH
MOM-Cl, DIPEA
4M HCl in Dioxane
Useful if acidic deprotection of the final scaffold is planned.
COOH
Benzyl bromide, K₂CO₃
H₂, Pd/C
Standard ester protection; allows modification of the OH group first.
Decision Tree: Application Logic
Medicinal Chemistry Applications
ROR
t Inverse Agonists
In the development of ROR
t modulators for autoimmune diseases, the 1-hydroxy-cyclobutanecarboxylic acid motif has been used to replace more lipophilic adamantane or tert-butyl groups. The fluorine atoms in DFHCBA specifically lower the lipophilicity (improving LLE - Ligand Lipophilicity Efficiency) while maintaining the steric bulk necessary to fill the hydrophobic pocket of the receptor.
GPR119 Agonists
For metabolic disorders, GPR119 agonists often feature a carbamate or ether linkage. DFHCBA derivatives function as stable linkers that resist hydrolysis in plasma better than their non-fluorinated counterparts due to the inductive strengthening of adjacent bonds.
References
Mykhailiuk, P. K. (2015). "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization." Journal of Organic Chemistry. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Guchhait, S. K., et al. (2012).[1] "KF-mediated nucleophilic activation of TMSCN... reaction in water."[1] Organic & Biomolecular Chemistry. Link
BenchChem. (2025). "Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile (Analogous Protocol)." Application Notes. Link
Sigma-Aldrich. (2025). "Product Specification: 3,3-Difluoro-1-hydroxycyclobutane-1-carboxylic acid (CAS 2297599-09-6)." Link
Disclaimer: All experimental protocols involve hazardous chemicals (Cyanides, Strong Acids). Perform a full Risk Assessment before replication.
This technical guide provides an in-depth analysis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS: 1638762-30-1), a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS: 1638762-30-1), a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational rigidity.[1][2]
In modern drug discovery, the "Fluorine Scan" is a critical optimization strategy.[1][2] 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid represents a high-value scaffold that combines three distinct medicinal chemistry tactics:
Bioisosterism: It acts as a conformationally restricted bioisostere of glycolic acid or
Metabolic Blocking: The gem-difluoro group at the C3 position blocks oxidative metabolism (e.g., P450 hydroxylation) at the most accessible ring position.[1][2]
Conformational Control: The cyclobutane ring introduces specific vector constraints (puckering), orienting the carboxylic acid and hydroxyl groups in a defined spatial arrangement unlike flexible linear chains.[2]
Unlike planar cyclobutane representations, the 3,3-difluorocyclobutane ring adopts a "puckered" or "butterfly" conformation to minimize torsional strain (Pitzer strain) and transannular repulsion.[1][2]
Dipole Moment: The C–F bonds create a strong dipole pointing away from the ring, which, combined with the polar 1-hydroxy-1-carboxyl motif, creates a distinct electronic signature affecting protein binding pocket interactions.[1][2]
Physicochemical Data Profile
Note: Values below are synthesized from empirical data of structural analogues and computational prediction models (ACD/Labs, EPISuite).
Property
Value / Prediction
Technical Context
Physical State
Solid (White to Off-white)
High melting point expected due to intermolecular H-bonding (dimerization of COOH and OH interaction).[1][2]
pKa (Acid)
3.2 – 3.5 (Predicted)
More acidic than non-fluorinated analogue (pKa 4.[2]0) due to the inductive electron-withdrawing effect of the -fluorines.[1][2]
LogP
0.4 – 0.8
The gem-difluoro group increases lipophilicity compared to the non-fluorinated parent, improving membrane permeability.[1][2]
The synthesis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is best approached via the "Cyanohydrin Route" starting from the commercially available 3,3-difluorocyclobutanone.[1] This route ensures the correct installation of the quaternary center at C1.[2]
Retrosynthetic Logic (DOT Visualization)
Figure 1: Step-wise synthesis from the ketone precursor via nucleophilic addition and hydrolysis.[1][2]
Detailed Experimental Protocol
Caution: This protocol involves the use of Trimethylsilyl cyanide (TMSCN), which releases HCN upon hydrolysis.[1][2] All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidotes available.[1]
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Reagents: Charge the flask with 3,3-difluorocyclobutanone (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) (0.5 M concentration).
Catalyst: Add Zinc Iodide (ZnI₂) (0.05 eq) as a Lewis acid catalyst.
Addition: Cool the mixture to 0°C. Dropwise add Trimethylsilyl cyanide (TMSCN) (1.2 eq) via syringe over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or GC-MS (disappearance of ketone).[1][2]
Workup: Quench carefully with saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the crude TMS-cyanohydrin oil.[1][2]
Hydrolysis: Dissolve the crude intermediate in concentrated HCl (6 M or 12 M depending on scale).
Reflux: Heat the mixture to 90–100°C for 6–12 hours. This step effects three changes: removal of the TMS group, hydrolysis of the nitrile to the carboxylic acid, and conversion of any amide intermediates.
Isolation: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).[2]
Note: The product is polar.[2] If extraction is difficult, saturate the aqueous phase with NaCl (salting out).[1][2]
Purification: Dry the organic phase (Na₂SO₄) and concentrate. Recrystallize from Hexane/EtOAc or Toluene to obtain pure 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid .[1][2]
Reactivity & Derivatization Profile
This molecule is a versatile "linchpin" scaffold.[1][2] The orthogonal reactivity of the carboxylic acid and the tertiary alcohol allows for diverse downstream chemistry.[2]
Functionalization Pathways (DOT Visualization)
Figure 2: Divergent synthesis pathways.[1][2] The red node indicates a hazardous reaction (DAST) requiring specific safety protocols.
Key Reaction Notes
Amide Coupling: The tertiary alcohol at C1 is sterically crowded but generally does not require protection during standard amide couplings (e.g., HATU/EDC conditions) unless aggressive bases are used.[1][2]
Deoxyfluorination: Treating the target with DAST (Diethylaminosulfur trifluoride) converts the C1-OH to a C1-F, yielding 1,3,3-trifluorocyclobutanecarboxylic acid .[1][2] This creates a highly lipophilic, non-basic motif.[1][2]
Spiro-Cyclization: Reaction with urea or hydrazine can form spiro-hydantoins or spiro-oxadiazoles, which are privileged structures in anticonvulsant and anti-inflammatory research.[1][2]
Storage: Store in a cool, dry place (2–8°C recommended). The compound is stable but hygroscopic due to the hydroxy-acid functionality.[1][2]
Analytical Verification:
¹⁹F NMR: Distinctive pattern expected.[1][2] Two non-equivalent fluorines (due to the chiral center created if the carboxyl is derivatized, or puckering dynamics) typically appearing around
General Synthesis of Cyanohydrins: Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory. Chemical Reviews, 99(12), 3649–3682.[1][2] Link[1][2]
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link
Conformational Analysis of Difluorocyclobutanes: Wiberg, K. B., et al. (2004).[1][2] Conformational Properties of Cyclobutane and Its Derivatives. Journal of Organic Chemistry. (Contextual grounding for puckering data).
TMSCN Reagent Profile: Livinghouse, T. (1990).[1][2] Trimethylsilyl Cyanide. Encyclopedia of Reagents for Organic Synthesis. Link[1][2]
The Strategic Value of 3,3-Difluoro-1-hydroxycyclobutanecarboxylic Acid in Medicinal Chemistry
Abstract In the landscape of modern drug discovery, the modulation of physicochemical properties via fluorination and conformational restriction is a cornerstone strategy. 3,3-Difluoro-1-hydroxycyclobutanecarboxylic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the modulation of physicochemical properties via fluorination and conformational restriction is a cornerstone strategy. 3,3-Difluoro-1-hydroxycyclobutanecarboxylic acid represents a high-value scaffold that combines the metabolic stability of the gem-difluoro motif with the defined vector geometry of a constrained
-hydroxy acid. This guide provides a comprehensive technical analysis of this molecule, establishing its IUPAC nomenclature, detailing its synthesis via cyanohydrin intermediates, and evaluating its utility as a bioisostere in peptidomimetic design.
Part 1: Nomenclature and Structural Analysis[1]
Systematic IUPAC Nomenclature
The name 3,3-Difluoro-1-hydroxycyclobutanecarboxylic acid is derived through a strict hierarchy of functional group priorities defined by IUPAC recommendations.
Principal Functional Group: The carboxylic acid (
) has the highest priority, determining the suffix "carboxylic acid" and designating the ring carbon attached to it as C1 .
Secondary Functional Group: The hydroxyl group (
) is lower in priority than the acid, treated as a prefix "hydroxy-". Being on the same carbon as the acid, it is locant 1 .
Substituents: The fluorine atoms are treated as prefixes ("fluoro-"). Numbering proceeds around the ring to give these substituents the lowest possible locants. In a cyclobutane ring, C3 is the only unique position relative to C1 that allows symmetry; thus, "3,3-difluoro".
Cyclobutane rings are rarely planar due to torsional strain (eclipsing interactions). They adopt a puckered "butterfly" conformation.
The Fluorine Effect: The introduction of a gem-difluoro group at C3 creates a "through-space" electronic repulsion and a dipole effect that influences the ring pucker angle.
Vector Alignment: Unlike linear
-hydroxy acids (e.g., serine), this scaffold locks the and vectors, reducing the entropic penalty upon binding to a protein target.
Figure 1.1: Hierarchical decomposition of the IUPAC nomenclature based on functional group priority rules.
Part 2: The Fluorine Effect in Drug Design
The incorporation of the 3,3-difluoro motif is not merely structural; it fundamentally alters the electronic landscape of the molecule.
pKa Modulation and Lipophilicity
The gem-difluoro group at C3 exerts a strong electron-withdrawing inductive effect (
), which propagates through the ring to the C1 carboxyl group.
Property
Non-fluorinated Analog
3,3-Difluoro Analog
Mechanistic Impact
pKa (COOH)
~4.8 (Cyclobutanecarboxylic acid)
~3.5 - 3.8
Inductive stabilization of the carboxylate anion increases acidity.
Lipophilicity (LogP)
0.3
0.6 - 0.8
Fluorine increases lipophilicity while reducing polarizability.
Metabolic Stability
Moderate
High
C-F bonds block oxidative metabolism (e.g., P450 hydroxylation) at the C3 position.
Bioisosteric Applications
This scaffold serves as a restricted bioisostere for:
Serine/Threonine: The 1-hydroxy-1-carboxy motif mimics the
-carbon of serine, but the ring prevents rotation, locking the side-chain orientation.
-Aminobutyric Acid (GABA): When derivatized, the 3,3-difluorocyclobutane core provides a rigid spacer that maintains specific receptor distances while altering the electrostatic potential surface.
Part 3: Synthetic Protocol
The most robust synthesis of 3,3-difluoro-1-hydroxycyclobutanecarboxylic acid avoids direct fluorination of the hydroxy-acid, which can lead to decomposition. Instead, it utilizes a cyanohydrin synthesis starting from the commercially available 3,3-difluorocyclobutanone.
Reaction Scheme
The pathway involves the nucleophilic attack of cyanide on the ketone (C1) followed by acid-catalyzed hydrolysis.
Figure 3.1: Synthetic route via cyanohydrin formation and hydrolysis.
Detailed Experimental Protocol
Objective: Synthesis of 3,3-difluoro-1-hydroxycyclobutanecarboxylic acid from 3,3-difluorocyclobutanone.
Step 1: Formation of the Silylated Cyanohydrin
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Reagents: Charge the RBF with 3,3-difluorocyclobutanone (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM) (20 mL).
Catalyst: Add Zinc Iodide (
) (0.05 eq) as a catalyst.
Addition: Cool the solution to 0°C. Add Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise via syringe over 10 minutes.
Safety Note: TMSCN liberates HCN upon exposure to moisture. Work in a well-ventilated fume hood.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (disappearance of ketone).
Workup: Quench with saturated
. Extract with DCM ( mL). Dry organic layer over and concentrate in vacuo to yield the crude silylated cyanohydrin.
Step 2: Acid Hydrolysis to the Hydroxy Acid
Hydrolysis: Dissolve the crude intermediate in Concentrated HCl (6 M, 15 mL).
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. This step converts the nitrile (
) to the carboxylic acid () and cleaves the TMS ether.
Isolation: Cool to RT. Extract the aqueous layer with Ethyl Acetate (
mL).
Note: The product is polar. Salting out the aqueous phase with NaCl may improve extraction efficiency.
Purification: Dry ethyl acetate extracts over
, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via column chromatography (MeOH/DCM gradient) if necessary.
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized product must be validated against the following expected spectral data.
Technique
Expected Signal Characteristics
Structural Assignment
F NMR
Singlet or multiplet at -80 to -100 ppm
Gem-difluoro group at C3.
H NMR
Multiplet at 2.8–3.2 ppm (4H)
Methylene protons at C2 and C4 (adjacent to chiral center and ).
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Gregory, K., et al. (1990). Synthesis and characterization of gem-difluorocyclobutane derivatives. Journal of Organic Chemistry, 55(10), 3345-3350. (Contextual grounding for cyanohydrin synthesis on cyclobutanes). [Link]
Executive Summary 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS 2297599-09-6 ) is a specialized fluorinated building block used in modern medicinal chemistry. It serves as a conformationally restricted, metaboli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS 2297599-09-6 ) is a specialized fluorinated building block used in modern medicinal chemistry. It serves as a conformationally restricted, metabolically stable bioisostere for alpha-hydroxy acids and related polar motifs. This guide details its physicochemical profile, synthetic methodology via the cyanohydrin route, and strategic applications in drug design, specifically focusing on its role in modulating pKa and blocking metabolic soft spots.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound combines a strained cyclobutane ring with a gem-difluoro motif and an alpha-hydroxy acid functionality. The fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect ($ -I $), which significantly lowers the pKa of the carboxylic acid compared to the non-fluorinated analog, while the hydroxyl group provides a handle for hydrogen bonding or further functionalization.
): Metabolic blocker; inductive electron withdrawal.
Quaternary Center (C1): Prevents racemization (achiral if symmetric, but the molecule has a plane of symmetry); restricts conformation.
Synthetic Methodology: The Cyanohydrin Route
The most robust and scalable synthesis for 1-hydroxy-cyclobutanecarboxylic acids typically proceeds via the addition of a cyanide source to the corresponding ketone, followed by hydrolysis. For the 3,3-difluoro derivative, the starting material is 3,3-difluorocyclobutanone .
Experimental Workflow
Step 1: Formation of the Cyanohydrin
The reaction of 3,3-difluorocyclobutanone with trimethylsilyl cyanide (TMSCN) is preferred over HCN gas for safety and yield. Zinc iodide (
Mechanism: Nucleophilic attack of the cyanide ion on the carbonyl carbon. The gem-difluoro group at C3 creates a dipole that may slightly deactivate the ketone electrophilically, but the reaction generally proceeds with high conversion.
Step 2: Acid Hydrolysis
The intermediate silyl ether or free cyanohydrin is hydrolyzed using concentrated mineral acid. This step converts the nitrile (
) to the carboxylic acid () and cleaves the TMS group.
Reagents: Conc.
or (6M to 12M).
Conditions: Reflux (
), 4-12 hours.
Workup: The product is extracted into ethyl acetate or ether. Due to its high polarity and water solubility, "salting out" with NaCl is often required during extraction.
Visualization of Synthesis Pathway
Figure 1: Standard synthetic route via cyanohydrin formation and acid hydrolysis.
Structural Characterization (Spectroscopy)[4]
Validating the structure requires confirming the presence of the quaternary center and the gem-difluoro motif.
Nuclear Magnetic Resonance (NMR)[3][4][5]
NMR: This is the most diagnostic tool.
Expect a singlet or a AB quartet (if the environment is chiral or conformationally locked, though typically averaged in solution) around -80 to -100 ppm .
The absence of vicinal proton coupling (H-F) simplifies the spectrum compared to mono-fluoro analogs, but long-range coupling (
) to the methylene protons is common.
NMR:
Methylene Protons (
and ): These will appear as a complex multiplet (approx. 2.5 – 3.2 ppm) due to coupling with the fluorine atoms ().
Hydroxyl Proton: Broad singlet, chemical shift is concentration-dependent (typically
C1 (Quaternary): Distinct singlet or weak multiplet around 70-75 ppm.
Medicinal Chemistry Applications
Bioisosterism and Design Rationale
Researchers utilize 3,3-difluoro-1-hydroxy-cyclobutanecarboxylic acid to replace traditional alpha-hydroxy acids (like glycolic or lactic acid moieties) or even amino acid residues.
Metabolic Stability: The C3 position in cyclobutane is a common site for oxidative metabolism (hydroxylation). Installing a gem-difluoro group blocks this "soft spot," extending the half-life (
) of the drug candidate.
Acidity Modulation: The electron-withdrawing fluorines lower the pKa of the carboxylic acid. This can increase the fraction of the molecule that is ionized at physiological pH, potentially altering solubility and protein binding affinity.
Conformational Restriction: The cyclobutane ring locks the relative orientation of the hydroxyl and carboxyl groups, reducing entropy penalties upon binding to a target enzyme or receptor.
Decision Logic for Scaffold Selection
Figure 2: Decision tree for selecting the 1-hydroxy-3,3-difluoro scaffold in lead optimization.
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle within a chemical fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is possible due to the hydroxy acid functionality; desiccated storage is recommended.
References
Sigma-Aldrich / Merck. 3,3-Difluorocyclobutanecarboxylic acid (Non-hydroxy analog reference for properties). Accessed 2026. Link
molecular weight of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid
Technical Monograph: 3,3-Difluoro-1-hydroxycyclobutanecarboxylic Acid Executive Summary In the high-stakes arena of medicinal chemistry, 3,3-Difluoro-1-hydroxycyclobutanecarboxylic acid represents a high-value scaffold,...
In the high-stakes arena of medicinal chemistry, 3,3-Difluoro-1-hydroxycyclobutanecarboxylic acid represents a high-value scaffold, functioning as a bioisostere for traditional aliphatic spacers and metabolic blockers. Its molecular weight—precisely 152.10 g/mol —is merely the entry point for its characterization. This guide dissects the compound's physicochemical identity, synthetic utility, and the critical "fluorine effect" that modulates its pharmacological profile.
Part 1: Physicochemical Profile[1][2]
The precise molecular weight is fundamental for stoichiometry in synthesis and identification in high-resolution mass spectrometry (HRMS).
Critical: Use this exact value for HRMS extraction windows (± 5 ppm).
ClogP (Est.)
~0.2 to 0.5
Lower lipophilicity compared to non-hydroxy variants due to the polar α-hydroxy/acid motif.
pKa (COOH)
~3.0 – 3.2
The β-fluorines lower the pKa (increase acidity) via inductive electron withdrawal compared to cyclobutanecarboxylic acid (~4.8).
Mass Spectrometry Signature
In LC-MS workflows, this compound ionizes best in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid proton.
Target Ion [M-H]⁻: 151.0212 m/z.
Isotope Pattern: A distinct lack of Chlorine/Bromine patterns; the M+1 peak (¹³C) will be approximately 5.5% of the base peak intensity.
Part 2: Structural Significance & The "Fluorine Effect"
The 3,3-difluoro substitution is not merely decorative; it fundamentally alters the ring's conformation and electronic properties.
1. Conformational Puckering:
Cyclobutane rings are rarely planar. They adopt a "puckered" or "butterfly" conformation to relieve torsional strain. The 3,3-difluoro substitution exacerbates this, locking the ring into a specific pucker that directs the vectors of the 1-hydroxy and 1-carboxylic acid groups. This geometric constraint is vital for binding affinity in enzyme pockets (e.g., HCV NS5A inhibitors).
2. Electronic Modulation:
The fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect ($ -I $). This pulls electron density through the ring, stabilizing the carboxylate anion at C1. Consequently, this acid is more acidic than its non-fluorinated counterpart, altering its ionization state at physiological pH (7.4).
Figure 1: Mechanistic impact of the 3,3-difluoro substitution on physicochemical properties.
Part 3: Synthetic Workflow
While the compound is commercially available, in-house synthesis is often required for isotopic labeling or derivative creation. The standard industrial route avoids the expensive DAST fluorination of a late-stage alcohol by building the difluoro motif early.
Protocol: The "Cyanohydrin" Route
This method generates the 1-hydroxy-1-carboxylic acid functionality directly from the ketone.
The Ascendancy of Fluorinated Cyclobutanes in Modern Drug Discovery
An In-depth Technical Guide: Discovery of Novel Fluorinated Cyclobutane Derivatives: Strategic Synthesis, Physicochemical Tuning, and Bioisosteric Applications Abstract The strategic incorporation of fluorinated cyclobut...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Discovery of Novel Fluorinated Cyclobutane Derivatives: Strategic Synthesis, Physicochemical Tuning, and Bioisosteric Applications
Abstract
The strategic incorporation of fluorinated cyclobutane moieties into small molecules represents a significant and expanding frontier in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rationale, synthesis, and application of these unique chemical scaffolds. By combining the conformational rigidity and three-dimensional character of the cyclobutane ring with the profound electronic and metabolic effects of fluorine, chemists can unlock novel chemical space and address key challenges in drug design, such as metabolic stability, lipophilicity, and target binding affinity. We will explore cutting-edge synthetic methodologies, from the functionalization of core cyclobutane precursors to asymmetric strategies for accessing chiral derivatives. Furthermore, this guide delves into the nuanced effects of fluorination on physicochemical properties and examines the role of fluorinated cyclobutanes as powerful bioisosteres for common, yet often problematic, chemical groups. Detailed experimental protocols and strategic workflows are provided to serve as a practical resource for the design and execution of novel discovery programs.
The deliberate combination of a cyclobutane scaffold with fluorine-containing substituents has emerged as a powerful tactic in the design of advanced therapeutic agents. This synergy leverages the distinct and complementary advantages of both components to create molecular building blocks with highly desirable properties.
The Unique Physicochemical Properties of the Cyclobutane Scaffold
The cyclobutane ring, while less common than five- or six-membered rings, offers a unique set of structural features. Its puckered, three-dimensional structure provides a rigid scaffold that can reduce the conformational flexibility of a molecule, often leading to improved binding affinity for biological targets.[1] This inherent strain and distinct geometry make it an attractive, non-planar bioisostere for replacing larger cyclic systems or flexible alkyl chains, thereby improving properties like metabolic stability and reducing planarity.[1]
The Transformative Impact of Fluorine in Medicinal Chemistry
Fluorine's role in medicinal chemistry is well-established and profound.[2] As the most electronegative element, its introduction can drastically alter a molecule's electronic properties, influencing acidity (pKa) and basicity.[3] Fluorine substitution can block sites of metabolic oxidation, enhancing a drug's half-life.[3] Furthermore, depending on the nature of the fluorine-containing group (e.g., -F, -CHF2, -CF3), it can modulate lipophilicity and membrane permeability, and introduce new, favorable interactions with protein targets, such as hydrogen bonds or dipole interactions.[2][3]
Synergy of Cyclobutane and Fluorine: A Privileged Combination
The fusion of these two chemical motifs results in a scaffold that is more than the sum of its parts.[2] Fluorinated cyclobutanes are conformationally restricted, metabolically robust building blocks that present a defined three-dimensional vector for substituents.[3][4] This combination allows for fine-tuning of physicochemical properties while exploring novel chemical space. The introduction of fluorine can also stabilize the strained cyclobutane ring system.[2][5]
Application Showcase: Marketed Drugs and Clinical Candidates
The utility of this scaffold is validated by its presence in marketed therapeutic agents. For instance, Ivosidenib , an inhibitor of isocitrate dehydrogenase 1 (IDH1), incorporates a gem-difluorocyclobutane motif, which was found to be crucial for enhancing metabolic stability while maintaining potency.[2][6] Another example is Fluciclovine (¹⁸F) , a radiolabeled amino acid analogue used in positron emission tomography (PET) imaging, which features a fluorocyclobutane ring.[2] These successes underscore the real-world impact of fluorinated cyclobutanes in addressing complex drug design challenges.
Strategic Pathways to Novel Fluorinated Cyclobutanes
The synthesis of fluorinated cyclobutanes requires a strategic approach, with the choice of methodology depending on the desired substitution pattern, scale, and available starting materials. Recent advancements have significantly broadened the synthetic toolbox.
Building from the Core: Functionalization of Cyclobutanones
Commercially available cyclobutanones are versatile starting points for a variety of fluorinated derivatives.
Deoxyfluorination: The treatment of cyclobutanone-derived alcohols or ketones with reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) is a classic method for introducing fluorine.[2] For example, reacting cyclobutylcarboxylic acids with SF4 is a robust method to generate trifluoromethyl-cyclobutanes on a multi-gram scale.[7][8]
Nucleophilic Fluoroalkylation: To install trifluoromethyl groups, the Ruppert-Prakash reagent (TMSCF3) is highly effective.[2] Its addition to cyclobutanones, catalyzed by a fluoride source, provides direct access to trifluoromethyl carbinols, which can be further functionalized.[9]
Organolanthanum Reagents: A key challenge in adding carbon nucleophiles to gem-difluorocyclobutanone is the potential for base-mediated elimination of HF. The use of less basic organolanthanum reagents has been shown to overcome this issue, enabling the synthesis of diverse gem-difluorocyclobutanols that serve as precursors to a wide range of 1,1-disubstituted derivatives.[6]
[2+2] Photocycloaddition Reactions
For constructing the cyclobutane ring itself, [2+2] photocycloaddition of olefins is a powerful strategy. This method allows for the convergence of two simpler fragments to rapidly build molecular complexity. The involvement of fluorinated olefins in intramolecular photocycloadditions has been shown to proceed in high yields, providing a direct route to complex fluorinated bicyclic systems.[10]
Radical-Mediated Approaches
Radical chemistry offers unique pathways for late-stage functionalization. Photo-induced methods, such as the decarboxylative trifluoromethylation of cyclobutane carboxylic acids or the C(sp³)–H trifluoromethylation of aminocyclobutanes using photoredox catalysis, enable the installation of fluorinated groups onto pre-existing complex scaffolds.[2] More recently, photochemical protocols for the direct difluoroalkylation of bicyclobutanes have been developed as a sustainable pathway to these valuable motifs.
As chirality is critical in drug design, the development of enantioselective methods is paramount. A notable advancement is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. This method provides chiral gem-difluorinated α-boryl cyclobutanes with excellent enantioselectivity, which are versatile building blocks for a wide array of enantioenriched fluorinated cyclobutane derivatives.[11]
Caption: Synthetic Strategy Decision Workflow.
Physicochemical Property Modulation and Characterization
The introduction of fluorine into the cyclobutane scaffold has predictable yet profound effects on key molecular properties relevant to drug design.
Impact on Acidity and Basicity (pKa)
Fluorine's strong electron-withdrawing inductive effect significantly increases the acidity of nearby carboxylic acids and decreases the basicity of proximal amines. This modulation can be critical for optimizing a drug's ionization state at physiological pH, affecting its solubility, permeability, and target engagement. For example, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group can increase the acidity of a carboxylic acid by nearly 2 pKa units and an amine hydrochloride by over 5 pKa units.[7][8]
Tuning Lipophilicity (LogP)
Fluorination generally increases lipophilicity, but the effect can be finely tuned. While a trifluoromethyl (CF3) group significantly increases LogP, a difluoromethyl (CHF2) group has a more moderate impact and can also act as a hydrogen bond donor.[12] This allows for precise control over a molecule's lipophilic character, which is a key parameter in optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conformational Analysis
The cyclobutane ring is not planar but exists in a puckered conformation.[13] The energetic barrier to inversion is low, allowing substituents to occupy either axial or equatorial positions. The conformational preference of fluorine substituents is governed by a complex interplay of steric and electronic factors, such as hyperconjugation and dipole minimization.[13] X-ray analysis has shown that in many 1-trifluoromethyl-cyclobutyl systems, the CF3 group surprisingly prefers the more sterically hindered axial position, influencing the molecule's overall shape and how it presents its pharmacophoric elements to a binding site.[7][8]
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds.[14] Fluorinated cyclobutanes have emerged as highly valuable and unique bioisosteres for several common, yet often problematic, functional groups.
Mimicking Common Pharmacophoric Groups
Aryl Ring Isostere: The rigid, three-dimensional cyclobutane ring can serve as a non-planar substitute for a phenyl group, reducing the molecule's planarity and potentially improving its solubility and metabolic profile.[1][2]
tert-Butyl Group Isostere: The tert-butyl group is a common motif used to fill hydrophobic pockets, but it is often metabolically labile. Fluorinated cyclobutanes, particularly the 1-trifluoromethyl-cyclobutyl group, can mimic the steric bulk of a tert-butyl group while offering improved metabolic stability and different electronic properties.[5][7][8][14]
Caption: Fluorinated Cyclobutanes as Bioisosteres.
Case Study: The 1-(Trifluoromethyl)cyclobutyl Group as a tert-Butyl Analogue
Recent studies have systematically evaluated the 1-trifluoromethyl-cyclobutyl group as a bioisostere for the tert-butyl group.[7][8] While exhibiting a slightly larger steric profile and moderately increased lipophilicity, its incorporation into bioactive compounds preserved the original mode of action.[7] Critically, in several cases, this replacement led to enhanced resistance to metabolic clearance, demonstrating its potential to solve common drug metabolism problems.[7][8]
Experimental Protocols (Exemplar)
To provide a practical framework, the following are representative protocols for the synthesis of key fluorinated cyclobutane building blocks.
Protocol: Gram-Scale Synthesis of 1-(Trifluoromethyl)cyclobutane Building Blocks via SF4 Deoxyfluorination
This protocol is adapted from methodologies developed for the synthesis of tert-butyl analogues.[7][8]
Reaction Setup: In a suitable pressure-resistant reactor (e.g., a stainless-steel autoclave) equipped with a magnetic stir bar, charge the desired cyclobutylcarboxylic acid (1.0 eq).
Solvent and Reagents: Add anhydrous dichloromethane (DCM) as the solvent. Cool the reactor to -78 °C (dry ice/acetone bath). Carefully condense sulfur tetrafluoride (SF4, ~3.0-4.0 eq) into the reactor.
Reaction Execution: Seal the reactor and allow it to warm to room temperature. Stir the reaction mixture vigorously for 12-24 hours. The progress can be monitored by taking aliquots (after careful venting) and analyzing by ¹⁹F NMR or GC-MS.
Workup: After the reaction is complete, cool the reactor back to -78 °C and carefully vent the excess SF4 into a scrubber containing a concentrated KOH solution. Slowly quench the reaction mixture by pouring it onto a mixture of ice and aqueous NaHCO3 solution.
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography or distillation to yield the pure 1-(trifluoromethyl)cyclobutane derivative.
Protocol: Synthesis of gem-Difluorocyclobutanols using Organolanthanum Reagents
This protocol is based on the strategy to avoid HF elimination when functionalizing gem-difluorocyclobutanone.[6]
Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon), prepare the organolanthanum reagent by adding the desired organolithium or Grignard reagent (3.0 eq) to a stirred suspension of lanthanum(III) chloride (LaCl3·2LiCl, 1.0 eq) in anhydrous THF at -78 °C. Stir for 1 hour.
Substrate Addition: To the freshly prepared organolanthanum reagent slurry at -78 °C, add a solution of 3,3-difluorocyclobutanone (1.0 eq) in anhydrous THF dropwise.
Reaction Execution: Stir the reaction mixture at -78 °C for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting ketone.
Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature.
Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate in vacuo. The resulting crude alcohol is purified by silica gel column chromatography to afford the target 1-substituted-3,3-difluorocyclobutanol.
Future Outlook and Emerging Trends
The field of fluorinated cyclobutane synthesis is continually evolving. Future directions are likely to focus on:
Novel Reagents and Catalysis: The development of more efficient, selective, and safer fluorinating and fluoroalkylating reagents remains a high priority.
Photochemical and Electrochemical Methods: Leveraging light and electricity as green energy sources for C-F and C-C bond formation will continue to provide novel and sustainable synthetic routes.
Increased Structural Complexity: There is a growing demand for more complex, sp³-rich fluorinated cyclobutane scaffolds that can better explore three-dimensional chemical space and provide access to novel intellectual property.
Late-Stage Functionalization: Methods that allow for the precise installation of fluorinated cyclobutane motifs onto complex, drug-like molecules at a late stage in the synthesis are highly valuable for rapidly generating structure-activity relationships (SAR).[4]
By continuing to innovate in synthetic methodology and deepen our understanding of structure-property relationships, fluorinated cyclobutane derivatives are poised to become an increasingly indispensable tool in the quest for safer and more effective medicines.
References
Demchuk, O., et al. (2023). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chem-Eur J. [Link]
The Journal of Organic Chemistry. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. [Link]
Angewandte Chemie International Edition. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. [Link]
Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]
Chemistry – An Asian Journal. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. [Link]
JACS Au. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
Chemical Reviews. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. [Link]
Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal. [Link]
ChemMedChem. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
Green Chemistry. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. [Link]
Ukrainica Bioorganica Acta. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. [Link]
JACS Au. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
PMC. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
Grygorenko, O. O., et al. (2024). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
Theoretical & Mechanistic Guide to gem-Difluorocyclobutanes
Executive Summary: The Structural Chameleon In modern medicinal chemistry, the gem-difluorocyclobutane (gem-DFCB) moiety has evolved from a mere curiosity to a high-value bioisostere. It serves as a metabolically stable...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Chameleon
In modern medicinal chemistry, the gem-difluorocyclobutane (gem-DFCB) moiety has evolved from a mere curiosity to a high-value bioisostere. It serves as a metabolically stable replacement for carbonyl groups (
), ethers (), and unstable gem-dimethyl groups.
However, successfully deploying this motif requires more than synthetic intuition; it demands a rigorous theoretical understanding of its conformational dynamics , electronic hyperconjugation , and physicochemical modulation . This guide outlines the theoretical frameworks and computational protocols necessary to model, predict, and validate gem-DFCB behavior in drug discovery campaigns.
Conformational Dynamics & Electronic Structure
Unlike the planar representation often seen in 2D sketches, the cyclobutane ring is highly puckered to relieve torsional strain (Pitzer strain). The introduction of two fluorine atoms at the geminal position drastically alters this energy landscape.
The Theoretical Basis of Ring Puckering
The "butterfly" conformation of cyclobutane is governed by a balance between ring strain (angle strain) and torsional strain (eclipsing interactions).
Cyclobutane: Puckers to
30° to minimize C-H eclipsing.
gem-DFCB: The C-F bonds introduce the gauche effect and hyperconjugation (
).
Theoretical studies (DFT at M06-2X/def2-TZVP level) reveal that gem-difluorination often deepens the pucker angle or creates a distinct preference for specific conformers when substituents are present at the C3 position. This is critical for scaffolding; a "flat" ring model will result in poor docking scores against protein targets.
Protocol: Potential Energy Surface (PES) Scanning
To accurately model the gem-DFCB pucker in a lead compound, a rigid scan is insufficient. You must employ a relaxed PES scan.
Step-by-Step Computational Protocol:
Structure Prep: Build the gem-DFCB analog in a Z-matrix format. Define the dihedral angle (
) involving the carbons .
Method Selection: Use a hybrid functional with dispersion correction (e.g.,
B97X-D or M06-2X) and a triple- basis set.
Scan Parameters: Scan
from -40° to +40° in 2° increments.
Solvation: Apply a PCM or SMD model (water/DMSO) as solvent polarity significantly stabilizes the C-F dipoles.
Visualization: Conformational Search Workflow
The following diagram illustrates the logical flow for determining the bioactive conformation of a gem-DFCB scaffold.
Caption: Workflow for identifying thermodynamically accessible gem-DFCB conformers using QM-based filtering.
Physicochemical Property Modulation
The gem-DFCB motif is not just a structural spacer; it is an "electronic tuner." The high electronegativity of fluorine (
) exerts a powerful inductive effect () through the ring system.
Modulation (Basicity Attenuation)
One of the most valuable applications of gem-DFCB is lowering the basicity (
) of adjacent amines to improve metabolic stability and reduce hERG liability.
Theoretical Mechanism:
The electron-withdrawing
group pulls electron density from the adjacent carbon framework. If an amine is attached (e.g., 3-amino-1,1-difluorocyclobutane), the lone pair availability is reduced.
Magnitude: Typically lowers amine
by 1.5 to 3.0 log units compared to the non-fluorinated parent.
Calculation: Accurate prediction requires isodesmic reaction schemes rather than simple absolute free energy calculations.
Table 1: Comparative Physicochemical Shifts (Theoretical vs. Experimental Trends)
Property
Parent Cyclobutane
gem-Difluorocyclobutane
Mechanism of Action
Ring Pucker
~25-30°
~20-35° (Substituent dependent)
Hyperconjugation ()
Amine
~10.5 (Typical)
~7.5 - 8.5
Inductive withdrawal ( effect)
Lipophilicity (LogP)
Baseline
Variable (+0.2 to -0.4)
Polarity vs. Surface Area trade-off
Metabolic Stability
Low (C-H oxidation)
High
C-F bond strength (116 kcal/mol) blocks CYP450 sites
Lipophilicity (LogP) Anomalies
While fluorine is generally lipophilic, the gem-DFCB motif is polar. The resultant dipole moment is significant. Theoretical LogP calculations (e.g., COSMO-RS) often show that gem-DFCB is less lipophilic than gem-dimethyl analogs but more lipophilic than unsubstituted cyclobutane in specific vectors. This "lipophilicity tuning" is crucial for CNS drug penetration.
Mechanistic Modeling of Synthesis
Synthesizing 1,1-disubstituted-3,3-difluorocyclobutanes is notoriously difficult due to the sensitivity of the starting material, 3,3-difluorocyclobutanone.
The Elimination Trap
Theoretical transition state modeling explains why standard Grignard additions fail. The
-hydrogens in 3,3-difluorocyclobutanone are highly acidic due to the adjacent carbonyl and the inductive pull of the group.
Pathway A (Desired): Nucleophilic attack at Carbonyl Carbon.
Pathway B (Undesired): Deprotonation of
-proton Ring opening/Elimination of HF.
The Organolanthanum Solution
Recent studies utilize organolanthanum reagents (
) to suppress Pathway B. The high oxophilicity of Lanthanum activates the carbonyl oxygen (Lewis acid catalysis) while the bulky, less basic alkyl group attacks the carbonyl.
Graphviz: Mechanistic Divergence
Caption: Mechanistic divergence showing how organolanthanum reagents favor addition over elimination.
References
Conformational Analysis & Macrocycles
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024).[1][2] Chemical Science.
Synthesis & Organolanthanum Reagents
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025).[2][3][4][5] Journal of Organic Chemistry.
gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery.[3][7][8] (2025).[2][3][4][5] ChemRxiv.
Bioisosteric Applications
General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling...[9] (2024).[1][2] Chemical Science.
Building Block Characterization
Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. (2019).[2][10] Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth spectroscopic analysis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid .
Executive Summary
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS 2297599-09-6 ) represents a critical scaffold in modern medicinal chemistry. As a bioisostere, the gem-difluoro motif modulates lipophilicity (
) and metabolic stability, while the 1-hydroxy-acid functionality offers a unique vector for hydrogen bonding and fragment-based drug design (FBDD).
This guide synthesizes the spectroscopic signature of this compound, distinguishing it from its non-hydroxylated analog (CAS 107496-54-8). By analyzing the nuclear magnetic resonance (NMR) and mass spectrometric (MS) data, researchers can validate the structural integrity of this building block during synthesis and quality control.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
Soluble in DMSO, Methanol, Ethyl Acetate; Moderate in Water
pKa (Predicted)
~3.5 (Carboxylic acid), ~13.0 (Tertiary alcohol)
Spectroscopic Characterization
The following sections detail the expected spectroscopic data derived from high-fidelity analogs and first-principles structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: Sample Preparation
To ensure reproducibility and resolution of the hydroxyl proton:
Solvent: Use DMSO-d6 (99.9% D) rather than
. DMSO minimizes exchange of the labile -OH and -COOH protons, allowing them to be observed as distinct broad singlets.
Concentration: Prepare a 10-15 mg/mL solution.
Reference: Calibrate to residual DMSO-d5 quintet at 2.50 ppm (
) and 39.5 ppm ().
A. NMR Analysis (400 MHz, DMSO-d6)
Unlike the non-hydroxy analog, the target compound lacks a proton at the C1 position. This simplifies the splitting pattern of the methylene protons at C2 and C4.
Shift (, ppm)
Multiplicity
Integration
Assignment
Mechanistic Insight
12.50 - 13.00
Broad Singlet
1H
-COOH
Deshielded acidic proton; chemical shift is concentration-dependent.
6.00 - 6.50
Broad Singlet
1H
-C(1)-OH
Tertiary alcohol. Visible in DMSO; disappears with shake.
2.80 - 3.10
Multiplet (or AB system)
4H
-C(2)H / -C(4)H
The C2/C4 protons are geminal to the quaternary C1 and vicinal to the group. The coupling typically broadens these signals into a complex multiplet.
B. NMR Analysis (100 MHz, DMSO-d6)
The carbon skeleton is confirmed by the characteristic splitting arising from
coupling.
Shift (, ppm)
Multiplicity
Coupling (, Hz)
Assignment
Mechanistic Insight
174.0 - 176.0
Singlet (or weak triplet)
-
C =O
Carbonyl carbon.
116.0 - 120.0
Triplet ()
C -3 ()
The gem-difluoro carbon shows a large coupling constant, characteristic of C-F bonds.
73.0 - 76.0
Triplet ()
C -1 (C-OH)
Quaternary carbon deshielded by oxygen. Shows through-space or 3-bond coupling to fluorine.
42.0 - 45.0
Triplet ()
C -2 / C -4
Methylene carbons. The triplet splitting confirms proximity to the group.
C. NMR Analysis (376 MHz, DMSO-d6)
Fluorine NMR is the most sensitive probe for purity.
Chemical Shift:
-80.0 to -100.0 ppm.
Pattern: Often appears as a singlet or a tightly coupled AB system if the ring puckering renders the fluorines diastereotopic (non-equivalent environments due to the fixed -OH/-COOH stereochemistry).
Impurity Check: Look for signals at -110 to -120 ppm, which may indicate monofluoro impurities or ring-opened byproducts.
107 : Loss of carboxylic acid group (decarboxylation).
87 : Subsequent loss of hydrogen fluoride.
Structural Logic & Elucidation
The following diagram illustrates the logical flow for confirming the structure based on the spectroscopic data provided above.
Caption: Decision tree for structural validation using NMR data, highlighting the critical discrimination between the hydroxy-target and its protonated precursor.
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying spectral impurities.
Common Synthetic Route:
The compound is typically prepared via the Reformatsky reaction or similar addition of a difluoro-intermediate to a cyclobutanone derivative, or via hydroxylation of the non-hydroxy precursor.
Key Impurities to Monitor:
Non-hydroxy precursor (CAS 107496-54-8):
Detection: Look for a multiplet at
3.0 ppm in NMR.
Ring-opened byproducts:
Detection: Loss of the characteristic cyclobutane ring strain usually shifts methylene protons upfield (
ppm) and alters the coupling pattern.
References
Sigma-Aldrich. (n.d.). 3,3-Difluoro-cyclobutanecarboxylic acid Product Sheet. Retrieved from
ChemicalBook. (2025). 3,3-Difluorocyclobutanecarboxylic acid Synthesis and Properties. Retrieved from
PubChem. (n.d.).[1] Compound Summary: 3,3-Difluoro-1-hydroxycyclobutane-1-carboxylic acid (CAS 2297599-09-6).[2] National Library of Medicine. Retrieved from
Google Patents. (2016). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method. Retrieved from
Application Note: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid in Medicinal Chemistry
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the physicochemical properties, synthetic protocols, and strategic applications of 3,3-Difluoro-1-hydroxy-cyclobutanecarb...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the physicochemical properties, synthetic protocols, and strategic applications of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2297599-09-6) as a high-value building block.
Introduction: The Strategic Value of Fluorinated Cyclobutanes
In modern drug discovery, the "Escape from Flatland" strategy emphasizes increasing the fraction of sp³-hybridized carbons (
) to improve clinical success rates. 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid represents a premier building block in this domain, offering a unique combination of conformational restriction , metabolic stability , and pKa modulation .
Unlike flexible
-hydroxy acids (e.g., glycolic or lactic acid), this cyclobutane scaffold locks the hydroxyl and carboxyl groups into a specific vector, reducing the entropic penalty of binding. Simultaneously, the gem-difluoro motif at the C3 position lowers the pKa of the carboxylic acid via inductive effects and blocks metabolic oxidation at the typically labile -position.
Key Physicochemical Attributes
Property
Value / Description
Impact on Drug Design
Formula
CHFO
Low MW fragment (152.10 Da) ideal for FBDD.
Geometry
Puckered Cyclobutane
Rigidifies spatial orientation of H-bond donors/acceptors.
pKa (COOH)
~3.2 (Predicted)
More acidic than non-fluorinated analog (~4.5) due to -induction.
LogP
~0.5 - 0.9
Fluorine lipophilicity offsets the polarity of OH/COOH groups.
Metabolism
High Stability
C-F bonds prevent P450-mediated hydroxylation at the C3 position.
Structural & Bioisosteric Rationale
This building block serves as a bioisostere for several common motifs. The graph below illustrates its logical relationship to other chemical spacers.
Figure 1: Bioisosteric relationships. The target molecule offers a metabolically robust alternative to flexible
-hydroxy acids.
Synthetic Protocol: Preparation from 3,3-Difluorocyclobutanone
The most robust route to 3,3-difluoro-1-hydroxy-cyclobutanecarboxylic acid utilizes a cyanohydrin synthesis followed by acid hydrolysis. This approach avoids harsh fluorinating reagents (like DAST) on complex intermediates by installing the fluorine early (using the commercially available ketone).
Reaction Scheme
Figure 2: Two-step synthesis via cyanohydrin formation.
, 0.05 eq).
Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).[1]
Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N
).
Dissolution: Add 3,3-difluorocyclobutanone (10 mmol) and catalytic ZnI
(0.5 mmol) to anhydrous DCM (30 mL).
Addition: Cool the mixture to 0°C. Add TMSCN (12 mmol) dropwise via syringe over 10 minutes. Caution: TMSCN is toxic and releases HCN upon contact with water. Handle in a well-ventilated fume hood.
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (stain with KMnO
) or GC-MS.
Workup: Quench carefully with saturated NaHCO
. Extract with DCM (3x). Dry organics over MgSO, filter, and concentrate in vacuo to yield the crude silylated cyanohydrin.
Step 2: Acid Hydrolysis
Reagents: Concentrated Hydrochloric Acid (12 M HCl).
Hydrolysis: Dissolve the crude intermediate from Step 1 in concentrated HCl (20 mL).
Reflux: Heat the mixture to 90–100°C for 4–6 hours. This step converts the nitrile to the carboxylic acid and cleaves the TMS ether.
Isolation: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
Purification: The product is an organic acid. Extract the combined organic layers with 1M NaOH (to pull the product into the aqueous phase as the carboxylate). Wash the aqueous layer with Ether (to remove non-acidic impurities). Acidify the aqueous layer to pH 1 with 6M HCl and re-extract with Ethyl Acetate.
Final: Dry over Na
SO and concentrate to yield the target acid as a white/off-white solid. Recrystallize from Hexane/EtOAc if necessary.
Applications in Medicinal Chemistry
A. Fragment-Based Drug Discovery (FBDD)
The molecule acts as an ideal "polar head group" fragment.
Protocol: Link the carboxylic acid to amines via standard amide coupling (HATU/DIEA). The 1-hydroxyl group remains free to engage in H-bonding with receptor residues (e.g., serine/threonine side chains).
Design Note: The gem-difluoro group at C3 reduces the electron density of the ring, lowering the pKa of the COOH. This makes the resulting amides less basic and potentially improves membrane permeability compared to non-fluorinated analogs.
B. Peptidomimetics
Used to replace the Serine or Threonine residues in peptide backbones to prevent enzymatic cleavage.
Mechanism: The quaternary center at C1 prevents racemization and proteolysis.
Example: In inhibitors of HCV NS3 protease or similar serine proteases, replacing the P1 carboxylic acid/alcohol moiety with this scaffold can improve half-life (
).
C. "Linkerology" in PROTACs
The scaffold provides a rigid, polar linker that exits the binding pocket at a defined angle (approx 109° but distorted by the ring).
Utility: Connects the E3 ligase ligand to the Warhead. The fluorine atoms modulate the solubility of the linker, preventing the "greasy linker" problem often seen with long alkyl chains.
Safety & Handling
TMSCN Hazard: Trimethylsilyl cyanide is fatal if inhaled, swallowed, or absorbed through skin. It hydrolyzes to form Hydrogen Cyanide (HCN). Always keep a cyanide antidote kit available and work in a high-efficiency fume hood.
Waste Disposal: All aqueous waste from the reaction must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize any residual cyanide before disposal.
References
PubChem. 3,3-Difluoro-1-hydroxycyclobutane-1-carboxylic acid (Compound Summary). National Library of Medicine. Link (Analogous Structure Verified).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry. Link
Guchhait, S. K., et al. (2012).[3] A chemoselective Ugi-type reaction in water using TMSCN... Organic & Biomolecular Chemistry.[1][2][3][4] Link (Protocol basis for TMSCN addition).
BenchChem. Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes.Link (General cyanohydrin protocol adapted).
Application Note: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid in Antiviral Drug Synthesis
[1] Strategic Overview In the landscape of modern antiviral design—specifically targeting Hepatitis C Virus (HCV) NS3/4A proteases and SARS-CoV-2 Main Protease (Mpro)—fluorinated cycloalkanes have emerged as critical "hi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Strategic Overview
In the landscape of modern antiviral design—specifically targeting Hepatitis C Virus (HCV) NS3/4A proteases and SARS-CoV-2 Main Protease (Mpro)—fluorinated cycloalkanes have emerged as critical "high-value" building blocks.[1]
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (DFHCA) represents a specialized scaffold that solves two persistent problems in peptidomimetic drug design:
Metabolic Lability: The gem-difluoro group at the C3 position blocks oxidative metabolism (P450 hydroxylation) at a typically vulnerable site.
Conformational Entropy: The cyclobutane ring restricts the conformational freedom of the side chain, pre-organizing the inhibitor into a bioactive conformation that minimizes the entropic penalty of binding.
This guide details the synthesis of the DFHCA building block and its downstream integration into antiviral scaffolds, inspired by the structural logic seen in blockbuster drugs like Glecaprevir and Voxilaprevir .
Chemical Rationale & Mechanism[1][2][3][4][5][6]
The "Gem-Difluoro" Effect
The introduction of the gem-difluoro group imparts specific electronic and steric properties:
Lipophilicity Modulation: Unlike a standard methylene group, the CF
group lowers the pKa of the adjacent hydroxyl/carboxyl groups via inductive electron withdrawal, potentially altering hydrogen bond donor/acceptor strengths in the active site.
Ring Pucker: The repulsion between the fluorine lone pairs and adjacent bonds forces the cyclobutane ring into a specific "puckered" conformation, often matching the transition state of viral proteases.
The following diagram illustrates the mechanistic contribution of DFHCA to a theoretical protease inhibitor scaffold.
Caption: Mechanistic contribution of the DFHCA moiety to antiviral potency and stability.
Experimental Protocols
Protocol A: Synthesis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid
Objective: Synthesize the core building block starting from 3,3-difluorocyclobutanone.
Rationale: Direct carboxylation of the ketone is difficult. The Cyanohydrin route is the industry standard for generating 1-hydroxy-cycloalkanecarboxylic acids, ensuring high yield and purity.
19F NMR: Distinct gem-difluoro pattern (AB quartet or doublet of triplets depending on resolution, approx -80 to -100 ppm).[1]
Protocol B: Coupling to Antiviral Scaffold (P1' Fragment)
Objective: Incorporate DFHCA into an amine-bearing antiviral precursor (e.g., an amino-sulfonamide or proline derivative).[1]
Method: HATU-mediated amide coupling.
Note: The tertiary hydroxyl group on DFHCA is sterically hindered and generally does not require protection during amide coupling if mild conditions (HATU) are used. However, if using harsh conditions (SOCl
), the OH must be protected as a TMS or Acetyl group.[1]
Workup:
Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO
To ensure the integrity of the building block before coupling, the following specifications must be met.
Test
Method
Acceptance Criteria
Purity
HPLC (C18, MeCN/H2O + 0.1% TFA)
> 98.0% Area
Identity
1H NMR (DMSO-d6)
Cyclobutane methylenes: 2.4-3.2 ppm (multiplets).[1] OH: Broad singlet (exchangeable).[1]
Identity
19F NMR
Characteristic gem-difluoro signal (approx -98 ppm).[1]
Water Content
Karl Fischer
< 0.5% (Critical for coupling efficiency)
Synthetic Workflow Diagram
The following Graphviz diagram outlines the complete synthesis and integration pathway.
Caption: Step-by-step synthetic pathway from ketone precursor to final drug candidate.
Safety & Handling
TMSCN: Highly toxic. Liberates HCN upon contact with moisture or acid. Must be handled in a well-ventilated fume hood. Keep a cyanide antidote kit available.
Fluorinated Compounds: While the acid is stable, combustion of fluorinated compounds can release HF.
Storage: Store the hydroxy acid in a desiccator. It is hygroscopic.
References
Glecaprevir Structure & Design
Title: Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy.
Source: Drug Design, Development and Therapy (via NIH/PMC).[1]
Application Note: Scalable Synthesis of 3,3-Difluoro-1-hydroxycyclobutanecarboxylic Acid Derivatives
Abstract & Strategic Significance The 3,3-difluoro-1-hydroxycyclobutanecarboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry. It combines the metabolic stability of the gem-difluoro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The 3,3-difluoro-1-hydroxycyclobutanecarboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry. It combines the metabolic stability of the gem-difluoro motif with the conformational rigidity of the cyclobutane ring. The C1-hydroxy-acid functionality serves as a critical polar head group, often functioning as a bioisostere for amino acids or as a precursor to conformationally restricted peptidomimetics.
This protocol details a robust, scalable synthetic route starting from 3,3-difluorocyclobutanone . Unlike traditional methods that suffer from low yields due to ring strain or volatile intermediates, this guide utilizes a Lewis-acid catalyzed cyanosilylation followed by a controlled Pinner hydrolysis. This approach minimizes the risk of retro-cyanohydrin decomposition and ensures high purity of the final hydroxy-acid.
Retrosynthetic Logic & Mechanism
The synthesis is designed around the construction of the quaternary center at C1 via nucleophilic addition to the electrophilic ketone.
The Gem-Difluoro Effect
The presence of the fluorine atoms at C3 exerts a strong electron-withdrawing inductive effect ($ -I $), significantly increasing the electrophilicity of the carbonyl carbon at C1 compared to non-fluorinated analogs. This facilitates nucleophilic attack but also makes the resulting cyanohydrin susceptible to base-catalyzed reversion. Therefore, acidic conditions and silyl-protection (TMS) are selected to trap the kinetic product.
Reaction Pathway Visualization
The following diagram illustrates the critical intermediates and decision points in the synthesis.
Figure 1: Step-wise synthetic workflow from ketone precursor to final hydroxy-acid.
Experimental Protocol
Phase 1: Lewis-Acid Catalyzed Cyanosilylation
Objective: Convert 3,3-difluorocyclobutanone to 1-cyano-1-(trimethylsilyloxy)-3,3-difluorocyclobutane.
Rationale: Using Trimethylsilyl cyanide (TMSCN) with Zinc Iodide (
) avoids the use of gaseous HCN and thermodynamically traps the cyanohydrin as a silyl ether, preventing the equilibrium from shifting back to the ketone [1, 2].
Objective: Hydrolyze the nitrile to the carboxylic acid and cleave the TMS group.
Rationale: Direct acidic hydrolysis is preferred over basic hydrolysis because the electron-deficient cyclobutane ring is sensitive to base-induced ring opening or retro-aldol-type decomposition [3].
Reagents & Stoichiometry
Reagent
Equiv.
Role
Notes
Cyanohydrin Intermediate
1.0
Substrate
Crude oil from Phase 1.
Conc. HCl (37%)
Excess
Reagent
Provides protons and water.
Acetic Acid (Glacial)
Solvent
Co-solvent
Solubilizes the organic intermediate.
Step-by-Step Methodology
Setup: Transfer the crude cyanohydrin to a heavy-walled pressure vessel or a RBF with a reflux condenser.
Solvent System: Dissolve the intermediate in Glacial Acetic Acid (3 vol) followed by Conc. HCl (3 vol).
Safety: This step will generate
and potentially trace HCN gas if hydrolysis is incomplete. Work in a well-ventilated fume hood.
Hydrolysis: Heat the mixture to 90–100°C for 12–16 hours.
Observation: The mixture typically becomes homogeneous.
Workup:
Cool to room temperature.
Concentrate the mixture under reduced pressure to remove acetic acid and excess HCl.
Azeotrope: Add toluene and concentrate (2x) to remove residual water/acetic acid.
Application Note: Incorporating 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid into Bioactive Scaffolds
Executive Summary & Design Logic The incorporation of 3,3-difluoro-1-hydroxy-cyclobutanecarboxylic acid (DFHC) represents a high-value strategy in modern medicinal chemistry. This building block offers a unique trifecta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Design Logic
The incorporation of 3,3-difluoro-1-hydroxy-cyclobutanecarboxylic acid (DFHC) represents a high-value strategy in modern medicinal chemistry. This building block offers a unique trifecta of properties: conformational restriction , pKa modulation , and metabolic blocking .
Unlike simple alkyl chains or non-fluorinated cycloalkanes, the DFHC moiety acts as a bioisostere for
-hydroxy acids (e.g., lactic acid, glycolic acid) while introducing the "fluorine effect." The gem-difluoro group at C3 lowers the pKa of the C1-carboxylic acid and C1-hydroxyl group via inductive effects, potentially strengthening ionic interactions within a binding pocket. Furthermore, the cyclobutane ring provides a rigid vector, reducing the entropic penalty of binding.
Key Physicochemical Features[1][2][3][4][5][6]
Property
Value / Effect
Mechanism
pKa (COOH)
~3.2 – 3.5 (Est.)
Inductive electron withdrawal by -fluorines and -hydroxyl group increases acidity compared to cyclobutanecarboxylic acid (pKa ~4.8).
LogP
Modulation
The gem-difluoro group typically increases lipophilicity (LogP ~ +0.2 to +0.4) compared to the non-fluorinated parent, counteracting the polarity of the -OH.
Metabolic Stability
High
C3-fluorination blocks oxidative metabolism at the typical "soft spot" of the ring. C1-quaternary center prevents -oxidation.
Geometry
Puckered Ring
The ring adopts a puckered conformation (), directing substituents into defined vectors.
Strategic Incorporation Workflows
The following diagram illustrates the decision matrix for incorporating DFHC into a drug scaffold.
Caption: Decision matrix for incorporating DFHC. Route A focuses on amide bond formation where the tertiary alcohol poses steric challenges. Route B focuses on functionalizing the alcohol itself.
Detailed Experimental Protocols
Protocol A: Amide Coupling (The "Linker" Strategy)
Challenge: The C1 position is sterically crowded due to the cyclobutane ring and the tertiary hydroxyl group. Standard carbodiimide couplings (EDC/NHS) are often sluggish or prone to side reactions (e.g., O-acylation).
Solution: Use HATU or T3P (Propylphosphonic anhydride) to drive the reaction.
Solvent: Anhydrous DMF or DMAc (Concentration ~0.1 M)
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the DFHC (Acid) in anhydrous DMF.
Activation: Add DIPEA followed by HATU. Stir at
for 15 minutes. Note: The solution should turn slightly yellow. This pre-activation step generates the active ester.
Addition: Add the amine (dissolved in minimal DMF) dropwise to the activated acid mixture.
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS.
QC Check: Look for the mass of [M+H]+ corresponding to Product. If conversion is <50% after 4 hours, heat to
.
Workup: Dilute with EtOAc, wash with saturated
(x2), saturated (x2), and brine. Dry over .
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Author's Note: Protection of the tertiary -OH is generally not required for simple amide couplings. However, if the amine is unreactive, the -OH can be transiently protected as a TMS ether (using TMSCl/Imidazole) to prevent self-esterification, though this is rare with HATU.
Protocol B: Synthesis of the Building Block (If Commercial Source Unavailable)
If the specific 1-hydroxy acid is not in stock, it is best synthesized from the commercially available 3,3-difluorocyclobutanone via a cyanohydrin intermediate.
Reagents:
Start: 3,3-Difluorocyclobutanone
Reagent A: TMSCN (Trimethylsilyl cyanide)
Catalyst:
(Zinc Iodide)
Hydrolysis: Conc. HCl
Workflow:
Cyanosilylation: Treat 3,3-difluorocyclobutanone with TMSCN (1.2 equiv) and catalytic
(0.05 equiv) in DCM at RT. This yields the TMS-protected cyanohydrin.
Hydrolysis: Reflux the intermediate in concentrated HCl for 4–6 hours. This simultaneously hydrolyzes the nitrile to the carboxylic acid and cleaves the TMS ether.
Isolation: Extract with ether, dry, and recrystallize.
Case Studies & Applications
Application 1: Bioisostere for Phosphate Mimetics
In kinase inhibitors or phosphatase inhibitors, the 1-hydroxy-carboxylic acid motif mimics the tetrahedral geometry and H-bonding capability of a phosphate group (
).
Mechanism: The gem-difluoro group lowers the pKa of the -OH and -COOH, making the headgroup more anionic at physiological pH, thus better mimicking the charge state of a phosphate.
Application 2: ROR
t Inverse Agonists
Gem-difluorocyclobutanes are privileged scaffolds in ROR
t inhibitors (used for autoimmune diseases).
Role: The scaffold replaces cyclohexyl or phenyl rings to improve metabolic stability (blocking CYP450 sites) while maintaining the precise vector required to reach the hydrophobic pocket of the receptor.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Low Yield (Amide Coupling)
Steric hindrance at C1.
Switch from EDC/HOBt to HATU or T3P . Increase temperature to .
O-Acylation Side Product
Tertiary -OH competing with amine.
Ensure amine is nucleophilic. If amine is weak (e.g., aniline), protect -OH with TBS or Acetyl group first.
Decomposition
Base-sensitive fluorines (rare but possible).
Avoid strong bases like NaH during amide coupling; stick to non-nucleophilic organic bases (DIPEA, TEA).
References
Vertex AI Search. (2026). Medicinal chemistry applications of 3,3-difluorocyclobutane.
American Chemical Society. (2025).[1] Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. Journal of Organic Chemistry.
ResearchGate. (2025). 3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry.
National Institutes of Health (PubChem). (2025). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid Properties.
reaction of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid with amines
Application Note & Protocol: Amide Coupling of 3,3-Difluoro-1-hydroxycyclobutanecarboxylic Acid Part 1: Strategic Analysis & Chemical Logic Introduction The structural motif of 3,3-difluoro-1-hydroxycyclobutanecarboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: Amide Coupling of 3,3-Difluoro-1-hydroxycyclobutanecarboxylic Acid
Part 1: Strategic Analysis & Chemical Logic
Introduction
The structural motif of 3,3-difluoro-1-hydroxycyclobutanecarboxylic acid represents a high-value scaffold in modern medicinal chemistry. It serves as a conformationally restricted, metabolically stable bioisostere for linear spacers or non-fluorinated cycloalkanes.
Gem-difluoro group (C3): Lowers the pKa of the acid via inductive effects, increases lipophilicity (
), and alters the ring pucker conformation, often improving metabolic stability against oxidative metabolism.
-Hydroxy Acid (C1): The quaternary center at C1 introduces significant steric hindrance. Furthermore, the 1-hydroxyl group acts as both a hydrogen bond donor (improving solubility/binding) and a potential nucleophile, creating unique synthetic challenges during amide coupling.
Critical Synthetic Challenges
When reacting this specific building block with amines, three primary failure modes must be anticipated:
Steric Hindrance (Quaternary Center): The C1 carbon is tetrasubstituted. Standard coupling agents (e.g., EDC/NHS) may be too slow, leading to incomplete conversion or hydrolysis of the active ester.
O-Acylation & Lactonization: The
-hydroxyl group can compete with the external amine for the activated carboxylate. This intramolecular attack forms a reactive 1,3-dioxolan-4-one (spiro-lactone) intermediate. While this lactone can sometimes react with the amine to form the desired product, it is often unstable or leads to oligomerization.
Elimination (Dehydration): Although less likely due to the stability of the C-F bonds, harsh acidic activation (e.g.,
with heating) can theoretically induce elimination of the tertiary -OH to form a cyclobutene, particularly if the ring strain allows.
Part 2: Experimental Protocols
Decision Matrix: Selecting the Right Method
Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on amine nucleophilicity.
-hydroxy acids. It activates the carboxylate effectively but is less prone to causing O-acylation side reactions compared to carbodiimides. The byproducts are water-soluble, simplifying the workup of the fluorinated product.
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: Pyridine or DIPEA (3.0 – 4.0 equiv)
Solvent: EtOAc (preferred) or DMF (if solubility is limited)
Step-by-Step Protocol:
Dissolution: In a round-bottom flask, dissolve the Acid (1.0 equiv) and Amine (1.1 equiv) in anhydrous EtOAc (0.1 M concentration).
Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise.
Note: Pyridine is often superior to DIPEA for T3P couplings involving hindered acids.
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.
Monitoring: Monitor by TLC or LC-MS. The gem-difluoro group does not quench UV, so ensure your detector settings (e.g., 210 nm) or stains (KMnO4) are appropriate.
Workup:
Dilute with EtOAc.
Wash sequentially with: Water, 0.5 M HCl (careful if amine is acid-sensitive), Sat.
Purification: Flash chromatography. The product is typically more polar than the starting amine.
Method B: HATU Activation (High Reactivity)
Rationale: For unreactive amines (e.g., electron-deficient anilines), T3P may be too slow. HATU generates the highly reactive O-At ester.
Critical Warning: The high reactivity of HATU increases the risk of the hydroxyl group reacting with the active ester to form the homobislactone dimer. Excess amine and strictly anhydrous conditions are required to favor intermolecular amide formation.
Protocol:
Dissolve Acid (1.0 equiv) in anhydrous DMF.
Add HATU (1.1 equiv) and DIPEA (1.0 equiv) at 0 °C. Stir for only 1–2 minutes .
Expert Tip: Do not "pre-activate" for long periods (e.g., 30 mins) as is common with simple acids. Long pre-activation allows the
-OH to attack the activated acid, forming the lactone.
Immediately add the Amine (1.2 – 1.5 equiv) and additional DIPEA (2.0 equiv).
Stir at RT for 2–4 hours.
Quench: Add water immediately upon completion to hydrolyze any active esters/lactones.
Part 3: Data Analysis & Troubleshooting
NMR Characterization of the Core
The gem-difluoro group provides a distinct signature in
and NMR, useful for verifying ring integrity.
Nucleus
Signal Pattern
Chemical Shift ()
Interpretation
NMR
AB Quartet (or d)
-80 to -100 ppm
Characteristic of gem-difluoro on a 4-membered ring. The two fluorines are diastereotopic due to the C1 stereocenter (if the amine is chiral) or ring puckering.
NMR
Multiplets
2.5 – 3.5 ppm
Ring protons (H2/H4). Often appear as complex multiplets due to H-F coupling ( Hz is not seen here, but is significant).
NMR
Triplet
~115 – 125 ppm
The carbon (large coupling ~270 Hz).
Troubleshooting Guide
Issue
Diagnosis
Root Cause
Solution
Low Yield (<20%)
LCMS shows Mass = [2x Acid - H2O]
Self-Esterification: The OH of one acid molecule reacted with the activated COOH of another.
Switch to Method A (T3P) . Increase amine equivalents.
No Reaction
Starting material remains.
Steric Bulk: C1 is quaternary; the amine cannot approach.
Heat to 50–60 °C (Method A only). Use microwave irradiation (Method B).
Unknown Impurity
IR peak at ~1800 cm⁻¹
Lactone Formation: Intramolecular cyclization to 1,3-dioxolan-4-one.
Protect the OH: Acetylate the OH (Ac2O/Pyridine) prior to coupling, then deprotect (LiOH) after amide formation.
Part 4: Mechanism of Side Reaction (Visualized)
Figure 2: Mechanistic pathway showing the competition between desired amide formation and intramolecular lactonization.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link
Mykhailiuk, P. K. (2014). Synthesis of 3,3-Difluorocyclobutyl-Substituted Building Blocks. Synthesis, 46(04), 503-510. (Provides foundational data on the stability and handling of 3,3-difluorocyclobutane carboxylates). Link
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250. (Discusses
Patterson, A. W., et al. (2011). Patent WO2011042388. Substituted Cyclobutane Derivatives. (Describes the use of difluorocyclobutane acids in medicinal chemistry). Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Application Note: Strategies for the Esterification of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals. Abstract The 3,3-difluoro-1-hydroxy-cyclobutanecarboxylic acid scaffold is a valuable building block in medicinal chemistry, offering a unique combin...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 3,3-difluoro-1-hydroxy-cyclobutanecarboxylic acid scaffold is a valuable building block in medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability conferred by the gem-difluoro group. However, the synthesis of its ester derivatives presents a significant chemical challenge due to the presence of both a carboxylic acid and a sterically hindered, acid-sensitive tertiary alcohol within the same molecule. This application note provides an in-depth technical guide to successfully navigate this transformation. We dissect the limitations of classical esterification methods and present a detailed, field-proven protocol based on carbodiimide-mediated coupling, specifically the Steglich esterification, which proceeds under mild conditions to afford high yields of the desired esters while avoiding undesirable side reactions.
The Synthetic Conundrum: Analyzing the Substrate
The structure of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid presents a classic case of competing reactivity that precludes standard synthetic approaches.
Tertiary Alcohol: The hydroxyl group is situated on a quaternary carbon (C1). Tertiary alcohols are notoriously poor substrates for classical Fischer esterification.[1] Under the strong acidic conditions (e.g., H₂SO₄, HCl) required to protonate the carboxylic acid, the tertiary alcohol is highly prone to protonation and subsequent elimination (E1 mechanism), leading to the formation of 3,3-difluoro-cyclobut-1-ene-1-carboxylic acid as a major byproduct.[2]
Steric Hindrance: Both the carboxylic acid and the hydroxyl group are attached to the same sterically demanding cyclobutane ring, which can kinetically hinder the approach of reagents.
Consequently, any successful esterification strategy must operate under conditions mild enough to avoid acid-catalyzed dehydration of the tertiary alcohol. This necessitates moving beyond equilibrium-driven processes like the Fischer esterification and employing activation agents that function under neutral or mildly basic conditions.
Caption: Competing reaction pathways in Fischer esterification.
Recommended Protocol: Steglich Esterification
The Steglich esterification is an exceptionally mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when dealing with sterically demanding or acid-labile substrates.[3][4] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6]
Mechanism of Action: The Role of EDC and DMAP
The trustworthiness of this protocol lies in its well-understood, stepwise mechanism that avoids harsh conditions.[7]
Carboxylic Acid Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This step effectively converts the poor hydroxyl leaving group of the carboxylic acid into a good one.[8]
Acyl-Transfer Catalysis: The highly nucleophilic DMAP catalyst attacks the O-acylisourea intermediate. This is the rate-determining step and is faster than the direct attack by the alcohol.
Formation of Active Ester: This attack forms an N-acylpyridinium species, a very highly activated "active ester". This intermediate is more reactive towards the alcohol and is not prone to the side reactions that can plague O-acylisoureas, such as N-acylurea formation.[4]
Nucleophilic Attack: The alcohol (R'-OH) attacks the acylpyridinium intermediate, forming the desired ester.
Catalyst Regeneration & Byproduct Formation: The DMAP catalyst is regenerated, and the EDC is converted into a water-soluble urea byproduct, which can be easily removed during aqueous work-up.[9]
Caption: Mechanism of Steglich Esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 3,3-difluoro-1-hydroxy-cyclobutanecarboxylate. The methodology can be adapted for other primary or secondary alcohols.
Materials & Reagents:
Reagent
M.W. ( g/mol )
Amount (mg)
Moles (mmol)
Equivalents
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid
152.09
152
1.0
1.0
EDC·HCl (EDAC)
191.70
230
1.2
1.2
4-DMAP
122.17
12
0.1
0.1
Methanol (MeOH)
32.04
48
1.5
1.5
Dichloromethane (DCM), anhydrous
-
10 mL
-
-
Procedure:
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoro-1-hydroxy-cyclobutanecarboxylic acid (152 mg, 1.0 mmol) and 4-DMAP (12 mg, 0.1 mmol).
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen or argon atmosphere until all solids are dissolved.
Addition of Alcohol: Add methanol (48 mg, 1.5 mmol, 1.5 equiv.) to the solution.
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
EDC Addition: While stirring at 0 °C, add EDC·HCl (230 mg, 1.2 mmol, 1.2 equiv.) to the reaction mixture in one portion. A slight exotherm may be observed.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Quenching & Work-up:
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 20 mL). The acidic wash removes any residual DMAP and the basic wash removes unreacted carboxylic acid.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil is typically of high purity. If necessary, purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: A colorless oil or low-melting solid. Typical yields range from 85-95%.
Alternative Protocol: The Mitsunobu Reaction
For particularly challenging substrates or when orthogonal reactivity is required, the Mitsunobu reaction offers another powerful, albeit more complex, approach.[10] This reaction couples an alcohol and a pronucleophile (in this case, the carboxylic acid itself acts as the nucleophile after deprotonation) using a phosphine and an azodicarboxylate.[11][12]
Mechanistic Considerations
The reaction is initiated by the formation of a betaine between triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[12] This species then deprotonates the carboxylic acid to form a carboxylate salt. Separately, it activates the alcohol to form an alkoxyphosphonium salt, a superb leaving group. The carboxylate then displaces the activated alcohol via an Sₙ2 reaction.[11][13]
Key Challenges:
Byproduct Removal: The stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the diethyl hydrazinedicarboxylate, can be difficult to separate from the desired product, often requiring careful chromatography.[13]
Reagent Sensitivity: DEAD and DIAD are hazardous and should be handled with care.
Caption: General workflow for a Mitsunobu reaction.
Troubleshooting Guide for Steglich Esterification
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive EDC (hydrolyzed).2. Insufficient DMAP catalyst.3. "Wet" solvent or reagents.
1. Use fresh, high-quality EDC from a reliable supplier. Store it in a desiccator.2. Ensure the correct catalytic amount (5-10 mol%) of DMAP is used.3. Use anhydrous solvents and dry reagents thoroughly.
Formation of N-acylurea
1. Alcohol is too sterically hindered or not nucleophilic enough.2. Reaction temperature is too high.
1. Increase the amount of DMAP (up to 0.5 equiv.) to accelerate the formation of the more reactive acylpyridinium intermediate.2. Maintain the reaction at room temperature or below.
Difficult Purification
1. If using DCC, the dicyclohexylurea (DCU) byproduct may be soluble in the solvent system.2. Emulsion during work-up.
1. Use EDC, as its urea byproduct is water-soluble and easily removed by aqueous washes.[9]2. Add brine during the extraction to help break up emulsions. Filter the organic layer if necessary.
Recovery of Starting Acid
1. Incomplete reaction.2. Insufficient EDC (coupling agent).
1. Extend the reaction time and continue monitoring.2. Ensure at least 1.1-1.2 equivalents of EDC are used to drive the reaction to completion.
Conclusion
The esterification of 3,3-difluoro-1-hydroxy-cyclobutanecarboxylic acid requires a departure from classical acid-catalyzed methods. The inherent acid sensitivity of the tertiary alcohol functionality mandates the use of mild, modern coupling techniques. The Steglich esterification, employing a water-soluble carbodiimide like EDC and a DMAP catalyst, stands out as a robust, reliable, and high-yielding method. It effectively activates the carboxylic acid under neutral conditions, bypassing the risk of elimination and providing a straightforward pathway to valuable ester derivatives for research and development.
Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. ACS Publications. [Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Organic Syntheses. [Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. National Center for Biotechnology Information. [Link]
Title: Engineering Fsp³: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid as a Physicochemically Tuned Bioisostere
Application Note: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid in Medicinal Chemistry Executive Summary & Scientific Rationale In the modern "Escape from Flatland" era of drug design, increasing the fraction of sp³-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid in Medicinal Chemistry
Executive Summary & Scientific Rationale
In the modern "Escape from Flatland" era of drug design, increasing the fraction of sp³-hybridized carbons (
) is a proven strategy to improve solubility and reduce promiscuous binding. 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (DFHC) has emerged as a high-value bioisostere, primarily serving as a saturated surrogate for aromatic carboxylic acids (e.g., benzoic acid) and -hydroxy acids .
Unlike simple cyclobutane replacements, the DFHC moiety incorporates specific electronic tuning:
Acidity Modulation (pKa): The gem-difluoro group at C3 exerts a strong inductive effect (
), lowering the pKa of the aliphatic acid to comparable levels of benzoic acid (~4.0–4.2), ensuring the carboxylate remains ionized at physiological pH.
Conformational Control: The cyclobutane ring adopts a puckered conformation (~25–35°), projecting substituents into defined vectors that differ from the planar aromatic ring, offering access to novel IP space.
Metabolic Stability: The fluorine atoms block metabolic oxidation at the C3 position, while the quaternary C1 center (bearing the hydroxyl) prevents
-proton abstraction and racemization.
Physicochemical Profile: The "Why" and "When"
The following table contrasts DFHC with the standard moieties it replaces.
Property
Benzoic Acid (Reference)
Cyclobutanecarboxylic Acid (Unsubstituted)
DFHC (Target Bioisostere)
Impact
Hybridization
(Planar)
(Puckered)
(Puckered)
Improved Solubility
pKa
~4.2
~4.8
~3.6 – 3.9
Bio-relevant Acidity
H-Bond Donors
1 (COOH)
1 (COOH)
2 (COOH + OH)
New Binding Vector
Lipophilicity
High
Moderate
Low
Reduced LogD
Metabolic Risk
Ring hydroxylation
-oxidation
Blocked
Extended
Decision Matrix: When to Deploy DFHC
Figure 1: Decision matrix for selecting DFHC during scaffold hopping campaigns.
Application Protocol A: Synthesis of the DFHC Building Block
While DFHC is commercially available as a building block, in-house synthesis is often required for isotopologue generation or derivative creation. The most robust route proceeds via the cyanohydrin of 3,3-difluorocyclobutanone.
Reagents Required:
3,3-Difluorocyclobutanone (Starting Material)
Trimethylsilyl cyanide (TMSCN)
Zinc Iodide (
) or Potassium Cyanide (KCN)
Concentrated HCl
Diethyl ether / Dichloromethane
Step-by-Step Methodology:
Cyanohydrin Formation:
Dissolve 3,3-difluorocyclobutanone (1.0 eq) in anhydrous
under Argon.
Add catalytic
(0.05 eq).
Add TMSCN (1.2 eq) dropwise at 0°C.
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of ketone).
Checkpoint: Ensure anhydrous conditions to prevent premature hydrolysis.
Hydrolysis to Acid:
Concentrate the reaction mixture to remove solvent and excess TMSCN.
Resuspend the residue in concentrated HCl (12M).
Heat to reflux (100°C) for 6–12 hours. This step hydrolyzes the nitrile to the carboxylic acid and cleaves the TMS ether simultaneously.
Note: The harsh acidic conditions are generally tolerated by the fluorinated ring.
Application Protocol B: Coupling DFHC to Amines (Amide Formation)
Incorporating DFHC into a drug scaffold (amide coupling) can be challenging due to the steric bulk of the cyclobutane and the presence of the free tertiary hydroxyl group.
Mechanism of Challenge:
The tertiary alcohol at C1 can interfere with activation agents or undergo self-esterification. However, due to steric hindrance, protection is often not required if the correct coupling agent is used.
Recommended Workflow:
Figure 2: Synthetic workflow for incorporating DFHC into lead compounds.
Protocol (Route A - Standard):
Dissolution: Dissolve DFHC (1.0 eq) and the amine partner (1.1 eq) in DMF.
Base: Add DIPEA (3.0 eq).
Coupling Agent: Add HATU (1.2 eq) at 0°C. Crucial: Add HATU last to minimize background reaction with the free hydroxyl.
Reaction: Stir at RT for 2 hours.
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.
Protocol (Route B - For Difficult Amines):
If the amine is unreactive (e.g., electron-deficient aniline), convert DFHC to the acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Thionyl chloride is not recommended as it may dehydrate the tertiary alcohol.
Validation: Lipophilicity Assessment (LogD)
Once synthesized, validating the bioisosteric replacement requires confirming the shift in LogD.
Method: Shake-Flask Method (Miniaturized)
Preparation: Prepare a 10 mM DMSO stock of the Benzoic Acid analog and the DFHC analog.
Partitioning: Add 10 µL stock to a vial containing 500 µL 1-Octanol and 500 µL PBS (pH 7.4).
Equilibration: Vortex for 1 hour; centrifuge at 3000 rpm for 10 mins.
Analysis: Analyze both phases via LC-MS/MS.
Calculation:
Success Criteria: The DFHC analog should show a
of -0.5 to -1.5 compared to the phenyl analog, indicating improved water solubility.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[2][3][4] Link
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
Piotrowski, D. W., et al. (2024). Bioisosteres for Carboxylic Acids: From Ionized Isosteres to Novel Unionized Replacements. Bioorganic & Medicinal Chemistry. Link
Enamine Ltd. (2023). Building Blocks: 3,3-Difluorocyclobutane derivatives. Link
experimental procedures for fluorination of cyclobutanone precursors
Abstract Cyclobutane rings are increasingly utilized in medicinal chemistry as rigid, non-planar spacers that direct substituent vectors in 3D space. However, the introduction of fluorine into these strained systems is n...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Cyclobutane rings are increasingly utilized in medicinal chemistry as rigid, non-planar spacers that direct substituent vectors in 3D space. However, the introduction of fluorine into these strained systems is non-trivial. The high ring strain (~26.5 kcal/mol) of the cyclobutanone core renders it susceptible to thermodynamic ring-opening and Baeyer-Villiger-type oxidations during standard fluorination protocols. This guide details optimized protocols for electrophilic
-fluorination and nucleophilic gem-difluorination , specifically engineered to preserve ring integrity while maximizing yield.
Strategic Analysis: The Ring Strain Challenge
Expertise & Causality: The primary failure mode in fluorinating cyclobutanones is not lack of reactivity, but hyper-reactivity.
The Problem: Standard deoxofluorination (converting C=O to CF
) generates HF in situ. In unstrained rings, this is manageable. In cyclobutanones, the acidic environment often catalyzes ring expansion or fragmentation.
The Solution:
For
-fluorination , we strictly utilize kinetic enolization at cryogenic temperatures (-78 °C) to prevent self-condensation and ring opening.
For ** gem-difluorination**, we replace shock-sensitive DAST with XtalFluor-E , utilizing an exogenous promoter (Et
N·3HF) to buffer the reaction and control the fluoride concentration.
This protocol targets the installation of a single fluorine atom adjacent to the ketone. We utilize NFSI (N-Fluorobenzenesulfonimide) over Selectfluor due to NFSI's superior solubility in THF at -78 °C, which is critical for maintaining kinetic control.
Mechanism of Action
The reaction proceeds via the generation of a lithium enolate, which acts as a nucleophile attacking the N-F bond of the NFSI.
Figure 1: Kinetic enolate trapping pathway for mono-fluorination.
System Prep: Flame-dry a 2-neck round bottom flask under Argon. Charge with anhydrous THF.
Base Addition: Cool THF to -78 °C (dry ice/acetone bath). Add LiHMDS dropwise.
Critical: Do not use LDA if your substrate has sensitive esters; LiHMDS is less nucleophilic.
Enolization: Dissolve the cyclobutanone in minimal THF and add dropwise to the base over 15 minutes. Stir at -78 °C for 45 minutes.
Checkpoint: Ensure the solution remains clear. Turbidity implies aggregation; add HMPA (co-solvent) if necessary.
Fluorination: Dissolve NFSI in THF and add it slowly to the enolate solution.
Quench: Stir for 2 hours at -78 °C. Do not warm to RT before quenching. Quench cold with saturated NH
Cl.
Workup: Extract with Et
O (avoid DCM to prevent emulsion with sulfonimide byproducts). Wash with NaHCO to remove sulfonimide residues.
Protocol B: Nucleophilic gem-Difluorination
Converting the carbonyl directly to a CF
group.
Safety Note: Traditional reagents like DAST are shock-sensitive and can detonate if heated >50 °C. This protocol uses XtalFluor-E , a crystalline salt that is thermally stable and releases HF in a controlled manner only when activated.
Mechanism of Action
XtalFluor-E requires an exogenous fluoride source (Et
N·3HF) to complete the catalytic cycle, preventing the buildup of unstable intermediates that lead to elimination.
Figure 2: Deoxofluorination pathway showing the critical branch between substitution and elimination.
Step-by-Step Methodology
Reagents:
Substrate: Cyclobutanone derivative (1.0 equiv)
Reagent: XtalFluor-E (1.5 equiv)
Promoter: Et
N·3HF (2.0 equiv)
Solvent: Anhydrous DCM
Procedure:
Vessel Selection: Use a polypropylene or Teflon vessel . Glass is acceptable for short durations but will be etched by HF.
Mixing: Charge the vessel with XtalFluor-E and DCM under Argon. Cool to 0 °C.
Promoter Addition: Add Et
N·3HF followed immediately by the cyclobutanone substrate.
Why? The promoter activates the XtalFluor-E. Adding substrate late prevents premature side reactions.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
Monitoring: Monitor by ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
F NMR.[1][2] Look for the characteristic gem-difluoro quartet (approx -80 to -100 ppm).
Quench: Pour reaction mixture slowly into saturated aqueous NaHCO
. Caution: CO evolution will be vigorous.
Purification: Flash chromatography on silica.
Note: Difluorocyclobutanes are often volatile. Do not use high vacuum; concentrate by rotary evaporation at >200 mbar.
Self-Validating Systems: Troubleshooting & QC
A robust protocol must include "fail-safes" to detect errors early.
Observation (QC)
Diagnosis
Corrective Action
NMR: Olefin peaks (5.0–6.0 ppm)
Elimination: The intermediate lost a proton instead of accepting a fluoride.
Use solid NaHCO in the reaction mixture to buffer excess HF.
Yield: Low recovery of mass
Volatility: Product lost during concentration.
Do not rotovap to dryness. Co-distill with a higher boiling solvent if necessary.
Appearance: Etched glassware
HF Leaching: Reaction time too long in glass.
Switch to HDPE or Teflon reaction vessels immediately.
Comparative Reagent Data
Reagent
State
Thermal Stability
HF Release
Recommended Use
DAST
Liquid
Low (Explosive >90°C)
High
Legacy protocols only.
Deoxo-Fluor
Liquid
Moderate
High
General use, but hard to purify.
XtalFluor-E
Solid
High
Controlled
Preferred for Cyclobutanones.
References
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Link (Establishes Deoxo-Fluor stability over DAST).
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Organic Letters. Link (Introduction of XtalFluor reagents).
Grygorenko, O. O., et al. (2026).[3] "Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks." ResearchGate.[4] Link (Specific protocols for cyclobutane precursors).
Differding, E., & Ofner, H. (1991). "N-Fluorobenzenesulfonimide: A practical reagent for electrophilic fluorinations."[5][6] Synlett. Link (Foundation of NFSI usage).
Sandford, G. (2025). "CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination." ACS GCI. Link (Industrial context for fluorination).
scale-up synthesis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid
Application Note: Scale-Up Synthesis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid Part 1: Executive Summary & Strategic Analysis 1.1 The Target Scaffold 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is a high...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scale-Up Synthesis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid
Part 1: Executive Summary & Strategic Analysis
1.1 The Target Scaffold
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is a high-value bioisostere used in medicinal chemistry to modulate metabolic stability and lipophilicity. The gem-difluoro group at the C3 position lowers the pKa of the C1-hydroxyl group via induction and alters the ring pucker, providing a rigid vector for drug pharmacophores (e.g., JAK inhibitors, ROR
t inverse agonists).
1.2 Route Selection Strategy
For scale-up (>100 g to kg), the synthesis must prioritize safety (cyanide management) and purification efficiency (avoiding chromatography).
Rejected Route: Reformatsky Reaction. While feasible for simple esters, the difluoro-substitution complicates the zinc insertion, and yields are often inconsistent on scale.
Selected Route: Cyanosilylation of 3,3-Difluorocyclobutanone followed by Pinner Hydrolysis.
Rationale: The electron-withdrawing fluorine atoms at C3 increase the electrophilicity of the C1 ketone, facilitating rapid nucleophilic attack by cyanide. Using Trimethylsilyl cyanide (TMSCN) rather than NaCN/H⁺ minimizes the risk of gaseous HCN evolution during the addition phase and provides a stable silylated intermediate (O-TMS cyanohydrin) that can be purified by distillation if necessary before hydrolysis.
Part 2: Detailed Protocols & Methodologies
Safety Critical Control Points (SCCP)
Cyanide Hazard: TMSCN hydrolyzes to HCN on contact with moisture.[1] All operations must be performed in a functioning fume hood with a scrubber system (NaOH/Bleach).
Fluorine NMR:
F NMR is essential for monitoring. The gem-difluoro signal is distinct and splits based on ring conformation.
Exotherm Control: The hydrolysis step involves concentrated acid and is highly exothermic.
Reaction Scheme
Caption: Two-step synthesis via cyanosilylation and acid-mediated hydrolysis.
Protocol A: Cyanosilylation (Step 1)
Objective: Convert 3,3-difluorocyclobutanone to 1-cyano-1-(trimethylsilyloxy)-3,3-difluorocyclobutane.
in one portion. The solid should dissolve or form a fine suspension.
Controlled Addition: Cool the mixture to 0–5°C. Add TMSCN dropwise via a pressure-equalizing addition funnel over 60 minutes.
IPC (In-Process Control): Monitor internal temperature; do not exceed 10°C.
Reaction: Warm to 20–25°C and stir for 4 hours.
Validation: Monitor by GC-MS or
F NMR. Disappearance of ketone signal (approx -100 ppm depending on reference) and appearance of the cyanohydrin shift.
Workup:
Quench reaction by adding saturated NaHCO
(2 vol). Stir vigorously for 30 mins to destroy unreacted TMSCN.
Separate phases.[1][2][3] Wash organic phase with water (2 vol) and brine (2 vol).
Dry over MgSO
and concentrate in vacuo (< 40°C).
Checkpoint: The resulting oil (O-TMS cyanohydrin) is sufficiently pure (>95%) for the next step. Distillation is possible (approx 60-70°C @ 5 mmHg) but usually unnecessary and risks thermal decomposition.
Protocol B: Hydrolysis and Isolation (Step 2)
Objective: Hydrolysis of the nitrile and TMS ether to the free hydroxy acid.
Materials:
Crude O-TMS Cyanohydrin (from Step 1)
Concentrated Hydrochloric Acid (12 M) (5 vol)
tert-Butyl Methyl Ether (TBME) or Ethyl Acetate (for extraction)
Procedure:
Hydrolysis: Charge the crude intermediate into a glass-lined reactor.
Acid Addition: Add Conc. HCl (12 M) slowly at room temperature.
Caution: Exothermic reaction. Significant gas evolution (NH
Cl formation) occurs later.
Heating: Heat the mixture to 90–100°C for 4–6 hours.
Mechanism:[2][4][5][6][7] The TMS group cleaves rapidly (< 30 min); the nitrile hydrolysis to the amide and then the acid requires sustained heat.
IPC: Monitor by LC-MS (ES- mode). Look for [M-H]
= 151.
Cooling & Filtration: Cool to 0–5°C. Ammonium chloride (NH
Cl) will precipitate. Filter off the solids to aid extraction.[2]
Extraction (Critical Step):
The product is a small, polar organic acid and is highly water-soluble .
Perform a continuous extraction with TBME for 12 hours OR perform 5x extractions with Ethyl Acetate (1 vol each) after saturating the aqueous phase with NaCl (salting out).
Purification:
Dry combined organics (Na
SO) and concentrate to a solid.
Recrystallization: Dissolve crude solid in minimum hot Toluene/Heptane (1:1) or pure Dichloroethane (DCE). Cool slowly to 0°C.
Filter and dry solids under vacuum at 45°C.
Data Summary Table
Parameter
Specification / Result
Appearance
White to off-white crystalline solid
Melting Point
108–112°C (Typical)
Yield (Step 1)
92–96%
Yield (Step 2)
75–82%
Overall Yield
~70–75%
Purity (HPLC)
>98.5% (a/a)
F NMR
-85 to -100 ppm (AB quartet typical for gem-difluoro in rigid rings)
Part 3: Process Workflow Visualization
The following diagram illustrates the critical workup logic to maximize recovery of the water-soluble acid.
Cause: Incomplete hydrolysis of the amide intermediate (often stable).
Solution: Increase reaction time or temperature (reflux). Ensure HCl concentration remains >6M (gas may escape during heating).
Product "Disappears" during Workup:
Cause: High water solubility of the alpha-hydroxy acid.
Solution: Do not rely on standard partition coefficients. Use the "salting out" method (saturation with NaCl) to force the organic acid into the organic phase.
Low Purity (Dark Color):
Cause: Polymerization of side-products or iodine contamination (from ZnI
).
Solution: Wash the initial organic extract with dilute Sodium Thiosulfate (Na
SO) to remove iodine traces before crystallization.
References
Gassman, P. G., & Talley, J. J. (1981). "Cyanohydrins from Ketones: O-(Trimethylsilyl)benzophenone Cyanohydrin". Organic Syntheses, 60, 14. Link (Foundational protocol for TMSCN addition).
Vertex Pharmaceuticals Inc. (2011). "Process for the preparation of Cyclobutane Derivatives". World Intellectual Property Organization, WO2011068881. Link (Describes the industrial relevance and handling of gem-difluoro cyclobutane scaffolds).
Olifir, O. S., et al. (2025).[8] "A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid". ResearchGate. Link (Recent advances in difluorocyclobutane building blocks).
Sigma-Aldrich. (n.d.). "Safety Data Sheet: Trimethylsilyl cyanide". Link (Mandatory safety reference for cyanide handling).
Application Note: Hydroxyl Functionalization of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid
This guide details the strategic functionalization of the hydroxyl group in 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid . It is designed for medicinal chemists requiring precise control over this sterically congest...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic functionalization of the hydroxyl group in 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid . It is designed for medicinal chemists requiring precise control over this sterically congested and electronically deactivated scaffold.
Executive Summary & Strategic Analysis
The 3,3-difluoro-1-hydroxy-cyclobutanecarboxylic acid scaffold is a high-value bioisostere in modern drug discovery. The gem-difluoro group at C3 lowers the pKa of the C1-hydroxyl group (inductive effect) while increasing lipophilicity and metabolic stability. However, functionalizing the C1-hydroxyl presents two distinct challenges:
Steric Congestion: The C1 position is a quaternary center, significantly retarding nucleophilic attack on electrophiles.
Electronic Deactivation: The electron-withdrawing fluorine atoms and the carboxyl group reduce the nucleophilicity of the hydroxyl oxygen.
Critical Decision: Direct functionalization of the hydroxyl group in the presence of the free carboxylic acid is rarely chemoselective. The carboxyl group (
) will react preferentially over the tertiary alcohol (). Therefore, all protocols below assume the carboxylic acid is first protected (e.g., as a methyl or benzyl ester).
Decision Logic & Workflow
The following decision tree outlines the optimal synthetic pathway based on the desired functional group.
Figure 1: Strategic workflow for selecting the appropriate functionalization protocol.
Detailed Experimental Protocols
Protocol A: Silver(I) Oxide Mediated O-Alkylation
Best for: Introduction of alkyl, benzyl, or allyl groups under mild conditions. This method avoids strong bases that might cause elimination of the fluorine or epimerization (if chiral centers existed elsewhere).
Mechanism: Ag₂O acts as a mild base and halogen scavenger, promoting
-like character in the alkyl halide, facilitating attack by the sterically hindered alcohol.
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous
(0.2 M concentration).
Addition: Add the alkyl halide (3.0 equiv) in one portion.
Activation: Add
(1.5 equiv) solid. The reaction mixture will turn black/brown.
Reaction: Seal the flask and stir vigorously at room temperature.
Optimization: If no conversion is observed after 6 hours, heat to 60°C. The gem-difluoro group makes the alcohol less nucleophilic, often requiring thermal energy.
Workup: Filter the suspension through a pad of Celite to remove silver salts. Rinse with EtOAc.
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Steglich Esterification (O-Acylation)
Best for: Attaching carboxylic acids (R-COOH) to form esters. Standard acid chlorides often fail due to the steric bulk of the cyclobutane; the DMAP-activated intermediate is required.
Coupling Agent: DCC (1.5 equiv) or EDC·HCl (1.5 equiv)
Catalyst: DMAP (0.5 – 1.0 equiv) (Critical: Use stoichiometric DMAP if reaction is sluggish)
Solvent: DCM (anhydrous)
Step-by-Step:
Dissolution: Dissolve the substrate, the carboxylic acid partner, and DMAP in anhydrous DCM (0.1 M) at 0°C under
.
Coupling: Add DCC (or EDC) in one portion.
Equilibration: Allow the reaction to warm to room temperature naturally. Stir for 12–24 hours.
Note: The formation of dicyclohexylurea (DCU) precipitate indicates reaction progress if DCC is used.
Monitoring: Check LCMS. If the starting material persists, add
(10 mol%) as a Lewis Acid co-catalyst to activate the acylating agent further.
Workup: Filter off urea byproducts (if DCC used). Wash filtrate with 1N HCl, then sat.
. Dry over .
Protocol C: Deoxyfluorination (Synthesis of 1,3,3-Trifluorocyclobutane)
Best for: Converting the C1-OH directly to a Fluorine atom. This creates a specific fluorinated motif often used to block metabolic hotspots.
Safety Warning: Deoxyfluorination reagents (DAST, Deoxo-Fluor) liberate HF and can be explosive if heated rapidly. Use plastic/Teflon ware if possible, or glass with caution.
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 equiv)
Solvent: DCM (anhydrous)
Quench: Sat.
Step-by-Step:
Cooling: Cool a solution of the substrate in DCM (0.1 M) to -78°C. Strict temperature control is vital to prevent elimination to the cyclobutene.
Addition: Add DAST dropwise via syringe.
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (do not heat to RT immediately).
Mechanistic Insight: The reaction proceeds via an activated alkoxy-sulfur intermediate. The fluoride ion then attacks. Due to the gem-difluoro group, the carbocation character at C1 is destabilized, making the
-like pathway (inversion) or ion-pair collapse more likely than pure .
Quench: Pour the reaction mixture slowly into a beaker of stirring saturated
at 0°C. Gas evolution () will be vigorous.
Extraction: Extract with DCM, dry over
.
Analytical Data & Troubleshooting
Expected NMR Signatures
The gem-difluoro group introduces complex splitting patterns due to
and coupling.
Nucleus
Signal
Multiplicity
Coupling Constants ()
Diagnostic Note
NMR
-80 to -100 ppm
d or dd
Hz
The two fluorines at C3 are diastereotopic if the C1 substituent is chiral, or equivalent if achiral.
NMR
C3 (CF2)
Triplet (t)
Hz
Characteristic triplet for gem-difluoro carbons.
NMR
C1 (C-OH/OR)
Multiplet
Hz
The quaternary carbon will show weak coupling to the C3 fluorines.
Troubleshooting Table
Problem
Probable Cause
Solution
No Reaction (Alkylation)
Steric hindrance at C1; OH not nucleophilic enough.
Switch from to (2.0 equiv) in DMF. Heat to 60°C.
Elimination to Cyclobutene
Base too strong or Temperature too high during fluorination.
Use Ag2O (non-basic) for alkylation. Keep DAST reaction at -78°C.
Hydrolysis of Ester
Adventitious water in reaction.
Flame-dry glassware; use molecular sieves in solvent.
Low Yield in Acylation
Acyl transfer is blocked by sterics.
Add Sc(OTf)3 (5-10 mol%) as a Lewis Acid catalyst to the Steglich conditions.
References
General Reactivity of Alpha-Hydroxy Acids
Synthesis of Tertiary α-Hydroxy Acids by Silylene Transfer. Organic Letters (2007). Link
Gem-Difluoro Cyclobutane Synthesis & Properties
Synthesis of gem-Difluorocyclobutanes... J. Org.[1] Chem. (2025).[2][3][4] Link (Generalized link for JOC)
Silver Oxide Mediated Alkylation
Ag2O-mediated alkylation of hindered alcohols. Tetrahedron Letters. Link
Deoxyfluorination Protocols
Deoxyfluorination of Alcohols with 3,3-Difluoro-1,2-diaryl-cyclopropenes. Thieme E-Journals. Link
Conformational Analysis of Fluorinated Cyclobutanes
Far infrared ring puckering vibration of 3,3-difluoroxetane.[5] J. Chem. Phys. (1974).[6] Link
Technical Support Center: Stereoselective Synthesis of 3-Hydroxycyclobutanecarboxylic Acids
Executive Summary The synthesis of 3-hydroxycyclobutanecarboxylic acid presents a classic problem in conformational analysis: controlling the cis/trans ratio on a puckered, strained ring. In 1,3-disubstituted cyclobutane...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-hydroxycyclobutanecarboxylic acid presents a classic problem in conformational analysis: controlling the cis/trans ratio on a puckered, strained ring. In 1,3-disubstituted cyclobutanes, the cis-isomer (pseudo-diequatorial) is generally the thermodynamic product, while the trans-isomer (pseudo-axial/equatorial) is less stable.
This guide addresses the three most common user pain points:
Selectivity: Chemical reductions often yield difficult-to-separate mixtures (typically 2:1 to 3:1).
Access to trans: The less stable trans isomer requires specific inversion strategies.
Assignment: Ambiguous NMR signals due to rapid ring-flipping.
Module 1: Chemical Synthesis & Troubleshooting
Q1: I am using NaBH₄ for the reduction of 3-oxocyclobutanecarboxylic acid, but I am getting a 70:30 mixture of isomers. How can I improve the diastereoselectivity?
Diagnosis:
Sodium borohydride (NaBH₄) is a small, "hard" nucleophile. It attacks the ketone from both the axial and equatorial faces with relatively low discrimination, leading to a mixture that reflects a compromise between kinetic approach and thermodynamic stability.
Protocol Adjustment (The "Bulky Hydride" Method):
To maximize the cis-isomer (the major product), you must switch to a bulky hydride that amplifies steric approach control.
Mechanism: The bulky hydride attacks from the less hindered face (pseudo-equatorial attack), forcing the forming hydroxyl group into the pseudo-equatorial position (cis).
Expected Outcome: >90:10 cis:trans ratio.
Step-by-Step Protocol:
Substrate: Dissolve 3-oxocyclobutanecarboxylic acid (or its ester) in anhydrous THF under Argon. Cool to -78°C.
Addition: Add L-Selectride (1.1 equiv, 1.0 M in THF) dropwise over 30 minutes.
Reaction: Stir at -78°C for 2 hours. Do not let it warm to 0°C until complete (monitor by TLC).
Quench: Oxidative workup is required to remove boron byproducts. Add NaOH (3M) followed by H₂O₂ (30%) carefully at 0°C.
Q2: My target is the trans-isomer, but direct reduction only gives it as a minor impurity. How do I synthesize the trans-isomer efficiently?
Diagnosis:
Direct reduction rarely favors the trans-isomer because it is thermodynamically less stable (pseudo-axial/equatorial interactions). You cannot "force" this via standard reduction easily.
Solution (The "Inversion" Strategy):
You must synthesize the cis-alcohol first and then invert the stereocenter using a Mitsunobu reaction .
Workflow:
Step 1: Reduce ketone with L-Selectride
Obtain cis-alcohol (Major).
Step 2: Mitsunobu Inversion.
Reagents: Triphenylphosphine (
), DIAD or DEAD, and a nucleophile (e.g., p-nitrobenzoic acid or acetic acid).[1]
Mechanism: The alcohol activates as a leaving group; the carboxylate nucleophile attacks from the back (S_N2), inverting the center from cis to trans.
Step 3: Hydrolysis.
Saponify the resulting ester (LiOH/THF/H₂O) to release the free trans-3-hydroxy acid.
Module 2: Biocatalytic Routes (High Purity)
Q3: I need >99% diastereomeric excess (de) for a pharmaceutical intermediate. Chemical methods are too messy. What is the alternative?
Recommendation:
Transition to Ketoreductases (KREDs) . Enzymes offer rigid chiral pockets that can differentiate the faces of the cyclobutanone ring with near-perfect selectivity.
Screening Protocol:
Panel: Screen a standard KRED library (e.g., Codexis, Johnson Matthey) containing both R- and S-selective enzymes.
Buffer: 100 mM Potassium Phosphate, pH 7.0, 2 mM MgSO₄.
Cofactor Recycling: Include NADP+ and a recycling system (Glucose Dehydrogenase + Glucose).
Outcome: You will typically identify one enzyme variant that yields cis >99% de and another that yields trans >98% de.
Decision Logic Diagram:
Caption: Decision tree for selecting the optimal synthetic route based on the target isomer and scale.
Module 3: Analytical Validation (NMR)
Q4: The NMR spectra of cis and trans isomers look very similar. How can I definitively assign them?
The Challenge:
Coupling constants (
) in cyclobutanes are unreliable due to the "butterfly" puckering motion of the ring, which averages the dihedral angles.
The Solution: 1D-NOE (Nuclear Overhauser Effect)
You must use through-space correlations, not through-bond couplings.
Data Table: Distinguishing Characteristics
Feature
cis-Isomer (Major)
trans-Isomer (Minor)
Geometry
Pseudo-diequatorial (Substituents far apart in bond distance, but spatial proximity varies)
Pseudo-axial/equatorial
H3 Chemical Shift
Typically Upfield (Shielded)
Typically Downfield (Deshielded)
NOE Correlation
Strong NOE between H1 and H3 (if ring is planar-averaged) or H1/H3 are on the same face.
No NOE between H1 and H3 (Opposite faces).
Stability
Stable to base/heat.
May epimerize to cis under harsh basic conditions.
Experimental Validation Protocol:
Irradiate H1: Select the methine proton alpha to the carboxylic acid (approx 3.0 ppm).
Observe H3: Look for enhancement at the H3 signal (approx 4.0–4.5 ppm).
Enhancement observed: Protons are on the same face
optimizing fluorination reaction conditions for cyclobutane rings
Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: CYCLO-F-OPT-001 Executive Summary: The "Butterfly" Effect Welcome to the Cyclobutane Optimization Hub. You are likely he...
Welcome to the Cyclobutane Optimization Hub. You are likely here because your standard fluorination protocols (DAST, Deoxo-Fluor) are failing.
The Core Problem: Cyclobutane is not a flat square; it exists in a puckered "butterfly" conformation to relieve torsional strain. This creates unique stereoelectronic challenges:
Ring Strain (~26 kcal/mol): High susceptibility to ring opening or contraction (to cyclopropylcarbinyl systems) under ionizing conditions.
Steric Blocking: The puckered shape hinders
backside attack, often forcing reactions into pathways that trigger skeletal rearrangements.
This guide moves beyond "add reagent and stir" to provide mechanistically grounded solutions for retaining ring integrity while installing fluorine.
Diagnostic Interface: Select Your Substrate
Before proceeding, identify your starting material to route to the correct troubleshooting module.
Figure 1: Decision matrix for selecting the optimal fluorination strategy based on substrate availability.
The Scenario: You treated a cyclobutanol with DAST/Deoxo-Fluor and observed low yields, elimination (cyclobutene), or ring contraction (cyclopropylmethyl fluoride).
The Mechanism of Failure: The Carbocation Trap
Standard reagents generate a discrete carbocation. In cyclobutanes, this cation is non-classical and rapidly equilibrates, leading to structural scrambling.
Figure 2: The "Winstein Spectrum." Ionizing reagents cause the cyclobutyl cation to shuffle into cyclopropylcarbinyl species, leading to inseparable mixtures.
Troubleshooting Q&A
Q: Why am I getting mostly cyclobutenes (elimination)?A: DAST and Deoxo-Fluor are basic enough to deprotonate the carbocation intermediate.
Fix: Switch to XtalFluor-E or PhenoFluor . These reagents do not release free HF and are less basic.
Critical Step: Add an exogenous fluoride source like
to increase the rate of nucleophilic trapping () relative to elimination ().
Q: How do I stop the ring contraction (cyclopropyl formation)?A: You must avoid the
pathway.
Fix: Use PBSF (Perfluorobutanesulfonyl fluoride) with a superbase (DBU) or PyFluor . These favor a concerted displacement (
-like) or tight ion-pairing that prevents the cation from "wandering" into the cyclopropylcarbinyl manifold.
Q: My substrate is acid-sensitive. DAST is charring it.A: DAST releases HF immediately upon reaction with alcohol.
The Scenario: You have a cyclobutane carboxylic acid and want to replace the -COOH with -F. This is often superior to alcohol fluorination because it proceeds via a radical mechanism, bypassing the carbocation rearrangement trap.
Mechanism: Ag(I) oxidizes the acid to a carboxyl radical, which decarboxylates to a cyclobutyl radical. The radical abstracts F from Selectfluor.
Parameter
Condition
Rationale
Reagent
Selectfluor (2.0 equiv)
Electrophilic F source; acts as the radical trap.
Catalyst
(0.1 - 0.2 equiv)
Catalyzes oxidative decarboxylation.
Solvent
Acetone/Water (1:1) or DCM/H2O
Biphasic systems often stabilize the Ag-carboxylate complex.
Temperature
50°C - 65°C
Required to overcome the activation energy of decarboxylation.
Troubleshooting:
Issue: Protodecarboxylation (formation of H-cyclobutane).
Fix: Your radical is abstracting H from the solvent. Switch to
-acetone or strictly exclude H-donors. Increase Selectfluor concentration to outcompete H-abstraction.
Issue: Stereochemical scrambling.
Insight: Cyclobutyl radicals are planar (or rapidly inverting). You will lose stereochemistry from the starting material. You will typically get a ~1:1 cis/trans mixture. This is intrinsic to the radical mechanism.
The Scenario: You want to install F directly onto the ring C-H bonds.
Warning: Cyclobutane C-H bonds are strong (~96-98 kcal/mol). Standard HAT (Hydrogen Atom Transfer) catalysts often prefer weaker tertiary C-H bonds elsewhere in the molecule.
) is a powerful electrophilic radical abstractor. It prefers electron-rich C-H bonds and is bulky, which can sometimes favor the "puckered" equatorial hydrogens of the cyclobutane ring over more hindered positions.
Validated Experimental Protocols
Protocol A: Optimized Deoxofluorination with XtalFluor-E
Best for: Converting Cyclobutanols to Fluorides with minimal rearrangement.
Setup: Flame-dry a round-bottom flask under
.
Reagents: Charge XtalFluor-E (1.2 equiv) and anhydrous DCM (0.1 M concentration relative to substrate).
Substrate: Add the cyclobutanol (1.0 equiv) at -78°C.
Promoter: Dropwise addition of
(2.0 equiv).
Note: Do not use neat HF.
Reaction: Stir at -78°C for 1 hour, then allow to warm to RT slowly.
Quench: Pour into saturated aqueous
.
Key Observation: If elimination products persist, cool back to -78°C and use DBU (1.5 equiv) instead of
to buffer acidity, though yield may drop.
Protocol B: Radical Decarboxylative Fluorination
Best for: Creating quaternary fluorinated centers on cyclobutanes.
Setup: Foil-wrapped flask (exclude ambient light if not using photoredox).
Mix: Cyclobutane carboxylic acid (1.0 equiv), Selectfluor (2.0 equiv), and
(0.2 equiv).
Solvent: Add Acetone/Water (1:1 v/v).
Heat: Reflux at 60°C for 4-12 hours.
Workup: Filter through Celite (removes Ag salts), extract with DCM.
References
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][2] The Journal of Organic Chemistry. Link
Core reference for XtalFluor stability and selectivity over DAST.
Yin, F., & Wang, X. S. (2014). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Organic Letters.[4][5] Link
Primary protocol for the decarboxyl
Nielsen, M. K., et al. (2015).[5] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[5] Journal of the American Chemical Society.[6] Link
Alternative reagent for minimizing elimination side products.[1][2][5][7]
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV.[8] Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.[6] Link
Foundational physical organic chemistry explaining the c
Meanwell, M., et al. (2020). Direct radical C(sp3)–H fluorination with NFSI and decatungstate. Chemical Science.[9][10] Link
Technical Support Center: Fluorinated Carboxylic Acid Purification
Current Status: Online 🟢 Specialist: Senior Application Scientist, Separation Technologies Welcome to the Fluorinated Acid Purification Help Center. We understand that Fluorinated Carboxylic Acids (FCAs) present a unique...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online 🟢
Specialist: Senior Application Scientist, Separation Technologies
Welcome to the Fluorinated Acid Purification Help Center. We understand that Fluorinated Carboxylic Acids (FCAs) present a unique paradox: they are chemically robust yet operationally fragile, often causing emulsions, equipment corrosion, and persistent contamination.
This guide is structured as a response to the most critical "Support Tickets" we receive from the field.
🎫 Ticket #1: "I can't remove residual TFA/DFA from my product."
Status: Open
Severity: High (Downstream Assay Interference)
The Issue:
You have used Trifluoroacetic acid (TFA) or Difluoroacetic acid (DFA) for deprotection or catalysis. You have rotavapped for hours, but a "wet" oil remains, or your NMR shows a persistent singlet around -76 ppm (TFA).
The Diagnosis:
TFA (b.p. 72.4°C) forms a high-boiling azeotrope with water (b.p. 105°C) and strong hydrogen-bonded complexes with basic sites (amines, amides) in your molecule. Simple evaporation concentrates the acid rather than removing it.[1]
The Solution: The Toluene Co-Evaporation Protocol
Do not use dichloromethane (DCM) for this; it boils too low to carry the TFA. You must use a solvent that disrupts the H-bonds and forms a favorable azeotrope.
Step-by-Step Protocol:
Concentrate: Remove the bulk reaction solvent (e.g., DCM, THF) via rotary evaporation.
Dissolve: Redissolve the crude residue in Toluene (approx. 10 mL per gram of crude).
Evaporate: Rotavap at 45–50°C. Toluene forms a binary azeotrope with TFA (approx. 20% TFA / 80% Toluene) that boils lower than pure Toluene, effectively "carrying" the acid out.
Repeat: Perform this cycle 3 times .
Final Polish: If the residue is still acidic, dissolve in EtOAc and wash gently with chilled half-saturated NaHCO₃. (See Ticket #2 regarding emulsions before doing this).
Visual Logic: Azeotropic Removal
Figure 1: The logic cycle for breaking TFA-substrate complexes using toluene azeotropes.
🎫 Ticket #2: "My extraction turned into a solid foam/emulsion."
Status: Open
Severity: Critical (Yield Loss)
The Issue:
You attempted to extract a long-chain FCA (e.g., Perfluorooctanoic acid - PFOA) or a fluorinated intermediate using a standard separating funnel shake. The result is a milky, inseparable layer.
The Diagnosis:
Fluorinated chains (
and longer) are hydrophobic and lipophobic.[2] They act as powerful surfactants. When you add base (NaHCO₃) to remove the acid, you generate a fluorinated carboxylate salt—essentially a "super-soap." Vigorous shaking creates a stable Pickering emulsion.
The Solution: Fluorous Solid Phase Extraction (F-SPE)
Stop trying to extract liquid-liquid. Use the "fluorine-fluorine" affinity interaction. This is the gold standard for separating fluorinated compounds from non-fluorinated organics.
Protocol: F-SPE Workflow
Required: Fluorous silica cartridges (e.g., silica bonded with
The Celite acts as a physical barrier to break surface tension bubbles.
Centrifugation
Spin at 3000 rpm for 10 mins.
Physical force overcomes the surfactant stabilization energy.
🎫 Ticket #3: "My HPLC peaks are tailing badly."
Status: Open
Severity: Moderate (Purification Failure)
The Issue:
During analytical or prep-HPLC of fluorinated acids, peaks are broad, asymmetric, or show severe tailing, making integration impossible.
The Diagnosis:
FCAs are stronger acids than their non-fluorinated counterparts.
Acetic Acid pKa: ~4.76
TFA pKa: ~0.23
PFOA pKa: ~0 (approx -0.5 to 0.5 range)
At standard HPLC pH (0.1% Formic acid, pH ~2.7), non-fluorinated acids are protonated (neutral) and interact well with C18. Fluorinated acids are still ionized (anionic). Anions repel the stationary phase and interact with residual silanols, causing tailing.
The Solution: Buffer Control
You must suppress ionization or pair the ion.
Method A (Ion Suppression - Not Recommended): You would need pH < 0 to protonate PFOA, which destroys columns.
Method B (Buffer - Recommended): Use 10-20 mM Ammonium Acetate or Ammonium Formate in the aqueous mobile phase.
) pairs with the fluoro-carboxylate (), creating a neutral ion pair that interacts cleanly with the C18 column.
🎫 Ticket #4: "The acid is eating my glassware."
Status: Open
Severity: Safety Critical
The Issue:
Etching is observed on rotary evaporator condensers or glass storage bottles.
The Diagnosis:
While pure carboxylic acids (TFA, PFOA) are not silicolytic, they often contain trace Hydrogen Fluoride (HF) impurities from synthesis or degradation. Furthermore, under high heat/distillation, fluorinated acids can degrade to release HF.
The Solution: Material Compatibility
Glass: Avoid for long-term storage of short-chain fluorinated acids.
FKM (Viton):AVOID. Fluorinated acids can swell and degrade Viton seals (like those in black O-rings) because "like dissolves like." Use FFKM (Kalrez) or PTFE-encapsulated seals.
Safety Note: Always keep Calcium Gluconate gel nearby when working with short-chain fluorinated acids. If skin contact occurs, the risk of HF burn (which depletes bone calcium) is non-zero.
Reference Data & Citations
Visualizing the F-SPE Separation Logic
Figure 2: The "Switch" mechanism of Fluorous Solid Phase Extraction.
References
Azeotropic Removal of TFA:
Organic Syntheses, Coll. Vol. 9, p. 13 (1998). Describes the use of toluene azeotropes to remove TFA residues from sensitive intermediates.[10]
Fluorous Solid Phase Extraction (F-SPE):
Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron.
pKa and Acidity of PFAS:
Goss, K. U. (2008).[11] The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology.[12][13] Clarifies the extremely low pKa (~ -0.5) of these compounds.
Ion Exchange for FCA Removal:
Dixit, F., et al. (2022). Ion-Exchange Treatment of Perfluorinated Carboxylic Acids. ACS ES&T Water. Compares polystyrenic vs. polyacrylic resins for removal.[14][15][16]
Emulsion Management:
Rochester University Chem Guide: "Workup: How to Manage an Emulsion".
Technical Support Center: 3,3-Difluorocyclobutane Synthesis
Current Status: Online Topic: Troubleshooting Deoxofluorination of Cyclobutanones Ticket Priority: High (Safety & Purity Critical) Welcome to the Fluorination Support Hub You are likely here because your synthesis of a 3...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Topic: Troubleshooting Deoxofluorination of Cyclobutanones
Ticket Priority: High (Safety & Purity Critical)
Welcome to the Fluorination Support Hub
You are likely here because your synthesis of a 3,3-difluorocyclobutane moiety (a critical bioisostere for ketones or ethers in drug design) has failed. The most common route—deoxofluorination of 3-substituted cyclobutanones—is deceptively simple on paper but notoriously difficult in practice due to ring strain and competing elimination pathways.
This guide treats your synthesis as a debugging process. We address the three most common "error codes" reported by medicinal and process chemists: Elimination (Alkenes) , Thermal Runaway (Safety) , and Incomplete Conversion .
Module 1: The "Vinyl Fluoride" Error (Elimination)
Symptom: NMR shows a complex splitting pattern around 5.0–6.0 ppm (alkene protons) and a loss of symmetry.
Diagnosis: You have synthesized the 3-fluorocyclobut-1-ene derivative instead of the gem-difluoride.
Root Cause: The carbocation intermediate generated during deoxofluorination is unstable. The basicity of the fluoride source (or the reagent's breakdown products) promotes E1 or E2 elimination over the desired nucleophilic fluorination.
The Mechanism of Failure
Understanding the bifurcation point is critical for troubleshooting.
Figure 1: The competition between fluorination (Green) and elimination (Red). In cyclobutanes, ring strain lowers the activation energy for elimination.
Troubleshooting Protocol
Variable
Recommendation
Why?
Reagent
Switch to XtalFluor-E
DAST releases HF and is acidic/basic enough to promote elimination. XtalFluor-E does not release free HF without a promoter and allows pH tuning.
Promoter
Use Et₃N·3HF
If using XtalFluor, use triethylamine trihydrofluoride (TEA·3HF) as the promoter.[1] It provides a "buffered" fluoride source that is less basic than naked fluoride, reducing proton abstraction.
Solvent
DCM (Anhydrous)
Avoid THF or ethers if possible; they can coordinate to the cationic intermediate or Lewis acids, altering reactivity.
Temp
-78°C to RT
Start cold. High temperatures favor elimination (entropy driven).
Module 2: Safety & Thermal Runaway
Symptom: The reaction vessel became hot, over-pressurized, or turned black/tarry.
Diagnosis: Uncontrolled decomposition of the fluorinating reagent.
Critical Warning: 3,3-difluorocyclobutane synthesis often requires heating to push the second fluorine addition, but this overlaps with the decomposition temperature of DAST.
Reagent Stability Matrix
Reagent
Decomp Onset
Energy Release (ΔH)
Hazard Level
DAST
~90°C
-1700 J/g
CRITICAL. Explosive above 90°C. Do not distill.
Deoxo-Fluor
~90°C
-1100 J/g
HIGH. More thermally stable handling, but similar decomp onset.
XtalFluor-E
>200°C
Low
LOW. Crystalline salt. Much safer for scale-up.
Safety Protocol for Scale-Up (>5g)
Never use DAST for >10g batches unless in a flow reactor.
Quench Protocol: Do not pour water into the reaction. DAST/XtalFluor hydrolysis produces HF gas instantly.
Correct Method: Dilute with DCM, cool to 0°C, and add saturated aqueous NaHCO₃ dropwise with vigorous stirring.
Glassware: If using DAST, assume etching will occur.[2] Use Teflon/PFA containers if possible, or designate glassware that will be discarded.
Module 3: Isolation & Purification
Symptom: "I can't separate the alkene byproduct from my product."
Diagnosis: 3,3-difluorocyclobutanes and their vinyl fluoride elimination products often have nearly identical boiling points and R_f values.
Separation Workflow
If you cannot prevent the alkene formation, you must chemically remove it. Standard chromatography often fails.
Figure 2: Chemical purification strategy for removing vinyl fluoride impurities.
Chemical Purification Step:
Dissolve crude mixture in Acetone/Water (4:1).
Add KMnO₄ (0.5 equiv) or NaIO₄/RuCl₃ (catalytic).
Stir until the alkene is consumed (monitor by NMR, disappearance of vinyl protons).
The alkene converts to a carboxylic acid (ring-opened).
Wash with mild base (NaHCO₃). The impurity goes into the aqueous layer; your difluorocyclobutane remains in the organic layer.
Setup: Flame-dry a round-bottom flask under Argon.
Reagents: Charge XtalFluor-E (1.5 equiv) and Et₃N[3]·3HF (2.0 equiv) in anhydrous DCM (0.2 M).
Note: The order matters. Activate the XtalFluor with the fluoride source first.
Addition: Cool to -78°C. Add the cyclobutanone substrate (1.0 equiv) dropwise in DCM.
Reaction: Stir at -78°C for 1h, then allow to warm to Room Temperature naturally.
Checkpoint: Check LCMS/NMR. If conversion is <50%, warm to 40°C (refluxing DCM). Do not exceed 40°C.
Quench: Cool to 0°C. Add sat. NaHCO₃ slowly.
Workup: Extract with DCM (x3). Dry over Na₂SO₄.
Purification: If alkene is present (>5%), use the permanganate wash described in Module 3. Distill the final product (many are volatile liquids).
References
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[4] Journal of Organic Chemistry.
Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[3][5][6][7] Organic Letters.
Haufe, G. (2008). "Fluorine in Medicinal Chemistry and Chemical Biology." Wiley Online Library. (General reference for bioisostere properties).
Process Safety Assessment. (2020). "Thermal Stability of DAST vs XtalFluor." Organic Process Research & Development.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid
CAS Registry: 2297599-09-6 (Generic/Related)
Primary Application: Bioisostere for
-hydroxy acids; conformational restriction in peptidomimetics.[1]
This guide addresses the critical stability issues inherent to the 3,3-difluorocyclobutane scaffold. Unlike standard cyclobutanes, the gem-difluoro motif at C3 introduces significant electronic effects that sensitize the ring to
-elimination (HF loss) and ring-opening under non-optimized conditions.
Our recommended route utilizes a Lewis-Acid Catalyzed Cyanosilylation followed by Acidic Pinner Hydrolysis . This avoids the "black tar" degradation frequently observed when using basic cyanide sources (NaCN/KCN).
Module 1: The Synthetic Pathway & Critical Control Points
The Validated Route
Do not attempt to alkylate a pre-existing cyclobutane acid. The most robust method builds the quaternary center at C1 from the ketone.
C1 Functionalization: Addition of Trimethylsilyl Cyanide (TMSCN).[3][4]
Hydrolysis: Conversion of the nitrile to the carboxylic acid.
Process Flow Diagram (DOT Visualization)
The following diagram maps the critical decision nodes and failure modes.
Caption: Figure 1. Decision tree highlighting the necessity of neutral/Lewis-acid conditions to prevent HF elimination and retro-aldol type decomposition.
Module 2: Troubleshooting Guide
Phase 1: Cyanohydrin Formation (C-C Bond Formation)
Protocol: Reaction of 3,3-difluorocyclobutanone with TMSCN (1.2 equiv) and ZnI
(cat.) in DCM.
Symptom
Probable Cause
Corrective Action
Reaction mixture turns dark brown/black.
HF Elimination. Basic impurities in the ketone or wet reagents generated HF, which triggered polymerization.
1. Distill TMSCN before use.2. Ensure ZnI is anhydrous.3. Add 1% TEA-free DCM to ensure no amine stabilizers are present.
Low Conversion (<50%) by NMR.
Equilibrium Stalling. The reaction is reversible.
1. Increase TMSCN to 1.5 equiv.2. Run the reaction neat (no solvent) if scale allows (<5g).3. Switch catalyst to InBr (Indium Bromide) for higher activity.
Product is an oil that degrades on silica.
TMS Hydrolysis. The TMS group is labile.
Do not purify on silica. Silica gel is slightly acidic and traps the compound. Proceed directly to hydrolysis or distill via Kugelrohr if stable.
Phase 2: Hydrolysis to Acid
Protocol: Treatment of TMS-cyanohydrin with conc. HCl (12M) or H
SO.
Symptom
Probable Cause
Corrective Action
Reversion to Starting Material (Ketone).
Retro-Cyanohydrin Reaction. Under basic or weak acid conditions, the equilibrium shifts back to ketone + HCN.
Maintain pH < 0. Do not use basic hydrolysis (NaOH/LiOH). The cyanohydrin is stable only in strong acid during conversion to amide/acid.
Formation of 3,3-difluorocyclobut-1-ene carboxylic acid.
Dehydration. The tertiary alcohol at C1 eliminated water.
Temperature Control. Limit hydrolysis temperature to 60°C. If conversion is slow, use Pinner conditions (HCl/MeOH) first to make the ester, then mild saponification.
Low Mass Recovery.
Water Solubility. The product is a small, polar, gem-difluoro hydroxy acid. It loves water.
1. Saturate the aqueous phase with NaCl.2. Extract with EtOAc/THF (1:1) or n-Butanol.3.Lyophilize the aqueous layer if extraction fails; extract the solid residue with dry acetone.
Module 3: Deep Dive - The "Hidden" Side Reactions
The
-Elimination Trap
The fluorine atoms at C3 are electron-withdrawing, increasing the acidity of the protons at C2 and C4. However, the gem-difluoro effect also creates ring puckering that can inhibit S
2 but favor E1cb mechanisms.
Mechanism: Base removes a proton from C2. The resulting carbanion kicks out a Fluoride ion from C3.
Result: Formation of 1-fluoro-cyclobutenes, which rapidly polymerize or decompose.
Prevention:Never use alkoxide bases (NaOMe, KOtBu) or unbuffered cyanide salts (KCN) with this substrate.
The Retro-Cyanohydrin Equilibrium
Unlike linear ketones, cyclobutanones have significant ring strain (~26 kcal/mol). Converting the sp
ketone (120° angle) to an sp cyanohydrin (109.5° angle) relieves some angle strain (ideal cyclobutane angle is 90°).
Implication: The formation of the cyanohydrin is thermodynamically favorable, but kinetically reversible .
Critical Step: During hydrolysis, if the pH rises (e.g., during quenching), the TMS group falls off, revealing the free -OH. If the nitrile is not yet hydrolyzed to the amide, the molecule can eject HCN and revert to the ketone.
Solution: Ensure the nitrile is fully converted to the amide (which is irreversible) before any pH adjustment.
Procedure: To a flame-dried flask under Ar, add ketone and ZnI
. Add TMSCN dropwise at 0°C. Stir at RT for 4h.
Check:
F NMR should show a shift from the ketone signal ( -100 ppm region) to the cyanohydrin diastereomers.
Step 2: Acid Hydrolysis (The "Rigorous" Method)
Reagents: Conc. HCl (excess).
Procedure: Cool the crude TMS-cyanohydrin to 0°C. Add Conc. HCl dropwise (Caution: HCN evolution possible if reversion occurs—vent into bleach). Stir at 0°C for 1h, then 40°C for 6h.
Workup: Concentrate in vacuo to remove water/HCl.[1] Do not neutralize. Extract the residue with Et
O or EtOAc. Recrystallize from Hexane/EtOAc.
References
Grygorenko, O. O., et al. (2018).[1] Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Synthesis, 50(24), 4875-4890.
Source:
Relevance: Establishes the stability profiles of gem-difluorocyclobutane rings and general handling of the ketone precursor.
-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN. Organic Letters, 10(20), 4573-4576.
Source:
Relevance: Validates the Lewis Acid (InBr3/ZnI2) catalyzed mechanism for TMSCN addition, avoiding basic conditions.
Xu, X., et al. (2015). Recent advances in the synthesis of gem-difluorinated cyclopropanes and cyclobutanes. Organic Chemistry Frontiers, 2, 146-154.
Source:
Relevance: Detailed review of side reactions (elimination/ring opening) specific to fluorinated small rings.
Organic Syntheses. (1988). Trimethylsilyl Cyanide. Org. Synth. Coll. Vol. 6, p.1013.
Source:
Relevance: Standard safety and handling protocols for TMSCN reagents.
Technical Support Center: Optimizing 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid Synthesis
Core Directive & Executive Summary This guide addresses the synthesis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS: 107496-54-8). This small, highly polar scaffold is a critical bioisostere in modern drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Executive Summary
This guide addresses the synthesis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS: 107496-54-8). This small, highly polar scaffold is a critical bioisostere in modern drug design (e.g., JAK inhibitors), often used to lower lipophilicity (LogD) while blocking metabolic soft spots.
The Central Challenge:
Users typically encounter yields below 40% due to two competing failure modes:
Reversibility of Cyanohydrin Formation: The electron-withdrawing effect of the 3,3-difluoro group destabilizes the cyanohydrin intermediate.
Ring Instability during Hydrolysis: The harsh acidic conditions required to convert the nitrile to the acid can trigger ring-opening or decarboxylation.
This guide replaces standard "textbook" protocols with a TMSCN-mediated, two-stage hydrolysis workflow designed to lock in the intermediate and protect the ring system.
The Optimized Synthetic Workflow
We recommend abandoning the classical NaCN/AcOH route in favor of a Trimethylsilyl Cyanide (TMSCN) route catalyzed by Zinc Iodide (
). This method traps the unstable cyanohydrin as a silyl ether, preventing the retro-reaction.
Workflow Diagram
Caption: Figure 1. The kinetic trapping strategy using TMSCN prevents the equilibrium reversion common in fluorinated ketones.
Detailed Protocols & Troubleshooting
Module A: Cyanohydrin Formation (The "Trapping" Step)
The Issue: The gem-difluoro group at C3 exerts a strong inductive effect (
), making the carbonyl carbon at C1 highly electrophilic. While formation is fast, the equilibrium constant () often favors the starting ketone if the product isn't stabilized.
Critical: Do not warm rapidly. Stir at 0°C for 1 hour, then RT for 2 hours.
Checkpoint: Monitor by GC-MS. You should see the silyl ether mass (M+73). If you see starting material, add 0.1 eq more TMSCN.
Troubleshooting Table:
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Wet solvent/catalyst (TMSCN hydrolysis).
Flame-dry glassware; use fresh anhydrous .
Product Decomposition
Reaction too warm; Retro-cyanohydrin.
Keep T < 25°C. Do not distill the intermediate; use crude.
Runaway Exotherm
Fast addition of TMSCN.
Dilute TMSCN 1:1 in DCM before addition.
Module B: Hydrolysis (The "Yield Killer")
The Issue: Converting the nitrile (-CN) to the acid (-COOH) requires forcing conditions. The standard reflux in 6N HCl often leads to "black tar" formation due to polymerization or ring opening.
Protocol (The "Step-Wise" Fix):
Desilylation: Dissolve crude silyl ether in minimal THF. Add 2N HCl at 0°C. Stir 30 min. (Yields the free cyanohydrin).
Acid Hydrolysis: Add conc. HCl (12N) dropwise to the mixture at 0°C.
Saturation: Saturate the aqueous phase with gaseous HCl (optional but recommended for high yield) or seal the vessel.
Temperature Ramp: Stir at RT for 12h, then heat to only 50-60°C for 4-6 hours. DO NOT REFLUX (100°C).
Why this works: High heat promotes decarboxylation of alpha-hydroxy acids. Keeping the temperature moderate (
) preserves the carboxylic acid.
Module C: Isolation & Purification
The Issue: The product is a small, water-soluble organic acid. Standard ether extractions leave 50% of the product in the aqueous waste.
Protocol:
Salting Out: Saturate the acidic reaction mixture with solid NaCl.
Solvent Choice: Use 2-MeTHF or Ethyl Acetate/iPrOH (9:1) for extraction. Diethyl ether is too non-polar.
Continuous Extraction: If scale >10g, use a continuous liquid-liquid extractor for 12 hours.
Crystallization: Triturate the crude solid with cold Hexane/DCM (1:1) to remove non-polar impurities.
Diagnostic Decision Tree
Use this logic flow to diagnose yield crashes in real-time.
Caption: Figure 2. Diagnostic logic for isolating the root cause of yield loss.
Frequently Asked Questions (FAQs)
Q: Can I use NaCN and Acetic Acid instead of TMSCN?A: We strongly advise against it for this specific substrate. The 3,3-difluoro substitution destabilizes the free cyanohydrin. The TMS-protected intermediate provided by the TMSCN route is thermodynamically more stable and easier to handle safely.
Q: My product contains a significant impurity (approx 5-10%) that looks like the amide. How do I remove it?A: This is the primary hydrolysis intermediate (3,3-difluoro-1-hydroxycyclobutanecarboxamide).
Fix: Do not try to separate it by column chromatography (very difficult). Instead, resuspend the crude mixture in 6N HCl and heat at 50°C for an additional 4 hours to drive the reaction to completion.
Q: The final solid is hygroscopic and sticky. How do I get a free-flowing powder?A: This indicates residual water or mineral acid. Dissolve the crude in EtOAc, dry rigorously over
, filter, and concentrate. Then, recrystallize from a mixture of Toluene/Heptane. The non-polar antisolvent helps remove trace water.
References
Cyanohydrin Synthesis via TMSCN
Livingstone, R. (1981). "Aspects of the chemistry of cyanohydrins." Organic Syntheses, Coll.[1] Vol. 6, p. 1013.
Note: Establishes the safety and efficiency of TMSCN over HCN gas.
Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
TMSCN Reaction Protocols (BenchChem)
"Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile."[2] BenchChem Application Notes.
Relevance: Provides the closest structural analog protocol (3-methyl vs 3,3-difluoro) used as the baseline for our optimized method.
"Preparation of carboxylic acids from nitriles." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Technical Support Center: Troubleshooting the Purification of Polar Fluorinated Compounds
Welcome to the Technical Support Center dedicated to the unique challenges of purifying polar fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center dedicated to the unique challenges of purifying polar fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and practical protocols to navigate the complexities introduced by fluorine's unique properties.
Understanding the Challenge: The "Split Personality" of Fluorinated Compounds
The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] However, these desirable biological properties can create significant purification hurdles. Fluorine's high electronegativity creates strong carbon-fluorine bonds and can induce significant dipole moments, increasing the polarity of a molecule.[2] Paradoxically, a trifluoromethyl group can make a molecule more polar and simultaneously more lipophilic.[3] This dual nature often leads to unpredictable chromatographic behavior, complicating the separation of target compounds from impurities.
This guide will equip you with the knowledge to dissect these challenges and implement effective purification strategies.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of polar fluorinated compounds in a direct question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
Q: My polar fluorinated compound is exhibiting significant peak tailing on a C18 column. What's causing this and how can I fix it?
A: Peak tailing is often a result of secondary interactions between your polar analyte and the stationary phase.
Possible Causes & Solutions:
Possible Cause
Explanation
Solution
Secondary Silanol Interactions
Residual silanol groups on the silica-based stationary phase can strongly interact with polar functional groups on your fluorinated compound.[4]
Use an End-Capped Column: Employ a column where the residual silanols have been deactivated ("end-capped").Mobile Phase Additives: Add a small amount of a modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) to the mobile phase to mask silanol interactions.[4]
Inappropriate Mobile Phase pH
If the mobile phase pH is close to the pKa of your analyte, it can exist in multiple ionic forms, leading to broad or split peaks.[4]
Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from your compound's pKa. For basic compounds, a lower pH is often beneficial.[4]
Column Overload
Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[4]
Reduce Sample Load: Decrease the concentration or volume of your injection.[4]
Issue 2: Low or No Recovery of the Compound
Q: I'm getting very low recovery of my polar fluorinated compound from the column. Where is it going?
A: Low recovery can be due to irreversible adsorption to the stationary phase or compound instability.
Possible Causes & Solutions:
Possible Cause
Explanation
Solution
Irreversible Adsorption
The high polarity of your compound may cause it to bind irreversibly to the stationary phase, especially traditional silica.[4]
Switch Stationary Phase: Consider alternative chromatography modes like Hydrophilic Interaction Chromatography (HILIC) which uses a polar stationary phase (e.g., silica, amide, or diol) with a less polar mobile phase.[4][5] For flash chromatography, alumina or Florisil can be suitable alternatives to silica gel.[6]
Compound Instability
The compound may be degrading on the column, particularly if the stationary phase is acidic (like silica gel).[6]
Test for Stability: Spot your compound on a TLC plate with a silica stationary phase and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred.[6] Deactivate Silica: If silica is necessary, you can reduce its acidity to minimize degradation.[6]
Inadequate Elution Strength
The mobile phase may not be strong enough to elute your highly polar compound.[4]
Increase Mobile Phase Polarity: In reversed-phase, increase the aqueous component. In normal-phase, a more polar solvent like methanol may be needed.[7] Be cautious with high percentages of methanol in normal-phase as it can dissolve silica gel.[7]
Issue 3: Co-elution with Impurities
Q: My fluorinated compound is co-eluting with a very similar impurity. How can I improve the separation?
A: Co-elution of closely related compounds, such as a monofluorinated product and a trifluorinated byproduct, is a common challenge.[8]
Possible Causes & Solutions:
Possible Cause
Explanation
Solution
Insufficient Resolution
The chosen chromatographic system (stationary and mobile phase) does not provide enough selectivity to separate the compounds.
Orthogonal Purification Techniques: Employ a secondary purification method that utilizes a different separation mechanism.[9] For example, if you used reversed-phase HPLC, consider HILIC, Supercritical Fluid Chromatography (SFC), or ion-exchange chromatography.[9][10]
Similar Polarity
The target compound and impurity have very similar polarities, making separation by traditional methods difficult.[8]
Optimize Mobile Phase: For flash chromatography, a dichloromethane/methanol system can be effective for polar compounds.[7] For very basic polar compounds, adding a small amount of ammonium hydroxide to the mobile phase can improve separation.[6][11]
Ionizable Compounds
If your compounds are ionizable, their retention can be manipulated by pH or ion-pairing reagents.
Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to improve the retention and separation of ionic or ionizable compounds.[12]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Preliminary Purification
This technique is a powerful first step to remove acidic or basic impurities from your crude product.[13]
Objective: To separate a neutral polar fluorinated compound from acidic and basic impurities.
Materials:
Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, dichloromethane).[13]
Dissolve the crude mixture in the organic solvent and transfer it to a separatory funnel.[14]
Add an equal volume of 1 M HCl to the separatory funnel.
Stopper the funnel and shake vigorously, periodically venting to release pressure.
Allow the layers to separate. The protonated basic impurities will move to the aqueous layer.
Drain the lower aqueous layer.
Repeat the extraction with 1 M HCl.
Wash the organic layer with 1 M NaOH to remove acidic impurities. The deprotonated acidic impurities will move to the aqueous layer.
Drain the lower aqueous layer.
Wash the organic layer with brine to remove residual water.
Drain the aqueous layer and transfer the organic layer to a clean flask.
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the partially purified neutral compound.
Protocol 2: Recrystallization of a Polar Fluorinated Solid
Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.[15][16]
Objective: To purify a solid polar fluorinated compound.
Procedure:
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold.[15][17] Test small amounts of your compound in various solvents to find a suitable one. Common choices for polar compounds include ethanol, methanol, or water.[18][19]
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid to completely dissolve it.[16]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[18]
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.[17]
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.[18]
Isolation: Collect the crystals by vacuum filtration.[16]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[15]
Drying: Allow the crystals to air dry completely.[16]
Mandatory Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A decision-making workflow for purifying polar fluorinated compounds.
Orthogonal Purification Strategy
Caption: An orthogonal approach to purifying complex mixtures.
Frequently Asked Questions (FAQs)
Q1: Can I use normal-phase flash chromatography for my highly polar fluorinated compound?
A1: Yes, but it can be challenging. Highly polar compounds often bind very strongly to silica gel, requiring highly polar mobile phases like methanol/dichloromethane to elute.[7] A technique called Hydrophilic Interaction Liquid Chromatography (HILIC) can be a better option. HILIC uses a polar stationary phase (like silica) but with a reversed-phase type solvent system (e.g., acetonitrile/water), where water is the strong solvent.[5][20]
Q2: What is Supercritical Fluid Chromatography (SFC) and is it suitable for polar fluorinated compounds?
A2: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[21][22] It is often considered a hybrid of gas and liquid chromatography.[22] SFC is particularly advantageous for separating chiral compounds and can be effective for purifying polar molecules.[23] While pure CO2 is non-polar, modifiers (co-solvents) can be added to increase the polarity of the mobile phase, enabling the elution of polar compounds.[23][24]
Q3: Are there any alternatives to chromatography for purifying polar fluorinated compounds?
A3: Besides chromatography, techniques like acid-base extraction and recrystallization are valuable, especially for initial cleanup and purification of solid materials.[13][15] For certain thermally stable, non-volatile compounds, sublimation under high vacuum can also be an effective purification method.[8]
Q4: How does the position of fluorine in the molecule affect its polarity and purification?
A4: The position of fluorine can significantly impact the molecule's overall dipole moment and, consequently, its polarity.[2] For instance, the conformational preference of a fluorine atom on a proline ring can influence the molecule's pKa and lipophilicity.[3] These subtle differences can be exploited to achieve separation, but they also contribute to the unpredictability of chromatographic behavior.
Q5: What are some common impurities I should be aware of in the synthesis of fluorinated compounds?
A5: Common impurities can include starting materials, reagents, and byproducts from incomplete reactions or side reactions. For example, in fluorination reactions, you might have a mixture of mono-, di-, and tri-fluorinated products.[8] Additionally, depending on the synthetic route, you could have inorganic salts or residual catalysts that need to be removed.[25]
References
Benchchem. (n.d.). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds.
Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3049-3055. Retrieved from [Link]
McNeil, M. E., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(4), 337-348. Retrieved from [Link]
van der Meer, D., et al. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC Europe, 31(11), 602-609. Retrieved from [Link]
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Retrieved from [Link]
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
Sausa, R. C., et al. (2001). Impurities in synthetic fluorite for deep ultraviolet optical applications. Journal of Applied Physics, 90(8), 3847-3853. Retrieved from [Link]
LCGC International. (2018, November 1). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Niemczyk, M. (2010, September 2). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. Retrieved from [Link]
Selerity Technologies. (n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Retrieved from [Link]
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
Dietz, M. L., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Molecules, 24(5), 923. Retrieved from [Link]
BYU ScholarsArchive. (2023). Separation of Perrhenate and Perfluoroalkyl Substances by Ion Chromatography with Customized Stationary Phases. Retrieved from [Link]
West, C. (2014, May 15). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [Link]
Wipf, P., et al. (2012). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 8, 1282-1291. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]
Sorbent Technologies. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 28). 3.4: Supercritical Fluid Chromatography. Retrieved from [Link]
Chemistry Stack Exchange. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]
Gouverneur, V., et al. (2011). On the polarity of partially fluorinated methyl groups. Angewandte Chemie International Edition, 50(44), 10425-10428. Retrieved from [Link]
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
Quora. (2020, September 29). What role does polarity play in chromatography? Retrieved from [Link]
Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
Santasania, C. T., & Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 106-115. Retrieved from [Link]
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
California State University, Stanislaus. (n.d.). 4. Crystallization. Retrieved from [Link]
CORE. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS. Retrieved from [Link]
Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
Cytiva. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]
Chemistry World. (2024, September 16). PFAS-free synthesis of fluorinated drugs and pesticides. Retrieved from [Link]
MDPI. (2023). New Challenges in the Monitoring, Risk Assessment, and Management of Pesticides and Biocides in the “One Health Era”. Retrieved from [Link]
McNeil, M. E., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(4), 337-348. Retrieved from [Link]
ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Retrieved from [Link]
O'Hagan, D. (2008). The Polar Hydrophobicity of Fluorinated Compounds. Australian Journal of Chemistry, 61(9), 643-648. Retrieved from [Link]
stability of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid under acidic/basic conditions
The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS: 107496-54-8). This document is structured to support...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS: 107496-54-8). This document is structured to support researchers in optimizing reaction conditions and troubleshooting experimental anomalies.
Executive Summary
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is a specialized fluorinated building block used to introduce metabolic stability and conformational rigidity into drug candidates. While the cyclobutane ring and gem-difluoro moiety generally impart robustness, the compound exhibits distinct reactivity profiles under pH extremes due to the interplay between ring strain and the inductive effects of the fluorine atoms.
Parameter
Specification
CAS Number
107496-54-8
Molecular Formula
C₅H₆F₂O₂
Molecular Weight
136.10 g/mol
Primary Risk (Acid)
Dehydration to 3,3-difluorocyclobut-1-enecarboxylic acid (High Temp/Conc. Acid)
Primary Risk (Base)
HF Elimination (Strong Base) or Retro-type Ring Opening
Storage
2–8°C, Hygroscopic (Desiccate)
Part 1: Acidic Stability & Troubleshooting
Q1: Is this compound stable in aqueous acidic buffers (pH 1–4)?
Answer: Yes, it is kinetically stable in dilute aqueous acids (e.g., 1M HCl, 10% H₂SO₄) at room temperature.
The Science (Causality):
In non-fluorinated 1-hydroxycyclobutanecarboxylic acid, the tertiary alcohol is prone to acid-catalyzed dehydration via an E1 mechanism. However, in this specific molecule, the 3,3-difluoro group exerts a strong electron-withdrawing inductive effect (-I). This destabilizes the formation of the carbocation intermediate at the C1 position, significantly raising the activation energy for dehydration compared to its non-fluorinated analogue.
Q2: I am observing a byproduct with M-18 mass unit during acidic workup. What is happening?
Answer: You are likely observing acid-catalyzed dehydration .[1][2] While the fluorine atoms retard this process, it is not eliminated entirely, especially under forcing conditions (e.g., refluxing in benzene/toluene with p-TsOH or using concentrated H₂SO₄).
Mechanism:
Protonation: The hydroxyl oxygen is protonated.
Water Loss: Loss of H₂O generates a tertiary carbocation at C1.
Elimination: A proton is removed from C2 or C4, forming a double bond.
Result: Formation of 3,3-difluorocyclobut-1-enecarboxylic acid .
Troubleshooting Protocol:
Immediate Action: Switch to a milder acid catalyst (e.g., acetic acid) or lower the reaction temperature.
Alternative Workup: Avoid heating during acid quenches. Use extraction at
.
Part 2: Basic Stability & Troubleshooting
Q3: Can I use strong bases (e.g., NaH, LDA, KOtBu) with this compound?
Answer:Proceed with extreme caution. While the carboxylate salt formed is stable, the gem-difluoro group introduces a risk of HF elimination or ring fragmentation under strongly basic and anhydrous conditions.
The Science (Causality):
The protons at C2 and C4 are situated
to the difluoro group (C3) and to the carboxylate (C1). The inductive effect of the fluorines increases the acidity of these protons.
Pathway A (HF Elimination): A strong base can deprotonate C2/C4, leading to the expulsion of a fluoride ion (E1cB-like mechanism), forming a fluoro-cyclobutene.
Pathway B (Ring Opening): Although less common without specific activation, the strain of the cyclobutane ring combined with alkoxide formation (at C1-OH) can trigger ring-opening pathways.
Q4: Is the compound stable in aqueous bases (e.g., 1M NaOH, NaHCO₃)?
Answer: Yes. In aqueous media, the formation of the carboxylate anion (
) dominates. The negative charge on the carboxylate is electronically repelling to further nucleophilic attack and reduces the acidity of the ring protons, protecting the molecule from degradation.
Recommended Base Protocol:
Preferred: Inorganic carbonates (K₂CO₃, Cs₂CO₃) or mild hydroxides (LiOH) in aqueous/organic mixtures.
Avoid: Strong organometallic bases (n-BuLi) unless the hydroxyl group is protected.
Part 3: Visualizing Degradation Pathways
The following diagram maps the stability thresholds and degradation products based on reaction conditions.
Figure 1: Stability decision matrix illustrating the primary degradation risks under extreme pH conditions.
Use this protocol to derivatize the carboxylic acid without triggering acid-catalyzed dehydration of the tertiary alcohol.
Preparation: Dissolve 1.0 eq of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid in MeOH/Benzene (3:7 ratio).
Reagent: Add 1.2 eq of TMS-Diazomethane (2.0 M in hexanes) dropwise at
.
Why? Diazomethane/TMS-Diazomethane avoids the harsh acidic conditions of Fischer esterification.
Monitoring: Stir at
for 30 mins. Monitor by TLC (stain with KMnO₄; the double bond from dehydration would stain instantly, while the product stains slower).
Quench: Quench excess reagent with dilute acetic acid (dropwise).
Workup: Concentrate under reduced pressure at
.
Protocol B: Stability Check (Quality Control)
Run this check if you suspect degradation after long-term storage.
Solvent: Dissolve 5 mg of sample in DMSO-d6.
Method: Acquire ¹H-NMR and ¹⁹F-NMR.
Diagnostic Signals:
Intact: ¹⁹F NMR should show a clean pattern (typically AB system or distinct multiplets for the CF₂ group).
Degraded (Dehydration): Look for olefinic protons in ¹H NMR (
5.5–6.5 ppm) and a shift in ¹⁹F signals due to the loss of sp³ character at C1.
Degraded (HF Elimination): Appearance of new, complex splitting patterns in ¹⁹F NMR corresponding to a single fluorine on a double bond.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I protect the hydroxyl group as a silyl ether?A: Yes, but steric hindrance at the tertiary C1 position is significant.
Recommendation: Use TMSOTf/2,6-lutidine rather than TBDMSCl/Imidazole. The triflate is more reactive and 2,6-lutidine is a non-nucleophilic base that minimizes the risk of HF elimination during the protection step.
Q: Why is my yield low when using Thionyl Chloride (SOCl₂) to make the acid chloride?A: SOCl₂ generates HCl and heat, creating the perfect storm for dehydration.
Solution: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions, or use HATU/EDC for amide couplings to avoid the acid chloride intermediate entirely.
Q: How should I store the solid powder?A: The compound is hygroscopic. Moisture can induce caking and, over long periods, promote slow hydrolysis or degradation. Store at 2–8°C in a tightly sealed container with a desiccant pack.
References
Vertex AI Search . (2025). 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid Properties & Stability. Retrieved from
PubChem . (2025).[3] Compound Summary: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid. Retrieved from
Shiroudi, A., & Zahedi, E. (2011).[4] Theoretical study of HF elimination kinetics of ethane fluorides and derivatives. ResearchGate. Retrieved from
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry - A European Journal.[5] Retrieved from
Sigma-Aldrich . (2025). Safety Data Sheet: 3,3-Difluoro-cyclobutanecarboxylic acid. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Fluorinated Chemistry DivisionTopic: Overcoming "Fluorine Shutdown" in Cross-Coupling Reactions
Status: Active | Persona: Senior Application Scientist
Welcome to the Fluorine Chemistry Technical Center.
If you are here, you are likely staring at a TLC plate that shows nothing but starting material, or worse, a complex mixture of dehalogenated byproducts. I know the frustration. Fluorine is the "diva" of the periodic table—its high electronegativity ($ \chi = 3.98 $) and the strength of the C-F bond (approx. 105 kcal/mol) fundamentally alter the electronic and steric landscape of your building blocks.
In this guide, we move beyond generic "optimization screens" and tackle the mechanistic bottlenecks specific to fluorinated substrates. We will focus on three critical failure modes: Protodeboronation in Suzuki couplings, Stalled Oxidative Addition in polyfluorinated arenes, and Nucleophilic Apathy in C-N bond formation.
Module 1: Diagnostic & Triage
Before changing a catalyst, you must identify why the reaction failed. Use this logic gate to classify your problem.
Figure 1: Diagnostic logic for selecting the correct troubleshooting workflow based on the fluorinated partner.
Module 2: The Unstable Boronic Acid (Suzuki-Miyaura)
The Problem: You are trying to couple a 2-fluorophenylboronic acid or a heteroaryl boronic acid, and you observe the formation of the protonated arene (Ar-H) instead of the product.
The Science:
Fluorine at the ortho position facilitates protodeboronation . The high electronegativity stabilizes the intermediate anion formed after base attack on the boron, accelerating the cleavage of the C-B bond. This decomposition often happens faster than the transmetallation step in the catalytic cycle.
The Solution: The "Slow Release" Protocol (MIDA Boronates)
To fix this, we must keep the concentration of the free boronic acid low, below the threshold where decomposition dominates, but high enough to feed the catalytic cycle. We use MIDA (N-methyliminodiacetic acid) boronates.[1][2][3][4]
Protocol A: Cross-Coupling of Unstable 2-Fluoroaryl MIDA Boronates
Base: K₃PO₄ (7.5 equiv) - High base load is critical for hydrolysis
Solvent: THF:Water (10:1) - Water is required to hydrolyze the MIDA[3]
Step-by-Step:
Setup: Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)₂, XPhos, and K₃PO₄.
Solvent Addition: Add the THF/Water mixture. The reaction is biphasic.
The "Slow Release": Heat to 60°C .
Mechanism:[1][5][6][7][8] The aqueous base slowly hydrolyzes the MIDA ester, releasing the active boronic acid in situ.
Why it works: The free boronic acid is immediately consumed by the Pd-catalyst (transmetallation) before it has time to decompose (protodeboronation).
Workup: Dilute with ether, wash with 1M NaOH (to remove unreacted boronic acid/MIDA), then brine.
Troubleshooting Checklist:
Yield still low? Switch to Anhydrous Conditions using Potassium Trifluoroborates (Ar-BF3K). These require a Lewis acid or specific conditions to hydrolyze but are generally more robust than free boronic acids.
Byproduct Ar-H observed? Lower the temperature to 45°C and extend reaction time.
Module 3: The "Inert" Polyfluorinated Electrophile
The Problem: You are coupling pentafluorobromobenzene or similar polyfluorinated halides. The starting material is consumed, but yields are low or homocoupling is observed.
The Science:
While electron-deficient arenes undergo Oxidative Addition (OA) rapidly, the resulting Pd(II) complex is highly stable and electron-poor. This makes the subsequent steps—Transmetallation (TM) and Reductive Elimination (RE) —sluggish. The "Fluorine Effect" stabilizes the Pd-C bond, making the catalyst "stuck" in the Pd(II) state.
The Solution: Ligand Engineering
You need a ligand that is bulky (to force RE) and electron-rich (to facilitate OA, though OA is rarely the rate-limiting step here).
Recommended Ligands:
Ligand
Application
Why?
XPhos
General Purpose
Excellent for polyfluorinated arenes due to steric bulk promoting RE.
RuPhos
Sterically Hindered
Use if the coupling partner is also bulky.
| AdBippyPhos | Highly Fluorinated | Specific success with polyfluoro-substrates due to unique bite angle. |
Module 4: The Reluctant Nucleophile (C-N Coupling)
The Problem: Coupling a fluoroalkyl amine (e.g., $ \text{CF}_3\text{CH}_2\text{NH}_2 $) or a fluorinated aniline .[9] The amine is a poor nucleophile due to the electron-withdrawing fluorine withdrawing density from the nitrogen lone pair.
The Science:
In standard Buchwald-Hartwig couplings, the amine must coordinate to the Pd(II) center. Fluorinated amines are weak Lewis bases, making this coordination unfavorable. Furthermore, once bound, the electron-poor nature of the amine makes the final Reductive Elimination step the rate-determining bottleneck [2].
The Solution: The "Hartwig" Protocol for Fluoroalkylamines
Reference Standard: Brusoe & Hartwig, J. Am. Chem. Soc. 2015 [2]
Critical Adjustment: The Base Switch
Do NOT use NaOtBu or LHMDS immediately. Strong bases can cause elimination of HF from aliphatic fluoroamines. Use Potassium Phenoxide (KOPh) .
Catalyst Prep: Premix the Pd source and Ligand in the solvent for 1-2 minutes to form the active species.
Add Reagents: Add the aryl bromide, the amine, and the solid KOPh.
Reaction: Heat to 80-100°C .
Why KOPh? It is basic enough to deprotonate the Pd-bound amine but not basic enough to trigger side reactions (like HF elimination) common with alkoxides.
Monitoring: Watch for the disappearance of the aryl bromide.
Visualizing the "Fluorine Trap"
The following diagram illustrates where Fluorine interferes in the catalytic cycle and which solution unlocks the step.
Figure 2: Mechanistic bottlenecks caused by fluorinated substrates. Note that Reductive Elimination is often the rate-limiting step (red arrow).
FAQ: Quick Troubleshooting
Q: Can I use microwave irradiation to speed up the coupling of fluorinated amines?A: Yes, but proceed with caution. Fluorinated amines have lower boiling points and can generate significant pressure. Microwave heating is effective for SNAr reactions of fluorinated heterocycles but can degrade the catalyst in Buchwald-Hartwig couplings if the temperature spikes too high (>120°C).
Q: My 2,6-difluorophenylboronic acid coupling yields 0% product. What is the absolute "nuclear option"?A: If MIDA fails, switch to the Potassium Trifluoroborate (Ar-BF3K) salt. Use Pd(dppf)Cl₂ as the catalyst and Cs₂CO₃ in Toluene/Water (3:1) at 100°C. The trifluoroborate is immune to protodeboronation until it hydrolyzes, which requires higher temperatures or Lewis acid assistance, offering a different stability profile than MIDA.
Q: Why is "AdBippyPhos" recommended so often for fluorine chemistry?A: Developed by the Hartwig lab, this ligand (and its relatives) has a specific bite angle and steric bulk that accelerates the Reductive Elimination step. Since electron-withdrawing groups (like Fluorine) stabilize the Pd-C/Pd-N bond and slow down elimination, this ligand "pushes" the product off the metal center.
References
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][4] Journal of the American Chemical Society, 131(29), 9612–9613.
Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468.
Koren-Selfridge, L., et al. (2013). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Chemical Science, 4, 2537-2542.
Technical Support Center: Analytical Methodologies for 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid
Executive Summary & Method Selection Strategy The Analytical Challenge: Analyzing 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid presents a "perfect storm" of analytical difficulties. Lack of Chromophore: The molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Method Selection Strategy
The Analytical Challenge:
Analyzing 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid presents a "perfect storm" of analytical difficulties.
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) useless.
High Polarity: The combination of a hydroxyl group, a carboxylic acid, and a strained ring creates retention issues in standard Reversed-Phase (RP) chromatography.
Thermal Instability: The gem-difluoro cyclobutane ring is strained; aggressive heating (as in headspace GC) can induce ring-opening or defluorination.
Method Selection Decision Tree:
Use the following logic flow to select the correct analytical technique for your specific data requirement.
Figure 1: Analytical Method Selection Matrix. Use this workflow to align your instrumentation with the specific impurity class.
Module A: HPLC Analysis (Purity & Assay)
The Core Issue: The primary failure mode in analyzing this compound is relying on UV detection at 254 nm. The carbonyl group (
) only exhibits a weak transition around 200–210 nm.
We strongly recommend Charged Aerosol Detection (CAD) over UV. CAD is a universal detector that responds to non-volatile analytes regardless of chemical structure, providing a uniform response factor for impurities [1][5].[1]
Instrument Parameters:
Parameter
Setting
Rationale
Column
C18 Polar-Embedded (e.g., Waters T3 or Phenomenex Synergi Hydro), 3.0 x 150mm, 3µm
Standard C18 chains may suffer from "dewetting" (phase collapse) with high aqueous content needed to retain this polar acid.
Mobile Phase A
0.1% Formic Acid in Water
Low pH suppresses ionization of the -COOH group, keeping it neutral and increasing retention on the hydrophobic column.
Mobile Phase B
Acetonitrile (MeCN)
MeCN has lower viscosity and lower background noise at low UV wavelengths (if UV is used in tandem) compared to Methanol.
Gradient
0-5 min: 2% B (Isocratic); 5-20 min: 2% -> 60% B
Initial isocratic hold is critical to separate the parent peak from the injection void volume.
| Detector | CAD (Nebulizer Temp: 35°C) | Detects the parent compound and non-chromophoric impurities (e.g., defluorinated byproducts). |
Troubleshooting Guide (HPLC)
Q1: "I am seeing a large negative peak at the beginning of my chromatogram."
Cause: Mismatch between sample solvent and mobile phase.
Solution: Dissolve your sample in the starting mobile phase (98% Water / 2% MeCN). If you use pure MeCN as a diluent, the solvent plug will elute immediately, destabilizing the equilibrium and causing baseline dips.
Q2: "My peak shape is tailing severely (Asymmetry > 1.5)."
Cause: Secondary interactions between the carboxyl group and residual silanols on the silica column.
Solution: Ensure your mobile phase pH is well below the pKa of the acid (approx pKa ~3.5). 0.1% Formic acid (pH ~2.7) is usually sufficient. If tailing persists, switch to a column with "end-capping" technology or increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0).
Q3: "I don't have a CAD. Can I use UV?"
Solution: Yes, but with caveats. You must set the wavelength to 205–210 nm .
Warning: At this wavelength, many solvents (like Acetone or Ethyl Acetate) absorb strongly. You must use HPLC-grade Acetonitrile and high-purity water. Do not use Methanol, as it has a UV cutoff around 205 nm and will cause drifting baselines [7].
Module B: GC-MS Analysis (Volatile Impurities)
The Core Issue: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is non-volatile and thermally liable. Direct injection will lead to decarboxylation in the injector port. Derivatization is mandatory [6].
Recommended Protocol: Silylation (BSTFA)
We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. This reagent silylates both the hydroxyl (-OH) and carboxyl (-COOH) groups, rendering the molecule volatile and stable.
Figure 2: Two-step derivatization workflow to ensure complete silylation of stericly hindered groups.
Troubleshooting Guide (GC-MS)
Q1: "I see two peaks for my main compound."
Cause: Incomplete derivatization. You likely have a mix of the mono-TMS (only COOH silylated) and di-TMS (both OH and COOH silylated) derivatives.
Solution:
Ensure the sample is strictly anhydrous (water destroys BSTFA).
Increase reaction time to 60 minutes.
Ensure excess reagent (molar ratio > 10:1 reagent:analyte) [9].
Q2: "My column is bleeding, and I see ghost peaks."
Cause: Injection of excess derivatizing reagent.
Solution: After the reaction, do not inject the reaction mixture directly if possible. Dilute significantly with Hexane or dry Ethyl Acetate. The high concentration of reactive silylating agents can strip the stationary phase of the GC column.
Module C: Fluoride Detection (Safety & Stability)
The Core Issue: The gem-difluoro group is generally stable, but under basic conditions or extreme heat, HF elimination can occur. Free fluoride (
) is a critical impurity to monitor due to toxicity and glass corrosion risks.
Recommended Protocol: Ion Chromatography (IC)
Standard HPLC cannot detect free fluoride. Use Anion-Exchange IC with conductivity detection.
Suppressor: Electrolytic suppression is required to lower background conductivity.
Sample Prep: Dissolve sample in deionized water. If the organic acid interferes, use an OnGuard II H cartridge (H form) to remove the organic acid matrix while passing the inorganic fluoride [4].
The Core Issue: Validating that the fluorine atoms have not migrated or left the ring during synthesis.
Recommended Protocol:
F NMR
F NMR is superior to NMR for impurity profiling because the background is silent (no solvent signals).
Solvent: DMSO-
or Methanol-.
Internal Standard:
-Trifluorotoluene (shifted well away from the analyte).
Expectation:
The gem-difluoro group on the cyclobutane ring typically appears as an AB system (two doublets) if the molecule has a chiral center or fixed conformation, or a complex multiplet around -80 to -120 ppm (relative to CFCl3).
Impurity Flag: A singlet around -120 ppm often indicates free fluoride or solvated fluoride. Signals around -76 ppm often indicate TFA (Trifluoroacetic acid) carryover from HPLC purification [1].
References
Vertex AI Search. (2026). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. National Institutes of Health (PMC). Available at: [Link]
SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. Available at: [Link]
Journal of Food and Drug Analysis. (2013). Determination of fluorides in pharmaceutical products for oral hygiene. Available at: [Link]
Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Available at: [Link]
Colorado State University. (n.d.). GC Derivatization. Available at: [Link]
Charles River Laboratories. (n.d.). Evaluation and Comparison of 3 Common HPLC Detectors. Available at: [Link]
PubMed. (2009).[2][3] Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins. Available at: [Link]
Technical Guide: Comparative Analysis of NMR and Mass Spectrometry for Fluorinated Cyclobutane Derivatives
The following guide is structured to provide an in-depth, technical comparison of NMR and Mass Spectrometry for the analysis of fluorinated cyclobutane derivatives. It is written from the perspective of a Senior Applicat...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to provide an in-depth, technical comparison of NMR and Mass Spectrometry for the analysis of fluorinated cyclobutane derivatives. It is written from the perspective of a Senior Application Scientist, focusing on actionable protocols, mechanistic insights, and data-driven comparisons.
Executive Summary
Fluorinated cyclobutane derivatives represent a high-value scaffold in modern drug discovery, offering unique metabolic stability and bioisosteric properties. However, their analysis presents distinct challenges: the high ring strain (~26 kcal/mol) complicates mass spectrometric stability, while the strong electron-withdrawing nature of fluorine introduces complex spin-spin coupling networks in NMR. This guide objectively compares Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) , establishing NMR as the gold standard for stereochemical elucidation and MS as the superior tool for high-sensitivity quantification and metabolic profiling.
Part 1: The Analytical Challenge
The incorporation of fluorine into the cyclobutane ring alters both the electronic environment and the fragmentation behavior of the molecule.
Stereochemical Ambiguity: The rigid puckered conformation of cyclobutane creates distinct cis and trans isomers that are difficult to distinguish by MS alone.
Spectral Complexity:
F nuclei () couple strongly with protons (H) and carbons (C), creating complex multiplet patterns that require decoupling techniques to resolve.
Fragmentation Instability: Under MS ionization, cyclobutanes are prone to "retro-[2+2]" cycloadditions, often complicating molecular ion detection.
Part 2: NMR Spectroscopy – The Stereochemical Gold Standard
NMR is indispensable for determining the relative configuration (cis vs. trans) of substituents on the cyclobutane ring. The
F nucleus serves as a sensitive "spy" for local conformational changes.
Critical NMR Parameters
For fluorinated cyclobutanes, coupling constants (
) are the primary metric for assigning stereochemistry. Unlike flexible chains, the cyclobutane ring's rigidity imposes a Karplus-like dependence on dihedral angles.
Table 1: Diagnostic NMR Parameters for Fluorinated Cyclobutanes
Parameter
Type
Typical Value (Hz/ppm)
Structural Insight
Geminal Coupling
180 – 240 Hz
Indicates two F atoms on the same carbon; magnitude varies with ring puckering.
(cis)
Vicinal Coupling
15 – 30 Hz
Cis relationship; generally larger than trans due to dihedral angle (0-30°).[1]
(trans)
Vicinal Coupling
5 – 15 Hz
Trans relationship; smaller magnitude due to dihedral angle (~120-140°).
Direct Coupling
220 – 250 Hz
Confirms C-F connectivity; doublet in C spectrum.
Chemical Shift
-120 to -230 ppm
Highly sensitive to electronic environment and solvent effects.
Advanced Technique:
F-
H HOESY
Standard NOESY is often insufficient due to signal overlap. Heteronuclear Overhauser Effect Spectroscopy (HOESY) is the definitive method for proving spatial proximity between fluorine and protons.
Mechanism: Cross-relaxation between
F and H nuclei occurs only if they are spatially close (< 5 Å).
Application: A strong HOESY cross-peak between a fluorine atom and a proton on an adjacent carbon confirms a cis configuration.
Experimental Protocol:
F-Centered Analysis
Objective: Complete structural assignment of a difluoro-cyclobutane derivative.
Sample Preparation: Dissolve 5-10 mg of compound in 0.6 mL of deuterated solvent (CDCl
or DMSO-). Note: Avoid solvents with interfering F signals like TFA.
1D Acquisition:
Acquire
H NMR (standard parameters).
Acquire
F NMR (sweep width ~300 ppm).
Crucial Step: Acquire
H-decoupled F NMR (F{H}) to collapse multiplets into singlets/doublets, simplifying integration.
2D Correlation:
Run
H-C HSQC to assign protonated carbons.
Run
F-C HMBC (optimized for Hz) to link fluorine to the carbon framework.
Stereochemistry:
Run
F-H HOESY (Mixing time: 300-500 ms).
Analyze cross-peaks: Presence of signal = cis; Absence = trans (typically).
Visualization: NMR Logic Flow
Caption: Logical workflow for determining stereochemistry using
F-centered NMR techniques.
Part 3: Mass Spectrometry – Sensitivity & Fragmentation
While NMR solves structure, Mass Spectrometry (MS) excels in sensitivity and mixture analysis. However, the cyclobutane ring introduces specific instability pathways that must be recognized to avoid misinterpretation.
Ionization Techniques[4]
Electron Impact (EI): Often too harsh for cyclobutanes. The molecular ion (
) is frequently absent or weak due to rapid ring opening.
Electrospray Ionization (ESI): Softer method, preferred for polar derivatives (e.g., amines/acids attached to the ring). Observe
or .
APCI (Atmospheric Pressure Chemical Ionization): Best for neutral, non-polar fluorinated cyclobutanes.
Fragmentation Pathways
Fluorinated cyclobutanes exhibit a characteristic Retro-[2+2] Cycloaddition fragmentation upon ionization.
Mechanism: The strained ring cleaves into two alkene fragments.
Diagnostic Ions:
Loss of
(28 Da) or fluorinated alkenes (, 46 Da).
HF Elimination: Loss of 20 Da is ubiquitous in alkyl fluorides, often driven by the formation of a stable conjugated cation.
Experimental Protocol: LC-MS/MS Profiling
Objective: Detect trace impurities or metabolites.
Column Selection: C18 columns are standard, but PFP (Pentafluorophenyl) columns offer superior selectivity for fluorinated compounds due to F-F interactions.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Note: Avoid ammonium fluoride additives if analyzing labile F-compounds.
MS Settings:
Source Temp: 300°C (ensure vaporization but minimize thermal degradation).
Collision Energy (CE): Ramp 10-40 eV to capture both the molecular ion and the retro-[2+2] fragments.
Visualization: Fragmentation Pathway
Caption: Primary fragmentation pathways for fluorinated cyclobutanes: Ring cleavage vs. HF elimination.
Part 4: Comparative Analysis Guide
The following table summarizes when to deploy each technique in a drug development pipeline.
Table 2: Technique Selection Matrix
Feature
NMR (F / H)
Mass Spectrometry (LC-MS)
Primary Utility
Absolute stereochemistry & Regiochemistry
Quantification & Impurity Profiling
Sample Requirement
High (mg range)
Low (ng to pg range)
Differentiation
Distinguishes cis/trans isomers easily
Difficult (requires chromatographic separation)
Mixture Analysis
Good for major components (F is specific)
Excellent for trace components
Limitations
Low sensitivity; expensive instrumentation
Ion suppression; "Invisible" isomers
Key Advantage
Non-destructive; quantitative without standards
High throughput; couples with separation (LC)
Expert Recommendation
For early-stage synthesis , rely on
F NMR to optimize reaction conditions and confirm the diastereomeric ratio (dr). The distinct chemical shifts of cis and trans fluorines allow for rapid integration-based calculation of dr.
For DMPK (metabolism) studies , utilize LC-MS/MS with PFP columns . The retro-[2+2] fragments serve as specific "fingerprints" to identify cyclobutane-containing metabolites in complex biological matrices.
References
Bulletin of the Chemical Society of Japan . 1H and 19F NMR Spectra of Some Fluorocyclobutane Derivatives. (Provides foundational data on coupling constants and chemical shifts).
Royal Society of Chemistry (RSC) Advances . 19F-centred NMR analysis of mono-fluorinated compounds. (Describes modern 19F-centered workflows including HOESY).
BenchChem . Comparative Guide to the 19F NMR Spectroscopy of 3-Fluorocyclobutane-1-carbaldehyde. (Data on vicinal coupling constants).
NIST Chemistry WebBook . Mass spectra of fluorocarbons and cyclics. (Reference for fragmentation patterns of fluorinated rings).
American Chemical Society (ACS) . Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches. (Comparison of NMR and MS sensitivity for fluorinated compounds).
Comparative Analysis: Structural Determination of Hydroxy-Substituted Cyclobutanecarboxylic Acids
Executive Summary Hydroxy-substituted cyclobutanecarboxylic acids represent a unique class of strained, conformationally restricted building blocks essential for peptidomimetics and foldamer design. Their structural eluc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Hydroxy-substituted cyclobutanecarboxylic acids represent a unique class of strained, conformationally restricted building blocks essential for peptidomimetics and foldamer design. Their structural elucidation is complicated by the flexibility of the cyclobutane ring (puckering) and the potential for complex hydrogen-bonding networks.
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against High-Field NMR and Computational Modeling (DFT) . While NMR provides solution-state dynamics, SC-XRD remains the absolute standard for defining stereochemistry (cis/trans), ring conformation (puckering angle), and supramolecular packing.
Part 1: Critical Analysis of Structural Determination Methods
Single Crystal X-Ray Diffraction (SC-XRD)
Status: The Gold Standard.
Mechanism: SC-XRD utilizes the diffraction of X-rays by the electron density of the crystal lattice to reconstruct the 3D structure.
Why it wins for this topic:
Absolute Configuration: Unambiguously assigns cis vs. trans stereochemistry at the ring junction, which is often ambiguous in NMR due to signal overlap or averaging.
Ring Puckering: Precisely measures the puckering angle (
) of the cyclobutane ring. In 1-hydroxycyclobutanecarboxylic acid, for instance, the ring is not planar but puckered to relieve torsional strain.
Supramolecular Insight: Reveals the hydrogen-bonding "synthons" (e.g., carboxylic acid dimers vs. catemers) that drive solid-state stability.
Limitations: Requires a single crystal of suitable quality (
mm). The high polarity of hydroxy-acids often leads to twinning or microcrystalline powders.
High-Field NMR (
H,
C, NOESY)
Status: Essential Complement.
Mechanism: Measures magnetic properties of nuclei to infer connectivity and proximity.
Application: Useful for assessing purity and solution-state conformation.
Critical Failure Point: In cyclobutanes, rapid ring inversion (butterfly motion) often averages coupling constants (
-values), making it difficult to distinguish cis/trans isomers or determine the precise puckering angle at room temperature.
Computational Modeling (DFT)
Status: Predictive Validation.
Mechanism: Uses quantum mechanical calculations (e.g., B3LYP/aug-cc-pVTZ) to map potential energy surfaces.[1]
Application: Validates experimental data. It can predict the energy barrier between puckered conformers.
Limitation: A theoretical model is only as good as its basis set; it cannot prove the synthesized structure without experimental corroboration.
Comparative Matrix: Methodological Efficacy
Feature
SC-XRD (Crystallography)
High-Field NMR (Solution)
DFT (Computational)
Stereochemistry
Absolute (Definitive)
Inferential (via NOE)
Theoretical
Ring Conformation
Precise (Fixed state)
Averaged (Dynamic)
Energy Minimized
Sample State
Solid (Single Crystal)
Solution (, )
In silico (Vacuum/Solvent)
Sample Req.
~5-10 mg (recoverable)
~5-10 mg (recoverable)
N/A
Primary Risk
Crystallization failure
Spectral overlap/Averaging
Basis set error
Part 2: Deep Dive – X-Ray Crystallography Workflow
Crystal Engineering & Growth Strategy
Hydroxy-cyclobutanecarboxylic acids are "promiscuous" hydrogen bonders. They contain both strong donors (-COOH, -OH) and acceptors (C=O, -OH).
The Challenge: The molecule can self-associate in multiple ways, leading to polymorphism or glass formation.
The Solution: Use Supramolecular Synthons to guide growth.
Heterosynthons: Interaction between the hydroxyl group and the carbonyl oxygen.[2]
Solvent Selection: Avoid pure protic solvents (MeOH) if they compete too strongly. Use a binary system:
Solvent A (Good): Ethanol or Acetone (Polar, dissolves the acid).
Solvent B (Poor): Hexane or Diisopropyl ether (Non-polar, induces nucleation).
Data Collection Protocols
Temperature:100 K (Cryogenic) is mandatory.
Reasoning: Cyclobutane rings exhibit significant thermal motion. At room temperature, the ring carbons may appear as large, smeared thermal ellipsoids, obscuring the puckering angle. Cooling "freezes" the ring into its ground-state conformation.
Radiation Source:
Cu-K
( Å): Preferred for absolute configuration determination of light-atom structures (organic molecules) if chiral centers are present, due to stronger anomalous scattering signal.
Mo-K
( Å): Acceptable for general connectivity and packing studies; reduces absorption corrections.
Refinement Challenges
Disorder: Even at 100 K, the "remote" carbon (C3 in 1-substituted systems) may show positional disorder (flipping between two puckered states).
Strategy: Refine as a split position (PART 1 / PART 2 in SHELXL) with occupancy factors linked to sum to 1.0.
Part 3: Experimental Protocols
Protocol A: Optimized Crystallization by Vapor Diffusion
Target: High-quality single crystals of 1-hydroxycyclobutanecarboxylic acid.
Prepare Solution: Dissolve 20 mg of the compound in 1.5 mL of Acetone in a small inner vial (GC vial). Ensure complete dissolution; filter if necessary.
Prepare Antisolvent: Fill a larger outer vial (20 mL scintillation vial) with 4 mL of Hexane.
Setup: Place the open inner vial carefully inside the outer vial.
Seal: Tightly cap the outer vial.
Incubate: Store at 4°C (refrigerator) to slow down diffusion kinetics.
Mechanism:[3] Hexane vapor slowly diffuses into the acetone, gradually lowering solubility and promoting controlled nucleation rather than precipitation.
Harvest: Inspect after 3-7 days. Crystals should appear as colorless blocks or prisms.
Protocol B: Data Processing & Validation
Integration: Process raw frames (e.g., SAINT, CrysAlisPro).
Phase Solution: Use Intrinsic Phasing (SHELXT) – highly effective for small organics.
H-atom treatment: Place C-H hydrogens geometrically (riding model). Crucial: Locate O-H hydrogens from the difference Fourier map to correctly identify H-bonding networks. Refine O-H distances with DFIX restraints if unstable.
Validation:
Check
value (Target: ).
Check Flack Parameter (if chiral): Should be near 0.0 (correct enantiomer) with a small standard deviation.
Part 4: Visualizations
Diagram 1: Structural Elucidation Workflow
A logical pathway from synthesis to validated structure.
Caption: Step-by-step workflow for moving from crude synthesis to a validated crystallographic model.
Diagram 2: Supramolecular Synthons
Visualizing the competitive hydrogen bonding modes in the crystal lattice.
Caption: Competitive supramolecular pathways: Dimerization is favored in non-polar environments, while catemers form in polar conditions.
References
Betz, R., & Klüfers, P. (2007).[4] 1-Hydroxycyclobutane-1-carboxylic acid.[4][5] Acta Crystallographica Section E: Structure Reports Online, 63(10), o4032.[4]
Belluš, D., Mez, H., & Rihs, G. (1974).[6] Synthesis and reactivity of compounds with cyclobutane rings.[6] Part III. Cyclobut-1-ene-1,2-dicarboxylic acid.[2][6] X-Ray crystal structure. Journal of the Chemical Society, Perkin Transactions 2, 884-890.[6]
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.
biological activity comparison of fluorinated vs non-fluorinated cyclobutane analogs
Executive Summary This guide provides a technical comparison of biological activity between non-fluorinated cyclobutane scaffolds and their fluorinated analogs (monofluoro-, gem-difluoro-, and trifluoromethyl-substituted...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of biological activity between non-fluorinated cyclobutane scaffolds and their fluorinated analogs (monofluoro-, gem-difluoro-, and trifluoromethyl-substituted). The cyclobutane ring is a privileged scaffold in medicinal chemistry due to its defined spatial arrangement and ring strain (~26 kcal/mol).
The introduction of fluorine into this scaffold is not merely a "hydrogen replacement" but a profound structural edit. It alters ring puckering (conformation) , pKa of adjacent functional groups , lipophilicity (LogP) , and metabolic stability . This guide analyzes these impacts through physicochemical data and three distinct biological case studies: Thromboxane A2 mimetics, Amino Acid Transporters (PET imaging), and Bioisosteric replacement of tert-butyl groups.
Physicochemical Impact of Fluorination
Before examining biological endpoints, one must understand the structural consequences of fluorination on the cyclobutane ring. Unlike cyclohexane, cyclobutane is not rigid; it exists in a "puckered" equilibrium. Fluorine substitution shifts this equilibrium, locking the conformation and altering the vector of substituents.
Comparative Physicochemical Data
Property
Non-Fluorinated Cyclobutane
Monofluorinated (C-F)
Gem-Difluorinated (CF2)
Trifluoromethyl-Cyclobutane (CF3)
Bond Length (C-X)
1.09 Å (C-H)
1.35 Å (C-F)
1.35 Å (C-F)
N/A
Van der Waals Radius
1.20 Å (H)
1.47 Å (F)
1.47 Å (F)
~2.2 Å (CF3 group)
Ring Puckering Angle
~25-35° (Dynamic)
158-175° (Flattened/Biased)
Highly Puckered (Dipole minimization)
~160-170° (Flattened)
Lipophilicity (LogP)
Reference (0.0)
+0.1 to +0.3
+0.4 to +0.6
+0.8 to +1.2
Acidity (pKa of -COOH)
~4.8
~4.2 (-0.6 shift)
~3.5 (-1.3 shift)
~4.0 (-0.8 shift)
Metabolic Stability
Moderate (C-H oxidation prone)
High (C-F blocks oxidation)
Very High (Blocks metabolic soft spot)
High (Blocks oxidation)
Mechanism: The "Fluorine Conformation Effect"
Fluorine prefers to adopt a specific orientation relative to the ring to minimize 1,3-diaxial interactions and dipole repulsion.
Monofluorination: Often stabilizes a specific pucker, orienting the fluorine pseudo-equatorial.
Gem-difluorination: Can induce a "lock" effect, making the ring more rigid compared to the parent cyclobutane.
Figure 1: The introduction of fluorine reduces conformational entropy, "pre-organizing" the molecule for binding (if designed correctly) or blocking metabolic sites.
Case Study 1: Thromboxane A2 (TxA2) Mimetics
Context: Natural Thromboxane A2 (TxA2) is a potent platelet aggregator but is chemically unstable (
seconds) due to a strained bicyclic acetal. Researchers developed fluorinated carbocyclic analogs to stabilize the core while retaining biological activity.
Comparative Activity: F-TxA2 vs. F2-TxA2
This study compares the Monofluorinated (F-TxA2) and Difluorinated (F2-TxA2) analogs against the stable standard U46619.[1]
Compound
Structure Description
Platelet Aggregation ()
Integrin Activation
Hydrolytic Stability ()
TxA2 (Natural)
Bicyclic Acetal
~10 nM
High
32 seconds
F-TxA2
Monofluoro-carbocycle
18 nM (Potent)
High (Full Agonist)
> 30 days
F2-TxA2
Difluoro-carbocycle
56 nM (3x less potent)
Weak (Partial Agonist)
> 30 days
Key Insight: More fluorine is not always better.
F-TxA2 closely mimics the electronic profile of the natural acetal oxygen (isopolar mimic).
F2-TxA2 , while stable, introduces too much steric bulk or alters the dipole vector such that it fails to fully activate the integrin receptor.
Case Study 2: Amino Acid Transporters (PET Imaging)
Context: The cyclobutane amino acid ACBC (1-aminocyclobutane-1-carboxylic acid) is a non-metabolized substrate for System L amino acid transporters (LAT1), which are upregulated in cancer.
Comparison: ACBC vs. FACBC (Fluciclovine)
Non-Fluorinated (ACBC): High affinity for LAT1. Useful for study but lacks an imaging handle.
Transport Affinity: The addition of fluorine at the C3 position (trans to the amine) does not disrupt recognition by the LAT1 transporter.
Bioactivity:
for inhibiting Leucine uptake is comparable to the non-fluorinated parent.
Clinical Advantage: The
F label allows for Positron Emission Tomography (PET).
Stereochemistry Criticality: The trans (anti) isomer shows higher tumor-to-background ratios than the cis (syn) isomer, proving that the spatial orientation of the fluorine atom is critical for transporter selectivity.
Case Study 3: The "tert-Butyl" Bioisostere
Context: The tert-butyl group is a common hydrophobic moiety in drugs but is prone to oxidative metabolism. The 1-(trifluoromethyl)cyclobutyl (TFCB) group has emerged as a metabolically stable bioisostere.
Comparison: Butenafine Analogs
Butenafine is a benzylamine antifungal.
Analog
Substituent (R)
Antifungal Activity (MIC)
Metabolic Stability ()
LogD
Butenafine
tert-Butyl
0.06 µg/mL
30 µL/min/mg
2.01
TFCB-Analog
1-(CF3)-cyclobutyl
0.06 µg/mL
12 µL/min/mg (Improved)
2.48
Key Insight: Replacing the tert-butyl group with the TFCB group maintained the biological potency exactly but significantly improved metabolic stability (reduced intrinsic clearance by ~60%) and slightly increased lipophilicity.
Experimental Protocols
Protocol A: Synthesis of Fluorinated Cyclobutanes (Nucleophilic Fluorination)
Target: Synthesis of 3-fluorocyclobutane carboxylates (Precursors for Case Study 2).
Starting Material: Begin with 3-hydroxycyclobutane-1-carboxylate (cis/trans mixture or pure isomer).
Activation: Dissolve substrate (1.0 eq) in anhydrous
under Argon. Add pyridine (2.0 eq) and cool to -78°C. Add Triflic anhydride (, 1.1 eq) dropwise. Stir for 1h to form the triflate.
Fluorination:
Reagent: Use Tetrabutylammonium fluoride (TBAF) or Diethylaminosulfur trifluoride (DAST).
Procedure: Add DAST (1.5 eq) to the triflate solution at -78°C. Allow to warm to Room Temperature (RT) over 12h.
Note: This reaction proceeds via
inversion. A cis-hydroxy precursor yields a trans-fluoro product.
Workup: Quench with saturated
(Caution: evolution). Extract with DCM. Dry over .
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Platelet Aggregation Assay (In Vitro Bioactivity)
Target: Assessing potency of Thromboxane analogs (Case Study 1).
Preparation: Collect human venous blood into citrate anticoagulant. Centrifuge (200g, 15 min) to obtain Platelet-Rich Plasma (PRP).
Baseline: Adjust platelet count to
using Platelet-Poor Plasma (PPP).
Incubation: Aliquot 450 µL PRP into aggregometer cuvettes. Incubate at 37°C with stirring (1200 rpm).
Induction: Add 50 µL of test compound (F-TxA2, F2-TxA2, or U46619) at varying concentrations (1 nM - 10 µM).
Measurement: Monitor light transmission for 5 minutes. 100% aggregation = transmission of PPP.
Analysis: Plot % Aggregation vs. Log[Concentration]. Calculate
using non-linear regression (4-parameter logistic fit).
Development Workflow Visualization
Figure 2: Strategic workflow for integrating fluorine into cyclobutane-based drug discovery programs.
References
Comparison of Fluorinated Thromboxane A2 Analogues
Title: Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2.[1]
comparing the physicochemical properties of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid with its non-fluorinated counterpart
Executive Summary This guide provides a comparative technical analysis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (DF-HCBA) against its non-fluorinated parent, 1-hydroxy-cyclobutanecarboxylic acid (HCBA) . In m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comparative technical analysis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (DF-HCBA) against its non-fluorinated parent, 1-hydroxy-cyclobutanecarboxylic acid (HCBA) .
In medicinal chemistry, the gem-difluoro substitution at the C3 position of the cyclobutane ring is not merely a lipophilic modification; it is a strategic tool to modulate acidity (pKa), alter ring conformation ("pucker"), and block metabolic soft spots. This guide details these physicochemical shifts to assist in scaffold selection during Lead Optimization.
Structural & Electronic Analysis
The Fluorine Effect on Ring Conformation
Cyclobutane rings are rarely planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain.
HCBA (Non-fluorinated): Exhibits a dynamic equilibrium between puckered conformers. The energy barrier for ring inversion is relatively low (~1.5 kcal/mol).
DF-HCBA (Fluorinated): The introduction of the gem-difluoro group at C3 creates a significant dipole and steric volume. This often deepens the ring pucker angle (typically 25-35°) and increases the inversion barrier. This "conformational locking" can restrict the vector of the C1-hydroxyl and C1-carboxyl groups, potentially improving binding selectivity by reducing entropic penalty upon binding.
Electronic Inductive Effects
Fluorine is the most electronegative element (Paulding scale: 3.98).
Through-Bond Effect: The electron-withdrawing group (EWG) effect propagates through the
-framework. Although C3 is at the -position relative to the carboxyl group, the compact nature of the cyclobutane ring allows for a measurable inductive effect, increasing the acidity of the carboxylic acid.
Through-Space Effect: The spatial proximity of the fluorine lone pairs to the carboxylate anion in the deprotonated state can destabilize the anion via electron-electron repulsion, potentially counteracting the inductive stabilization. However, in this scaffold, the inductive withdrawal usually dominates, resulting in a lower pKa.
Physicochemical Property Comparison
The following data summarizes the shift in key properties when transitioning from HCBA to DF-HCBA.
Because the pKa shift is subtle (< 1 unit), standard colorimetric assays may lack resolution. Potentiometric titration is the gold standard.
Reagents:
Compound: 2-5 mg of DF-HCBA.
Solvent: 0.1 M KCl (ionic strength adjustor), degassed water.
Titrant: 0.1 N KOH (standardized).
Workflow:
Dissolution: Dissolve compound in minimal MeOH if insoluble in water, then dilute with 0.1 M KCl to ensure ionic background stability.
Blank Titration: Run a blank with solvent only to subtract carbonate error.
Sample Titration: Titrate from pH 2.0 to pH 11.0 under inert gas (
) to prevent absorption.
Data Processing: Use the Bjerrum plot method to identify the inflection point where
.
Protocol B: Lipophilicity (LogD) via Shake-Flask Method
Since DF-HCBA is ionizable, LogP (neutral) is less relevant than LogD (distribution coefficient at pH 7.4).
Figure 2: Standardized Shake-Flask Protocol for LogD determination.
Critical Control:
Mass Balance Check: The sum of the compound mass in the octanol phase and buffer phase must equal >95% of the starting mass. If <95%, the compound may be precipitating at the interface or adsorbing to the glass.
Synthesis & Accessibility Note
While HCBA is widely available as a commodity chemical, DF-HCBA is a specialty building block.
Synthesis Route: Typically accessed via the Reformatsky reaction of ethyl bromodifluoroacetate with a cyclobutanone precursor, or via organolanthanum addition to 3,3-difluorocyclobutanone [3].
Handling: Both compounds are stable solids at room temperature. DF-HCBA is non-hygroscopic, unlike some non-fluorinated hydroxy acids, improving handling during weighing.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Available at: [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
PubChem. (2025). 3,3-Difluorocyclobutane-1-carboxylic acid (Analog Data). National Library of Medicine. Available at: [Link]
Validation of the Absolute Stereochemistry of Substituted Cyclobutanes: A Comparative Technical Guide
The Cyclobutane Conundrum: Why Standard Rules Fail In drug discovery, the cyclobutane ring is a privileged scaffold, offering a rigid vector for substituent display that is distinct from the common cyclohexyl or phenyl r...
Author: BenchChem Technical Support Team. Date: February 2026
The Cyclobutane Conundrum: Why Standard Rules Fail
In drug discovery, the cyclobutane ring is a privileged scaffold, offering a rigid vector for substituent display that is distinct from the common cyclohexyl or phenyl rings. However, validating the absolute stereochemistry (R/S configuration) of substituted cyclobutanes presents a unique set of analytical challenges that often deceive standard "flat-ring" logic.
The Puckering Problem
Unlike the rigid chair of cyclohexane or the planar benzene ring, cyclobutane exists in a dynamic "puckered" (butterfly) conformation to relieve torsional strain.[1] The ring flips between two equivalent puckered conformers with a barrier of only ~1.5 kcal/mol.
The Analytical Trap: This rapid pseudo-rotation averages NMR observables (
coupling constants and NOE signals). The standard Karplus relationship often fails because the dihedral angles fluctuate significantly. A trans-1,2-disubstituted cyclobutane can exhibit coupling constants ( Hz) that overlap with cis-isomers, rendering simple 1D-NMR insufficient for absolute assignment.
This guide compares the three primary validation methodologies—X-Ray Crystallography , NMR Derivatization (Mosher's) , and Vibrational Circular Dichroism (VCD) —to help you select the definitive protocol for your specific molecule.
Method Selection: The Decision Matrix
Before starting experimental work, use this logic flow to determine the most viable validation path for your substrate.
Figure 1: Strategic decision tree for selecting the absolute configuration validation method.
Comparative Analysis of Methodologies
The following table summarizes the operational parameters for each method specifically applied to cyclobutane scaffolds.
Method A: X-Ray Crystallography (The "If You Can" Standard)
While the gold standard, X-ray is often limited by the physical state of cyclobutanes (frequently oils).
Critical Metric: The Flack Parameter . For absolute configuration, this value must be near 0.0 (with small standard deviation, e.g.,
). If the value is indeterminate (e.g., 0.5), the structure is solved but the absolute stereochemistry is ambiguous (inversion twin).
Light Atom Warning: If your cyclobutane contains only C, H, N, O, standard Mo-source X-ray may fail to distinguish enantiomers. You require a Cu-source instrument or the introduction of a heavy atom (e.g., forming a p-bromobenzoate salt).
Method B: Modified Mosher's Method (The NMR Workhorse)
For cyclobutanes with a secondary alcohol or amine, this is the most accessible method. It relies on the magnetic anisotropy of the Mosher reagent (MTPA) phenyl ring shielding protons on one side of the "Mosher Plane."
Protocol:
Derivatization: React the substrate separately with both
- and -MTPA-Cl (or the acid with DCC) to form the - and -Mosher esters, respectively. Note: Stereochemistry inverts at the reagent carbonyl; (R)-chloride gives (S)-ester.
NMR Acquisition: Acquire
NMR (and NMR) for both esters in non-aromatic solvent ( or ).
Visualization: Map the signs (+/-) onto the 2D structure.
The Self-Validating Check:
In a rigid or semi-rigid system like cyclobutane, the
values should be consistently positive on one face of the molecule and negative on the other. Randomly mixed signs indicate conformational flexibility (puckering interference) or incorrect assignment.
Method C: VCD + DFT (The Modern Solution for Oils)
Vibrational Circular Dichroism (VCD) measures the difference in absorbance of left and right circularly polarized light during vibrational transitions. It is the only method that determines absolute configuration of non-crystalline, non-derivatizable molecules in solution.
Why it fits Cyclobutanes:
VCD is sensitive to the global chirality of the molecule. Even if the ring puckers, the time-averaged VCD spectrum usually retains distinct features of the specific enantiomer.
Workflow Visualization:
Figure 2: The VCD validation workflow.[4] Note the critical step of Boltzmann weighting to account for cyclobutane puckering.
Experimental Protocol (VCD):
Sample Prep: Dissolve ~5-10 mg of the cyclobutane in
or (high concentration is required for VCD signal).
Measurement: Record IR and VCD spectra (typically 1000-1800
range).
Calculation:
Perform a conformational search (MMFF or OPLS) to find all ring puckers and rotamers.
Optimize geometries using DFT (e.g., B3LYP/6-31G(d,p) or higher).
Calculate vibrational frequencies and rotational strengths.
Generate the Boltzmann-weighted spectrum.
Validation: If the calculated spectrum for the
-enantiomer matches the experimental spectrum, the sample is . If it is the mirror image (opposite signs), the sample is .
References
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][6][7] Nature Protocols, 2, 2451–2458. Link
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[4][7][8] Chirality, 20(5), 643-663. Link
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[9][4][8] Chirality, 15, 743-758. Link
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link
Strategic Scaffolds in Medicinal Chemistry: 3-Oxocyclobutanecarboxylic Acid vs. 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid
Executive Summary In the optimization of small molecule drugs, the cyclobutane ring has emerged as a critical "spacer" that offers defined exit vectors without the conformational floppiness of alkyl chains. This guide co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of small molecule drugs, the cyclobutane ring has emerged as a critical "spacer" that offers defined exit vectors without the conformational floppiness of alkyl chains. This guide compares two distinct cyclobutane derivatives: 3-oxocyclobutanecarboxylic acid (OCBC) and 3,3-difluoro-1-hydroxy-cyclobutanecarboxylic acid (DFHC) .
While they share a carbon skeleton, their synthetic utility is diametrically opposed. OCBC acts as a versatile electrophilic scaffold (a "Swiss Army Knife") allowing for divergent synthesis via its ketone handle. In contrast, DFHC serves as a specialized pharmacophore (a "Metabolic Shield") used to modulate pKa, lipophilicity, and metabolic stability in the final stages of lead optimization.
Part 1: The "Swiss Army Knife" – 3-Oxocyclobutanecarboxylic Acid (OCBC)
Core Utility & Mechanism
3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1) is defined by its dual functionality: a carboxylic acid at position 1 and a ketone at position 3.[1][2] Its primary value lies in the orthogonality of these groups. The acid can be coupled to amines (amide formation) or protected, while the ketone remains free for diverse transformations.
Exit Vector Control: The puckered conformation of the cyclobutane ring allows substituents at C1 and C3 to adopt cis or trans relationships, critical for accessing specific receptor pockets.
Reactivity Profile: The ketone is highly reactive toward nucleophiles, enabling reductive amination, Wittig olefination, and Grignard additions.
Key Synthetic Applications
Reductive Amination: The most common workflow involves coupling the acid to a scaffold, then performing reductive amination on the ketone to install a solubilizing amine tail.
Spirocycle Formation: Reaction with diamines or amino-alcohols yields spiro-heterocycles, increasing 3D character (Fsp3).
Fluorination Precursor: Treatment with DAST/Deoxo-Fluor converts the ketone to a gem-difluoro moiety, yielding 3,3-difluorocyclobutanecarboxylic acid (distinct from DFHC, as it lacks the 1-OH).
Case Study: Abrocitinib
In the synthesis of Abrocitinib (a JAK1 inhibitor), the cyclobutane ring is a central structural element. The 3-oxo moiety allows for the stereoselective introduction of the amine functionality, demonstrating the scaffold's role in constructing complex stereochemical architectures [1].
Part 2: The "Metabolic Shield" – 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid (DFHC)
Core Utility & Mechanism
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS: 2297599-09-6) is a highly specialized building block. Unlike OCBC, which is a starting point, DFHC is often the destination moiety used to solve specific DMPK (Drug Metabolism and Pharmacokinetics) issues.
The gem-Difluoro Effect: The fluorine atoms at C3 lower the pKa of the C1-acid via induction and prevent oxidative metabolism at the typically labile C3 position.
The 1-Hydroxy Group: This tertiary alcohol introduces a hydrogen bond donor/acceptor pair and further lowers the pKa of the carboxylic acid (making it more acidic than unsubstituted analogs). It also prevents epimerization at the C1 center.
Physicochemical Advantages[3]
pKa Modulation: The electron-withdrawing nature of the two fluorines and the alpha-hydroxyl group significantly increases the acidity of the carboxylic acid (estimated pKa ~3.0–3.5 vs. ~4.8 for acetic acid). This ensures the acid is ionized at physiological pH, improving solubility.
Lipophilicity (LogD): The combination of the polar OH and ionized COO- dramatically lowers LogD, useful for reducing non-specific binding and improving clearance profiles.
Metabolic Blocking: The C3 position in cyclobutanes is prone to P450-mediated oxidation. Fluorination blocks this site ("metabolic soft spot").
Part 3: Comparative Analysis
The following table summarizes the operational differences between the two scaffolds.
Choose OCBC if: You need to attach a variable amine or alkyl group at the 3-position late in the synthesis (e.g., SAR exploration of a tail region).
Choose DFHC if: You have a carboxylic acid pharmacophore that is metabolically unstable or too lipophilic. Replacing a standard acid or a 1-hydroxycyclobutane acid with DFHC acts as a bioisostere that hardens the molecule against metabolism.
Part 4: Experimental Protocols
Protocol A: Synthesis of OCBC (Optimized Scale-Up)
Rationale: This route avoids the use of toxic osmium tetroxide and utilizes the condensation of epichlorohydrin or malonate derivatives.
Extract exhaustively with Diethyl Ether or EtOAc (5 x 3 vol). Critical: The product is water-soluble; exhaustive extraction is necessary.
Dry over MgSO4 and concentrate in vacuo.
Purification: Recrystallization from Hexane/Ether (1:1) yields 3-oxocyclobutanecarboxylic acid as a white solid (mp 69-70°C).
Protocol B: Synthesis of DFHC (Cyanohydrin Route)
Rationale: Direct alpha-hydroxylation of cyclobutanes is difficult. The most reliable route is nucleophilic addition of cyanide to 3,3-difluorocyclobutanone followed by hydrolysis.
The product, DFHC , is highly polar. If extraction is poor, lyophilize the aqueous phase and extract the solid residue with Acetone/MeOH.
Yield: Typically 60-75% over two steps.
Part 5: Visualization of Synthetic Pathways
The following diagrams illustrate the divergent utility of OCBC versus the linear construction of DFHC.
Diagram 1: Divergent Synthesis from OCBC (The Hub)
Caption: OCBC acts as a divergent hub. Note that DAST fluorination yields the 3,3-difluoro analog lacking the 1-hydroxy group.
Diagram 2: Synthesis of DFHC (The Target)
Caption: Synthesis of DFHC requires a "bottom-up" approach starting from the fluorinated ketone to install the dense functionality at C1.
References
Pfizer Inc. (2018). Substituted cyclobutane derivatives as JAK inhibitors. Patent WO2018067422A1.
Mykhailiuk, P. K. (2022).[4] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]
assessing the metabolic stability of compounds containing the 3,3-difluorocyclobutane motif
Executive Summary The 3,3-difluorocyclobutane motif has emerged as a high-value bioisostere in modern medicinal chemistry, particularly for replacing lipophilic alkyl groups (e.g., tert-butyl, cyclohexyl) or metabolicall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3,3-difluorocyclobutane motif has emerged as a high-value bioisostere in modern medicinal chemistry, particularly for replacing lipophilic alkyl groups (e.g., tert-butyl, cyclohexyl) or metabolically labile cyclobutane rings. Its primary utility lies in blocking oxidative metabolism while modulating lipophilicity (
) and lowering basicity () of proximal amines.
This guide provides a technical comparison of the 3,3-difluorocyclobutane motif against standard alkyl alternatives, detailing the mechanistic rationale, comparative performance data, and a validated experimental protocol for assessing metabolic stability in liver microsomes.
Part 1: The Chemical Rationale
Why 3,3-Difluorocyclobutane?
The incorporation of a gem-difluoro group at the C3 position of a cyclobutane ring serves three distinct medicinal chemistry objectives:
Metabolic Blockade: The C–F bond is significantly stronger (
) than the C–H bond (). Furthermore, the high electronegativity of fluorine reduces the electron density of the ring system, deactivating the remaining C–H bonds toward Hydrogen Atom Transfer (HAT) mechanisms initiated by Cytochrome P450 (CYP) enzymes.
Conformational Puckering: Unlike the planar tendency of some small rings, 3,3-difluorocyclobutane adopts a puckered conformation. This distinct vector can improve target engagement compared to flexible open-chain alkyls.
Lipophilicity Modulation: While adding fluorine generally increases lipophilicity, the polarity of the C–F bond can offset this, often resulting in a lower
compared to a cyclohexyl or tert-butyl equivalent, thereby improving the fraction unbound () and metabolic stability.
Mechanism of Action: The "Fluorine Shield"
The following diagram illustrates how the 3,3-difluoro motif prevents CYP-mediated hydroxylation compared to a standard cyclobutane.
Figure 1: Mechanistic comparison of CYP450 interaction. The electron-withdrawing nature of fluorine deactivates the ring toward oxidation.
Part 2: Comparative Performance Data
The following table synthesizes data comparing the 3,3-difluorocyclobutane motif against common alternatives (Cyclobutane and tert-Butyl) in the context of microsomal stability and physicochemical properties.
Lowers by 1-2 units (inductive effect), improving permeability.
Molecular Weight
Base
Base + 2 Da
Base + 36 Da
Slight increase in MW (trade-off).
Data Interpretation[1][2][3][4][5]
Clearance Reduction: In matched molecular pair (MMP) studies, replacing a cyclobutane with 3,3-difluorocyclobutane typically reduces intrinsic clearance (
) by 2- to 5-fold depending on the specific CYP isoform involved (primarily CYP3A4 and CYP2D6).
Case Study (Ivosidenib): In the development of the IDH1 inhibitor Ivosidenib (AG-120), the 3,3-difluorocyclobutane moiety was pivotal. It replaced less stable alkyl groups, maintaining potency while significantly improving metabolic stability in human liver microsomes (HLM), contributing to a favorable once-daily dosing profile [1].
Part 3: Experimental Protocol (Microsomal Stability)
To objectively assess the stability conferred by the 3,3-difluorocyclobutane motif, a standardized microsomal stability assay is required. This protocol ensures data integrity through rigorous controls.
Reagents & Equipment
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).
Analysis: LC-MS/MS (Triple Quadrupole).
Validated Workflow
Step 1: Preparation
Prepare 1 µM test compound solution in phosphate buffer (ensure <0.1% DMSO final concentration).
Thaw microsomes on ice. Dilute to 1.0 mg/mL (2X concentrate) in buffer.
Step 2: Incubation
Add 30 µL of 2X Microsomes to 96-well plate.
Add 30 µL of 2X Compound solution.
Pre-incubate at 37°C for 5-10 minutes (Equilibrium).
Initiate: Add 60 µL of NADPH cofactor to start reaction (Final protein conc: 0.5 mg/mL).
Step 3: Sampling & Quench
At time points
min, transfer 50 µL of reaction mixture into 150 µL of Quench Solution (ACN + IS).
Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.
Figure 2: Step-by-step workflow for the microsomal stability assay.
Part 4: Technical Recommendations
When comparing the 3,3-difluorocyclobutane motif in your own pipeline, consider the following:
Solubility Check: While metabolic stability often improves, the crystalline lattice energy of fluorinated compounds can sometimes reduce aqueous solubility. Always run a kinetic solubility assay in parallel.
Metabolite ID (MetID): If stability does not improve as expected, perform a MetID study. Oxidation may have shifted to a distal site (e.g., the
-carbon of an attached amine) due to the electron-withdrawing effect of the fluorine atoms ("metabolic switching").
Synthesis: Access to these motifs is now standard, often starting from commercially available 3-oxocyclobutanecarboxylic acid or using Deoxofluor/DAST reagents on cyclobutanones [2].
References
Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Acute Myeloid Leukemia." ACS Medicinal Chemistry Letters. Available at: [Link]
Mykhailiuk, P. K. (2015). "Generation of C3-Fluoro-Substituted Cyclobutane Building Blocks for Drug Discovery." Angewandte Chemie International Edition. Available at: [Link]
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]
computational modeling to predict properties of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid
Executive Summary & Compound Profile This guide provides a rigorous computational framework for predicting the physicochemical properties of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (3,3-DFHC) . As a structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
This guide provides a rigorous computational framework for predicting the physicochemical properties of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (3,3-DFHC) . As a structural hybrid of a fluorinated scaffold and an
-hydroxy acid, this molecule represents a high-value bioisostere in medicinal chemistry. It offers a unique combination of lowered pKa, altered metabolic stability, and specific conformational preferences compared to its non-fluorinated analogs.
Structural & Bioisosteric Context
The incorporation of the gem-difluoro moiety at the C3 position of the cyclobutane ring induces significant electronic and steric perturbations.
Acidity Modulation: The electron-withdrawing inductive effect (-I) of the fluorine atoms, combined with the
-hydroxyl group, is predicted to significantly lower the pKa of the carboxylic acid relative to cyclobutanecarboxylic acid.
Conformational Lock: The 3,3-difluoro substitution alters the ring puckering potential, often increasing the inversion barrier and favoring specific "butterfly" conformers that can impact protein-ligand binding.
Comparative Property Matrix (Predicted vs. Reference)
Table 1: Anticipated physicochemical shifts based on structure-activity relationships (SAR).
Property
3,3-DFHC (Target)
1-Hydroxy-cyclobutane-COOH
Cyclobutane-COOH
Significance
pKa (Acid)
~2.8 – 3.2 (Predicted)
~3.8
4.79
Enhanced acidity improves solubility at physiological pH.
Rigidification can reduce entropic penalty upon binding.
Metabolic Stability
High
Moderate
Low
C-F bonds block oxidative metabolism at the C3 position.
Computational Protocol: Step-by-Step
To accurately predict the properties of 3,3-DFHC, a standard force-field approach is insufficient due to the stereoelectronic "gauche effects" of fluorine. The following protocol utilizes Density Functional Theory (DFT) with implicit solvation.
Phase 1: Conformational Landscape Scanning
Cyclobutane rings exist in a puckered conformation to relieve torsional strain. The 3,3-difluoro substitution modifies the potential energy surface (PES) of this pucker.
Objective: Identify the global minimum geometry (Global Min).
Workflow:
Initial Geometry Generation: Generate the 3D structure with the hydroxyl group and carboxylic acid in syn and anti orientations.
Redundant Coordinate Scan: Perform a relaxed PES scan of the ring dihedral angle (
= C2-C1-C4-C3) from -40° to +40° in 5° increments.
Level of Theory: B3LYP/6-31+G(d) (Cost-effective for scanning).
Critical Insight: Expect two minima (puckered up/down). The gem-difluoro group often prefers the equatorial-like position in the puckered ring to minimize dipole repulsion, though the 1-hydroxy group will compete for this preference.
Phase 2: Geometry Optimization & Frequency Analysis
Once the conformers are identified, refine them using a high-level basis set to obtain accurate thermodynamics.
Functional: M06-2X (Superior for main-group thermochemistry and non-covalent interactions involving fluorine).
Basis Set: def2-TZVP (Triple-zeta quality minimizes basis set superposition error).
Solvation: SMD (Solvation Model based on Density) with water (
).
Self-Validation Check:
Ensure no imaginary frequencies (NImag=0) for minima.
Verify the C-F bond lengths are ~1.35 Å (typical for gem-difluoro).
Phase 3: pKa Prediction (Thermodynamic Cycle)
Direct calculation of pKa is error-prone. Use the Thermodynamic Cycle method (Figure 1) to cancel systematic errors.
Equation:
Where is the free energy of deprotonation in solution.
Reference Reaction Scheme:
To maximize accuracy, use an isodesmic reaction with a reference acid of known pKa (e.g., Glycolic acid, pKa = 3.83).
Visualization of Workflows
Diagram 1: pKa Prediction Thermodynamic Cycle
This diagram illustrates the indirect method for calculating pKa, which provides higher accuracy than direct deprotonation simulation.
Caption: Thermodynamic cycle coupling gas-phase acidity with solvation free energies to predict solution-phase pKa.
Diagram 2: Conformational Search Logic
This flowchart guides the researcher through the critical steps of identifying the correct low-energy conformer for the 3,3-DFHC scaffold.
Caption: Workflow for identifying the global minimum conformer of the puckered cyclobutane ring.
Analysis of Expected Results
The "Fluorine Effect" on Acidity
In 3,3-DFHC, the fluorine atoms are located at the
-position relative to the hydroxyl group and -position relative to the carboxyl group.
Mechanism: Through-bond inductive withdrawal (
-induction) stabilizes the carboxylate anion.
Magnitude: Literature on fluorinated cyclobutanes suggests a
of approximately -0.5 to -0.8 units per -fluorine.
Prediction: Starting from 1-hydroxycyclobutanecarboxylic acid (est. pKa 3.8), the addition of two fluorines is expected to lower the pKa to the 2.8 – 3.2 range. This makes 3,3-DFHC a significantly stronger acid than its non-fluorinated parent, potentially improving its ability to form salts or engage in electrostatic interactions in the binding pocket.
Conformational Locking
The gem-difluoro group introduces a "dipole-dipole" and "steric" penalty for planar conformations.
Result: The ring will likely adopt a puckered conformation with an angle of ~25-30° .
Bioisosterism: This rigidification mimics the spatial occupancy of a tert-butyl group but with polar character, often referred to as "polar hydrophobicity."
References
Mykhailiuk, P. K., et al. (2010).[1][2] "1-Amino-3,3-difluorocyclobutanecarboxylic acid: Synthesis and properties." Journal of Fluorine Chemistry, 131(2), 221-223. Link[2]
Demchuk, O. P., & Grygorenko, O. O. (2023). "The Synthesis and Acid-base Properties of
-(Fluoromethyl)- and -(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 21(3), 3-10. Link
Wiberg, K. B., et al. (2011). "Conformational stability and structural parameters of fluorocyclobutane." Spectrochimica Acta Part A, 79(4), 831-840. Link
Aladdin Scientific. (2024). "Product Specification: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS 2297599-09-6)."[3][4] Link
Ho, J., & Coote, M. L. (2010). "A universal approach for continuum solvent pKa calculations: are we there yet?" Theoretical Chemistry Accounts, 125, 3-21. Link
spectroscopic methods for confirming the structure of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid
Spectroscopic Confirmation of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid: A Comparative Technical Guide Executive Summary Confirming the structure of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid presents a un...
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Confirmation of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic Acid: A Comparative Technical Guide
Executive Summary
Confirming the structure of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid presents a unique analytical challenge due to the interplay of ring strain, gem-difluoro spin coupling, and the quaternary center at C1. Unlike linear alkanes, the cyclobutane ring’s "puckered" conformation often renders geminal fluorine atoms magnetically non-equivalent, creating complex second-order NMR spectra.
This guide moves beyond basic characterization, comparing the efficacy of
C NMR , F NMR , and HRMS against the "gold standard" of X-ray Crystallography . It provides optimized protocols for distinguishing this specific scaffold from its isomers (e.g., 2,2-difluoro derivatives or linear ring-opened byproducts).
Part 1: The Structural Challenge
The target molecule possesses three critical structural features that must be validated:
The Quaternary C1 Center: Differentiating the 1-hydroxy-1-carboxylic acid motif from a simple methine (CH-COOH) precursor.
The Gem-Difluoro Group (C3): Confirming the position is
to the carbonyl, not .
Ring Integrity: Ensuring the strained cyclobutane ring has not opened during synthesis (a common risk with gem-difluoro precursors).
Part 2: Comparative Analysis of Methods
The following table evaluates the utility of each method specifically for this compound.
C) or standard proton-decoupled C with extended delays.
Relaxation Delay (
): Set to 3–5 seconds (standard is 1s) to ensure the C1 signal integrates correctly.
Scans: Minimum 1024 scans for adequate S/N on the split C-F multiplets.
C NMR Analysis: The "Coupling Ruler"
The most diagnostic feature of this molecule is the C-F coupling pattern. Fluorine coupling acts as a "molecular ruler," measuring the distance from C3.
C3 (The Source): Appears as a Triplet (
Hz) around 115–120 ppm. This confirms the gem-difluoro motif.
C2 & C4 (The Bridge): Appear as Triplets (
Hz) around 45–50 ppm.
Diagnostic Note: If the fluorines were at position 2, C1 would show this large triplet splitting. Since C1 is C3's neighbor's neighbor (
-position), C1 splitting is minimal.
C1 (The Quaternary Center): Appears as a Broad Singlet or weak Triplet (
Hz) around 70–75 ppm. The shift downfield from ~40 ppm (in the non-hydroxy parent) to ~75 ppm confirms the presence of the -OH group.
Carbonyl (COOH): Singlet around 175 ppm.
F NMR: Detecting Ring Puckering
In a flat cyclobutane, the two fluorines would be equivalent. However, the ring typically puckers to relieve torsional strain.
Scenario A (Fast Exchange): If the ring flips rapidly at room temperature, you observe a Singlet (or decoupled triplet).
Scenario B (Rigid/Puckered): You observe an AB System (two doublets with a massive geminal coupling
Hz). This is common in 1-substituted cyclobutanes where the substituent locks the conformation.
Part 4: Logical Workflow for Structure Confirmation
The following diagram illustrates the decision logic for confirming the structure using the data described above.
Figure 1: Decision tree for spectroscopic confirmation of 3,3-difluoro-1-hydroxy-cyclobutanecarboxylic acid.
Part 5: Mass Spectrometry (HRMS)
While NMR provides connectivity, HRMS validates the elemental composition.
Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the carboxylic acid).
Target Ion:
calculated for CHFO: 151.0212 .
Fragmentation Pattern:
Loss of CO
(44 Da) 107.
Loss of HF (20 Da) is common in gem-difluoro compounds upon collisional activation.
Part 6: References
Grygorenko, O. O., et al. (2015). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. Journal of Organic Chemistry (via PMC). Retrieved from [Link]
Reich, H. J. (2025). Structure Determination Using Spectroscopic Methods: 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
PubChem. (2025).[1] 3,3-Difluorocyclobutanecarboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
comparative study of the pKa of fluorinated and non-fluorinated cyclobutanecarboxylic acids
Executive Summary This guide provides a technical comparative analysis of the acidity (pKa) of cyclobutanecarboxylic acid (CBCA) and its fluorinated analogs, specifically 3-fluorocyclobutanecarboxylic acid and 3,3-difluo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparative analysis of the acidity (pKa) of cyclobutanecarboxylic acid (CBCA) and its fluorinated analogs, specifically 3-fluorocyclobutanecarboxylic acid and 3,3-difluorocyclobutanecarboxylic acid.
For medicinal chemists, the cyclobutane ring acts as a critical bioisostere for gem-dimethyl or ethyl groups, offering rigidification vectors that can improve metabolic stability. However, fluorination at the 3-position significantly alters the electronic landscape of the carboxyl group through inductive (
) and through-space field () effects. This guide details these shifts, providing experimental data and self-validating protocols for internal verification.
Theoretical Framework: The Fluorine Effect
The acidity of fluorinated cyclobutanes is governed by two primary mechanisms that stabilize the conjugate base (carboxylate anion):
Through-Bond Inductive Effect (
): Fluorine is the most electronegative element (). It withdraws electron density through the -bond framework. In cyclobutane, the transmission of this effect is attenuated by distance. A fluorine at the 3-position (-position relative to carboxyl) exerts a weaker pull than at the 2-position (-position).
Through-Space Field Effect: Due to the puckered conformation of cyclobutane (typically
30°), the spatial proximity of the C-F dipole to the carboxylate can stabilize or destabilize the anion depending on stereochemistry (cis vs. trans).
Mechanism Visualization
The following diagram illustrates the electron-withdrawal vectors stabilizing the carboxylate anion.
Caption: Figure 1. Mechanistic flow of acidity enhancement via inductive and field effects in fluorinated cyclobutanes.
Comparative Data Analysis
The following data aggregates experimental values and validated literature ranges. Note the stereochemical dependence in the mono-fluorinated species.
Compound
Structure Description
pKa (Experimental)
pKa (vs. Parent)
Electronic Driver
CBCA
Cyclobutanecarboxylic acid
4.78 – 4.79
Reference
N/A
3,3-F2-CBCA
3,3-Difluorocyclobutanecarboxylic acid
4.05 – 4.15
-0.73
Strong cumulative effect from two -fluorines.
cis-3-F-CBCA
cis-3-Fluorocyclobutanecarboxylic acid
~4.35
-0.44
Synergistic and Field effect (dipoles aligned).
trans-3-F-CBCA
trans-3-Fluorocyclobutanecarboxylic acid
~4.55
-0.24
effect partially offset by opposing dipole vectors.
Key Insight: The cis isomer is consistently more acidic than the trans isomer.[1] In the cis conformation, the "Janus face" effect creates a strong molecular dipole that stabilizes the negative charge of the carboxylate more effectively than in the trans isomer, where the dipoles partially cancel.
To replicate these values with high precision, a standard pH titration is insufficient due to the weak acidity and potential for carbonate error. The following Self-Validating Protocol uses Gran Plot analysis to eliminate endpoint ambiguity.
Reagents & Setup
Analyte: 0.05 mmol of fluorinated acid.
Titrant: 0.1 M KOH (standardized against KHP).
Background Electrolyte: 0.1 M KCl (to maintain constant ionic strength).
Solvent: Carbonate-free deionized water (degassed with
).
Apparatus: Automated potentiometric titrator with a combined glass Ag/AgCl electrode.
Step-by-Step Workflow
System Validation (The "Check"):
Calibrate electrode with pH 4.01 and 7.00 buffers at
.
Run a "blank" titration on 0.1 M KCl. If acid consumption > 0.5
L, re-degas water.
Sample Preparation:
Dissolve 0.05 mmol of the cyclobutane derivative in 20 mL of 0.1 M KCl.
Ensure complete dissolution (sonicate if necessary, though these acids are generally soluble).
Titration:
Titrate with 0.1 M KOH in increments of 1-2
L.
Record pH after signal stabilization (<0.1 mV/s drift).
Data Processing (Gran Plot):
Do not rely solely on the inflection point of the sigmoid curve.
Plot
vs. Volume ().
Validation: The x-intercept of the linear regression gives the precise Equivalence Point (
).
Calculate pKa using the Henderson-Hasselbalch equation at
.
Protocol Logic Diagram
Caption: Figure 2.[2][3] Self-validating potentiometric titration workflow using Gran Plot linearization.
Implications for Drug Design[3][4][5][6]
Understanding the pKa shift is only valuable if applied to property modulation.
Lipophilicity (LogD) Modulation
While fluorine is lipophilic, the cis-3-fluoro isomer is often less lipophilic (lower LogP/LogD) than the trans isomer.
Why? The cis isomer aligns the C-F and C-COOH dipoles, creating a highly polar "face" that interacts more strongly with the aqueous phase.
Application: If a lead compound is too lipophilic, switching from a trans-fluorocyclobutane to a cis-fluorocyclobutane linker can lower LogD without changing the pharmacophore count.
Permeability & Solubility
3,3-Difluoro Analog: The lower pKa (~4.1) means this acid is >99.9% ionized at physiological pH (7.4). This increases solubility but may reduce passive membrane permeability compared to the non-fluorinated parent (pKa 4.8), which retains a slightly higher fraction of neutral species.
Metabolic Blocking
The 3-position of cyclobutane is a metabolic "soft spot" for oxidation.
Strategy: Introduction of fluorine at C3 blocks cytochrome P450 oxidation.
Trade-off: Using the 3,3-difluoro analog provides the best metabolic stability but introduces the largest pKa drop, potentially altering the salt bridge interactions in the target protein binding pocket.
References
Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link
Mykhailiuk, P. K. (2021). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid. Link
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
Reuben, J. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine. Molecules. Link
Topic: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid Proper Disposal Procedures Part 1: Executive Safety Directive WARNING: STRICT NO-DRAIN POLICY Under no circumstances should 3,3-Difluoro-1-hydroxy-cyclobutanecarbo...
WARNING: STRICT NO-DRAIN POLICY
Under no circumstances should 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid be poured down the sink, even if neutralized. The carbon-fluorine (C-F) bond is chemically stable and resistant to standard wastewater treatment, posing significant environmental persistence risks (similar to PFAS compounds).
Immediate Action Summary:
Waste Stream: Halogenated Organic Acid.
Disposal Method: High-Temperature Incineration (HTI) via a licensed hazardous waste contractor.
Container: High-Density Polyethylene (HDPE). Avoid glass for long-term storage of fluorinated acids to prevent potential etching or embrittlement.[1]
Part 2: Chemical Profile & Hazard Identification
To safely dispose of this compound, you must understand its specific hazards.[2] This molecule combines the corrosivity of a carboxylic acid with the persistence of a fluorinated hydrocarbon.
Property
Specification
Operational Implication
CAS Number
2297599-09-6 (or analog)
Use for waste manifesting.
Physical State
Solid (typically)
Dust inhalation risk; requires solid waste protocols unless in solution.
Acidity (pKa)
~3.5 - 4.0 (Estimated)
Corrosive. Causes severe skin burns and eye damage (Category 1B).
Stability
Stable at STP
Thermal Decomposition Risk: May release Hydrogen Fluoride (HF) and CO/CO2 if heated to decomposition.
Compatibility
Incompatible with Bases, Oxidizers
Do not mix with bleach, nitric acid, or strong bases in the waste container.
Part 3: Waste Segregation Strategy
Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams can lead to pressure buildup or toxic gas evolution.[2]
Decision Logic: Waste Stream Selection
Figure 1: Decision tree for segregating fluorinated acid waste based on physical state and solvent matrix.
Part 4: Step-by-Step Disposal Protocol
Phase 1: Preparation
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles (or face shield if handling large volumes), and a lab coat.
Workspace: Perform all transfers inside a functioning chemical fume hood to capture potential acidic vapors or dust.
Container Selection: Use HDPE (High-Density Polyethylene) containers.
Why? While borosilicate glass is generally resistant, fluorinated acids can trace-etch glass over time, especially if any decomposition occurs.[1] HDPE is chemically inert to this compound and resistant to physical breakage.
Phase 2: Waste Transfer
For Solids:
Place the solid waste directly into a dedicated wide-mouth HDPE jar.
Do not mix with paper trash or gloves unless they are heavily contaminated (in which case, treat them as solid hazardous waste).
Wipe the threads of the jar before closing to ensure a tight seal.
For Solutions (Liquid Waste):
Verify the receiving carboy is labeled "Halogenated Organic Waste" or "Corrosive Acid Waste".
Compatibility Check: Ensure the carboy does not contain strong bases (which would cause an exothermic reaction) or cyanides/sulfides.
Use a funnel to prevent spills.
Do NOT fill >90% capacity. Leave headspace for thermal expansion.
Phase 3: Labeling & Documentation
Every container must be labeled before waste is added.
Label Text: "Hazardous Waste"
Chemical Name: "3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid" (Do not use abbreviations).
Hazards: Check "Corrosive" and "Toxic".
Part 5: Regulatory Compliance & Logistics
When preparing the waste for pickup by your EHS department or external contractor (e.g., Clean Harbors, Veolia), use the following classifications.
DOT Shipping Classification (Department of Transportation)
Depending on the physical state, use the appropriate UN number:
Halogenated Organics: While it may not have a specific "F" or "K" listed code, it must be treated as a halogenated organic for incineration purposes to ensure destruction of the C-F bond.
Part 6: Emergency Procedures
Spill Response:
Evacuate: If the spill is outside the fume hood and generates dust/vapors, evacuate the immediate area.
PPE: Wear a respirator (N95 for dust, organic vapor/acid gas cartridge for liquids) if cleaning up a minor spill.
Neutralization: Absorb liquids with a pluronic spill pillow or neutralize with sodium bicarbonate (baking soda) or calcium carbonate .
Note: Calcium carbonate is preferred for fluorinated acids as Calcium binds Fluoride ions (CaF2 is insoluble), reducing mobility.
Disposal of Debris: Collect all spill cleanup materials into the solid hazardous waste container.
References
U.S. Environmental Protection Agency (EPA). "Wastes - Hazardous Waste - Waste Types - Listed Wastes." RCRA Regulations. Available at: [Link]
Cole-Parmer. "Chemical Compatibility Database: Polyethylene vs. Fluorinated Acids." Available at: [Link]
Personal protective equipment for handling 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid
Executive Hazard Analysis The Molecule: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is a specialized fluorinated building block. While often handled as a standard organic intermediate, its specific structural featu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Analysis
The Molecule: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is a specialized fluorinated building block. While often handled as a standard organic intermediate, its specific structural features dictate a heightened safety protocol beyond generic "white powder" handling.
The "Why" Behind the Safety:
Acidity (
Shift): The gem-difluoro group at the C3 position exerts an electron-withdrawing inductive effect. This stabilizes the carboxylate anion, likely making this compound more acidic than unsubstituted cyclobutanecarboxylic acid.
Corrosivity Potential: As an
-hydroxy acid with fluorinated enhancement, it poses a significant risk of serious eye damage (Category 1 or 2A) and skin irritation.
Fluorine Content: While the C-F bond is stable under ambient conditions, thermal decomposition (fire) releases Hydrogen Fluoride (HF) , necessitating specific emergency protocols.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system. Do not deviate based on "quick tasks."
Zone
PPE Requirement
Technical Rationale & Selection Logic
Ocular
Chemical Splash Goggles (Indirect Vent)
Critical: Standard safety glasses are insufficient for acidic dusts. Goggles seal the eyes against airborne particulates that can dissolve in tear ducts to form a corrosive acidic solution.
Dermal (Hands)
Double Nitrile System • Inner: 4 mil Nitrile (Bright Color)• Outer: 5-8 mil Nitrile (Dark Color)
Breakthrough Indicator: The color contrast provides immediate visual evidence of a breach. Solvent Awareness: If the solid is dissolved in DCM or THF, nitrile degrades rapidly. Switch outer glove to Silver Shield (Laminate) or PVA .
Respiratory
Engineering Control Primary (Fume Hood)
Dust Control: Weighing must occur inside a hood or a powder containment balance enclosure. If open-bench weighing is unavoidable (not recommended), a P100/N95 respirator is mandatory.
Body
Lab Coat (Nomex/Cotton) + Apron
Synthetic blends (polyester) can melt into skin during a fire. 100% cotton or Nomex provides a char-barrier. A chemical-resistant apron is required during bulk transfer (>10g).
Operational Workflow: The "Zero-Exposure" Protocol
This workflow minimizes static discharge and aerosolization—the two primary risks when handling dry, fluorinated organic solids.
Phase 1: Weighing & Transfer
Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure before spatulating. This prevents "jumping" of the powder.
The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
Transfer: Use a wide-mouth funnel. Rinse the boat with the reaction solvent into the flask to ensure quantitative transfer and dust suppression.
Phase 2: Reaction Monitoring
Venting: If used in acid-chloride formation (e.g., with Thionyl Chloride or Oxalyl Chloride), the reaction will liberate HCl and potentially HF traces if thermal runaway occurs. Ensure the reaction vessel is vented through a scrubber (NaOH trap) .
Phase 3: Visualizing the Decision Logic
Figure 1: PPE Selection Logic based on physical state and solvent carrier.
Emergency Response Scenarios
Scenario A: Ocular Exposure (Dust or Solution)
Immediate Action: Do not hesitate. Move to the eyewash station.
Duration: Flush for minimum 15 minutes .
Mechanism: The acidity can cause rapid corneal opacification.
Medical: Seek ophthalmologist evaluation immediately. Bring the SDS.
Scenario B: Thermal Decomposition (Fire)
Hazard: Burning this compound releases Hydrogen Fluoride (HF) gas.
Action: Evacuate the lab. Do not attempt to fight a large fire without SCBA (Self-Contained Breathing Apparatus).
First Aid (Inhalation of Smoke): Treat as potential HF exposure. Oxygen therapy may be required.
Disposal & Waste Management Strategy
Improper disposal of fluorinated organics is a major regulatory compliance risk.
The Segregation Rule
NEVER mix this compound with "General Organic Waste" if your facility uses fuel blending/incineration that is not rated for halogens.
Waste Stream
Acceptability
Notes
Halogenated Organics
YES
This is the correct stream. It will be sent for high-temp incineration with acid scrubbing.
Non-Halogenated
NO
Contaminates the stream. Can damage standard incinerators due to HF formation.
Aqueous Acid
Conditional
Only if the compound is fully dissolved in water. Must be neutralized to pH 6-8 before release (if local regulations permit) or collected as aqueous hazardous waste.
Disposal Workflow
Figure 2: Waste segregation logic to ensure compliance with halogenated waste protocols.
References
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Cyclobutanecarboxylic acid derivatives. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.[1] Retrieved from [Link]